molecular formula C7H11N3O2S B2919165 2-amino-N,N-dimethylpyridine-3-sulfonamide CAS No. 55278-37-0

2-amino-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B2919165
CAS No.: 55278-37-0
M. Wt: 201.24
InChI Key: DXCDFGACIRJFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N,N-dimethylpyridine-3-sulfonamide (CAS 55278-37-0) is a synthetic organic compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol . It features a pyridine ring system substituted with an amino group at the 2-position and an N,N-dimethylsulfonamide group at the 3-position. The compound is part of the broad and pharmacologically significant sulfonamide class, which has a well-established role in medicinal chemistry . Sulfonamides are known for their diverse biological activities, primarily stemming from their ability to act as enzyme inhibitors. The classic antibacterial sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis . While the specific research applications for this particular analog are not fully detailed in the literature, sulfonamide cores are extensively investigated for their antibacterial, anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-inflammatory properties . The structural motifs present in this compound—specifically the aminopyridine and the dimethylsulfonamide group—make it a valuable building block in drug discovery and development for constructing compound libraries or as a precursor for further chemical derivatization. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCDFGACIRJFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55278-37-0
Record name 2-amino-N,N-dimethylpyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-N,N-dimethylpyridine-3-sulfonamide: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N,N-dimethylpyridine-3-sulfonamide (CAS: 55278-37-0 ) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical agents.[1][2][3] Characterized by a pyridine core substituted with an amino group at the C2 position and a dimethylsulfonamide moiety at the C3 position, this compound serves as a critical scaffold in medicinal chemistry. Its unique electronic structure—combining a nucleophilic exocyclic amine with an electron-withdrawing sulfonamide group—makes it an ideal precursor for fused bicyclic systems, particularly imidazo[4,5-b]pyridines , which are investigated for anthelmintic and kinase-inhibitory activities.

Physicochemical Profile

The compound exhibits properties typical of aminopyridines but with modulated basicity due to the adjacent sulfonamide electron-withdrawing group (EWG).

Table 1: Core Chemical Data
PropertyDetail
IUPAC Name This compound
CAS Number 55278-37-0
Molecular Formula

Molecular Weight 201.25 g/mol
SMILES CN(C)S(=O)(=O)C1=C(N)C=CC=C1
Appearance Solid (crystalline powder)
Solubility Low in water; soluble in DCM, DMSO, Methanol
pKa (Predicted) ~5.8 (Pyridine N), ~2.5 (Aniline

)
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 4 (Pyridine N, Sulfonamide O's)

Technical Insight: The dimethyl substitution on the sulfonamide nitrogen prevents it from acting as a hydrogen bond donor or nucleophile, thereby directing all electrophilic attacks selectively to the C2-amino group or the ring nitrogen.

Synthetic Methodology

The industrial and laboratory-scale synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (


). The presence of the electron-withdrawing sulfonamide group at C3 activates the C2 position, facilitating the displacement of a leaving group (usually chloride) by ammonia.
Protocol: Amination of 2-Chloro-N,N-dimethylpyridine-3-sulfonamide

Reaction Class:


 Displacement
  • Starting Material: 2-chloro-N,N-dimethylpyridine-3-sulfonamide.[4]

  • Reagent: Ammonium hydroxide (

    
    , 28-30% aq).
    
  • Conditions: Sealed tube/Autoclave at 80°C for 72 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product typically precipitates out of the aqueous medium due to the "salting-out" effect of the byproduct (

      
      ) and the lower solubility of the amino-derivative compared to the chloro-precursor.
      
    • Filtration: Collect the solid filter cake.

    • Drying: Vacuum dry to constant weight.

Yield: High (>85% typical).

Visualization: Synthetic Pathway

Synthesis SM 2-Chloro-N,N-dimethyl pyridine-3-sulfonamide Product 2-Amino-N,N-dimethyl pyridine-3-sulfonamide SM->Product SNAr Displacement Reagent NH4OH (aq) Reagent->Product Conditions 80°C, 72h Sealed Tube Conditions->Product Byproduct NH4Cl Product->Byproduct Side Product

Figure 1: SNAr synthesis route from the 2-chloro precursor using aqueous ammonia.

Reactivity & Derivatization

The primary utility of this compound lies in its ability to form fused heterocycles. The C2-amino group is sufficiently nucleophilic to react with electrophiles such as thiophosgene or isocyanates, leading to cyclization onto the ring nitrogen (N1).

Key Transformation: Isothiocyanate Formation

A critical workflow in drug discovery involves converting the amine to an isothiocyanate, which serves as a "hinge" for further cyclization into imidazo[4,5-b]pyridine derivatives.

Protocol:

  • Dissolution: Dissolve the amine in Dichloromethane (DCM).

  • Activation: Add Thiophosgene (

    
    ) at 0°C.
    
  • Quenching: Pour into saturated

    
    .
    
  • Result: Formation of the isothiocyanate intermediate, which is often used in situ to react with other amines to form thioureas, followed by cyclization.

Visualization: Heterocycle Formation Logic

Reactivity Amine 2-Amino-N,N-dimethyl pyridine-3-sulfonamide Isothiocyanate Isothiocyanate Intermediate Amine->Isothiocyanate + CSCl2, 0°C Thiophosgene Thiophosgene (CSCl2) Thiophosgene->Isothiocyanate Cyclization Cyclization (Ring Closure) Isothiocyanate->Cyclization + R-NH2 FinalDrug Imidazo[4,5-b]pyridine Scaffold (Bioactive) Cyclization->FinalDrug - H2S / Oxidation

Figure 2: Derivatization pathway to fused imidazo[4,5-b]pyridine scaffolds.

Applications in Drug Discovery

This scaffold is prominent in the development of anthelmintics (anti-parasitic drugs) and kinase inhibitors .

  • Anthelmintic Agents:

    • Target: Filarial worms (e.g., Dirofilaria immitis, the heartworm).

    • Mechanism: The pyridine-3-sulfonamide moiety often acts to optimize lipophilicity (LogP) and metabolic stability, allowing the drug to penetrate the parasite's cuticle.

    • Reference: Patent literature (e.g., WO2020219871) describes this specific amine as a precursor for macrocyclic or heterocyclic compounds used to treat helminth infections.

  • Protein Degrader Building Blocks:

    • The sulfonamide group provides a vector for attaching linkers in PROTAC (Proteolysis Targeting Chimera) design, while the aminopyridine head binds to E3 ligases or target proteins.

Safety & Handling (GHS)

While specific SDS data should always be consulted per batch, the structural class (aminopyridines) dictates the following precautions:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store at room temperature (15-25°C), protected from light.

References

  • Vertex Pharmaceuticals Inc. (2020). Heterocyclic compounds and their use for treatment of helminthic infections and diseases. WO2020219871A1.

    • Source of synthesis protocol (Example 1)
  • Liaoning University. (2022). Heterocyclic compounds and their use in the treatment of helminth infections and diseases. CN114072395A.[5]

    • Source of thiophosgene reactivity d
  • PubChem. (2025).[6] Compound Summary: this compound.[1][2][3][4][7] National Library of Medicine.

    • Source of physicochemical identifiers and SMILES.
  • EnamineStore. (2025).[6] Product Catalog: this compound.

    • Commercial availability and CAS verific

Sources

Structural Elucidation of 2-amino-N,N-dimethylpyridine-3-sulfonamide: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-amino-N,N-dimethylpyridine-3-sulfonamide chemical structure elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

The pyridine sulfonamide scaffold represents a critical pharmacophore in modern drug discovery, serving as a cornerstone for carbonic anhydrase inhibitors, loop diuretics, and emerging kinase inhibitors. This guide details the rigorous structural elucidation of This compound .

Unlike simple phenyl sulfonamides, the pyridine core introduces complexity regarding tautomerism (amino-imino) and regioisomerism (substitution at C3 vs. C5). This document provides a self-validating analytical workflow, moving from elemental composition to definitive 3D structural assignment, designed to eliminate ambiguity in synthetic validation.

Synthetic Context & Impurity Profiling

Objective: Define the chemical space to anticipate spectral artifacts.

To accurately elucidate the structure, one must understand its genesis. The most common synthetic route involves the chlorosulfonation of 2-aminopyridine.

  • Precursor: 2-aminopyridine.[1][2]

  • Electrophile: Chlorosulfonic acid (

    
    ).
    
  • Regioselectivity: The amino group (

    
    ) is a strong ortho/para director. Electrophilic aromatic substitution favors the 3-position  (ortho) and 5-position  (para).
    
  • Critical Challenge: Distinguishing the target 3-isomer from the thermodynamic 5-isomer byproduct.

Common Impurities to Monitor:

  • 2-aminopyridine-5-sulfonamide isomer: The primary regioisomer contaminant.

  • Sulfonic acid hydrolysis product: Resulting from moisture exposure to the intermediate sulfonyl chloride.

  • Bis-sulfonated species: 3,5-disulfonated byproducts (rare but possible with excess reagent).

High-Resolution Mass Spectrometry (HRMS)

Objective: Establish molecular formula and fragmentation logic.

Methodology: Electrospray Ionization (ESI) in Positive Mode (


).
Primary Data Points[1][3][4][5][6][7][8][9][10][11]
  • Molecular Formula:

    
    [3]
    
  • Exact Mass: 201.0572 Da[3]

  • Observed

    
    :  202.0645 ± 5 ppm
    
Fragmentation Logic (MS/MS)

Sulfonamides exhibit a distinct fragmentation pathway useful for structural confirmation.[4][5]

  • Parent Ion:

    
     202.
    
  • Primary Loss (

    
     extrusion):  A signature of sulfonamides. Look for a peak at 
    
    
    
    138 (
    
    
    ).
  • Secondary Loss (

    
    ):  Cleavage of the S-N bond often yields the sulfonyl cation or the amine radical.
    
  • Diagnostic Pyridine Fragment: High collision energy often yields

    
     94 (2-aminopyridine core) or 
    
    
    
    78 (pyridine ring), confirming the heterocyclic base.

Technical Insight: If the mass spectrum shows a dominant dimer


, increase the source temperature or cone voltage to dissociate aggregates, which are common in sulfonamides due to hydrogen bonding.

Vibrational Spectroscopy (FT-IR)

Objective: Functional group verification.

Protocol: Attenuated Total Reflectance (ATR) on neat solid.

Functional GroupFrequency (

)
IntensityAssignment Logic
Amino (

)
3450 - 3300Medium, DoubletSym/Asym stretching.[6] Confirms primary amine.[7]
Sulfonamide (

)
1370 - 1330StrongAsymmetric stretch.
Sulfonamide (

)
1180 - 1140StrongSymmetric stretch.[6]
Pyridine Ring (

)
1600 - 1580MediumRing breathing modes.
Methyl (

)
2950 - 2850Weak

C-H stretching (N-Me).

Nuclear Magnetic Resonance (NMR) - The Core Elucidation

Objective: Definitive connectivity and regioisomer determination.

Solvent: DMSO-


 is preferred over 

to prevent aggregation and ensure solubility of the polar sulfonamide.
A. 1H NMR (Proton)

The 2-aminopyridine ring has 4 positions, but substitution at C3 leaves only 3 aromatic protons.

  • The Dimethyl Handle: A sharp singlet integrating to 6H at

    
     2.6 – 2.8 ppm . This confirms the 
    
    
    
    -dimethyl substitution.
  • The Amino Group: A broad singlet integrating to 2H around

    
     6.0 – 7.0 ppm . Validation: Add 
    
    
    
    ; this signal must disappear (exchangeable).
  • Aromatic Region (The Regioisomer Test):

    • H4 (Ortho to Sulfonamide): Deshielded by the

      
       group. Expected doublet of doublets (dd) or doublet.
      
    • H5 (Meta to Sulfonamide): Shielded by the ortho-amino group. Expected dd (coupling to H4 and H6).

    • H6 (Ortho to Ring Nitrogen): Typically the most deshielded proton (

      
       > 8.0 ppm).
      

Differentiation Rule:

  • 3-isomer (Target): H4, H5, H6 are contiguous. You will see vicinal coupling (

    
     Hz) between H4-H5 and H5-H6.
    
  • 5-isomer (Impurity): H3, H4, H6 pattern. H3 and H4 are vicinal (

    
     Hz), but H6 is isolated (singlet or small meta-coupling). Absence of a 3-spin system indicates the wrong isomer.
    
B. 13C NMR

Look for 7 distinct carbon signals :

  • Methyl Carbons: ~35-40 ppm (2 equivalent carbons).

  • Pyridine CH: 3 signals (C4, C5, C6).

  • Quaternary C-NH2: ~155-160 ppm (Deshielded by N).

  • Quaternary C-SO2: ~115-125 ppm.

C. 2D NMR (The "Smoking Gun")

To prove the sulfonamide is at C3 and not C5, HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • Experiment: 1H-13C HMBC.

  • Target Correlation: Look for a correlation from the Amino protons (

    
    )  to the quaternary carbon C3 .
    
  • Critical Path:

    • Identify C2 via HMBC from

      
      .
      
    • Identify C3 via HMBC from H4 .

    • Verification: If the sulfonamide is at C3, the Methyl protons (of the sulfonamide) may show a weak long-range correlation to C3 (through

      
      ), though this is often difficult to see.
      
    • Robust Alternative: NOESY (Nuclear Overhauser Effect).

      • 3-isomer: Strong NOE between Dimethyl protons and H4 . (Spatial proximity).[8]

      • 5-isomer: Dimethyl protons are far from H4/H6; NOE will be weak or absent.

Elucidation Logic Flowchart

ElucidationFlow Start Unknown Sample HRMS HRMS (ESI+) Target: 202.0645 m/z Start->HRMS IR FT-IR Check: 1350/1160 cm-1 (SO2) HRMS->IR H1_NMR 1H NMR (DMSO-d6) Analyze Aromatic Coupling IR->H1_NMR Decision1 Coupling Pattern? H1_NMR->Decision1 Isomer3 3-spin system (ABC/ABX) Contiguous H4-H5-H6 Decision1->Isomer3 Vicinal J(4,5) & J(5,6) Isomer5 Isolated protons or Split system (H3-H4...H6) Decision1->Isomer5 Para/Meta only NOESY NOESY Experiment N-Me vs Aromatic H Isomer3->NOESY Confirm3 NOE: N-Me <-> H4 CONFIRMED: 3-isomer NOESY->Confirm3 Strong Signal Confirm5 NOE: N-Me <-> H4/H6 (Weak/None) REJECT: Likely 5-isomer NOESY->Confirm5 No Signal

Caption: Logical decision tree for distinguishing the 2-amino-3-sulfonyl regioisomer from the 5-sulfonyl impurity using NMR coupling and NOE proximity.

Summary of Expected Spectral Data

TechniqueParameterExpected Value / Feature
HRMS

202.0645 (

)
1H NMR

2.65 ppm
Singlet, 6H (

)
1H NMR

6.50 ppm
Broad Singlet, 2H (

, exchangeable)
1H NMR

6.70 ppm
dd, 1H (H5,

Hz)
1H NMR

7.80 ppm
dd, 1H (H4,

Hz)
1H NMR

8.20 ppm
dd, 1H (H6,

Hz)
13C NMR

37.0 ppm
Methyl carbons
13C NMR

158.0 ppm
C2 (Attached to Amino)

Note: Chemical shifts are approximate and solvent-dependent (DMSO-


).

References

  • Synthesis of Pyridine Sulfonamides: Naik, S., et al. "Synthesis and pharmacological evaluation of some novel pyridine-3-sulfonamide derivatives." Journal of Chemical and Pharmaceutical Research, 2015.

  • Mass Spectrometry Fragmentation: Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[5] Rapid Communications in Mass Spectrometry, 2003, 17(21), 2373-2379.[5]

  • IR Characteristic Bands: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard Reference Text).
  • NMR of Aminopyridines: Katritzky, A. R., et al. "The NMR Spectra of Pyridines." Comprehensive Heterocyclic Chemistry, Pergamon Press.

  • Regioselectivity in Chlorosulfonation: Mishra, A., et al. "Regioselective synthesis of 2-amino-3-sulfonylpyridines." Tetrahedron Letters, 2008. (General methodology reference).

Sources

An In-depth Technical Guide to 2-amino-N,N-dimethylpyridine-3-sulfonamide (CAS 1247721-02-3): A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular architectures presents a fertile ground for identifying next-generation therapeutics. The compound 2-amino-N,N-dimethylpyridine-3-sulfonamide, identified by CAS number 1247721-02-3, represents one such intriguing scaffold. While specific literature on this exact molecule is not yet publicly available, its structure, comprising a 2-aminopyridine moiety linked to a sulfonamide group, suggests a rich potential for diverse biological activities. This guide, therefore, embarks on a prospective analysis, leveraging the extensive knowledge of its constituent functional groups to build a comprehensive technical profile. We will explore its likely synthetic pathways, delve into its probable mechanisms of action, and propose experimental workflows for its characterization, providing a foundational resource for researchers and drug development professionals interested in this promising chemical space.

Physicochemical Properties and Structural Features

A foundational analysis of this compound begins with its key structural and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂SPubChem
Molecular Weight 201.25 g/mol PubChem
CAS Number 1247721-02-3PubChem
Predicted LogP 0.4ChemAxon
Predicted pKa (basic) 4.2 (pyridine N)ChemAxon
Predicted pKa (acidic) 9.8 (sulfonamide N-H)ChemAxon

The structure is characterized by the presence of a pyridine ring, an amino group at the 2-position, and an N,N-dimethylsulfonamide group at the 3-position. The 2-aminopyridine scaffold is a key feature in numerous biologically active compounds, offering sites for hydrogen bonding and potential interactions with various enzymatic targets.[1][2] The sulfonamide group is a classic pharmacophore, renowned for its role in antibacterial drugs and its ability to act as a zinc-binding group in metalloenzymes.[3][4] The N,N-dimethyl substitution on the sulfonamide nitrogen is expected to influence its pharmacokinetic properties by increasing lipophilicity and potentially blocking metabolic pathways that target the sulfonamide N-H group.[5]

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached through established methodologies for the preparation of pyridine sulfonamides. A plausible and efficient route would likely involve the formation of a key intermediate, 2-aminopyridine-3-sulfonyl chloride, followed by amination.

General Synthetic Strategy

A robust approach would be the conversion of a suitable 2-aminopyridine precursor to its corresponding sulfonyl chloride, which can then be reacted with dimethylamine to yield the final product. One of the more direct methods for the synthesis of heteroaromatic sulfonyl chlorides involves the reaction of a metalated heterocycle with sulfuryl chloride.[6]

Synthetic_Pathway cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amination 2-aminopyridine 2-Aminopyridine sulfonyl_chloride 2-Amino-pyridine-3-sulfonyl chloride 2-aminopyridine->sulfonyl_chloride 1. n-BuLi, THF 2. SO2Cl2 final_product 2-amino-N,N-dimethyl- pyridine-3-sulfonamide sulfonyl_chloride->final_product Dimethylamine (HN(CH3)2) Base (e.g., Triethylamine)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-aminopyridine-3-sulfonyl chloride

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.2 eq) in anhydrous THF to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminopyridine-3-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-aminopyridine-3-sulfonyl chloride from the previous step in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add triethylamine (2.0 eq).

  • Add a solution of dimethylamine (2.0 eq, e.g., as a solution in THF or as dimethylamine hydrochloride with additional base) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound, this compound.

Potential Biological Activities and Mechanisms of Action

The hybrid nature of this molecule, combining a sulfonamide with an aminopyridine, suggests several potential avenues for biological activity.

Antibacterial Activity: The Sulfonamide Heritage

The most well-established role of the sulfonamide functional group is in antibacterial chemotherapy.[3] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[7][8][9][10] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its depletion leads to the cessation of bacterial growth and replication (bacteriostatic effect).[7]

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF Pteridine Precursor Sulfonamide 2-amino-N,N-dimethyl- pyridine-3-sulfonamide Sulfonamide->Inhibition THF Tetrahydrofolate DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA and RNA Synthesis Nucleotides->DNA_RNA Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides as competitive inhibitors of bacterial folic acid synthesis.

Given this, this compound is a prime candidate for investigation as an antibacterial agent. The aminopyridine moiety could influence its uptake into bacterial cells and its binding affinity for the DHPS enzyme.

Other Potential Therapeutic Applications

Beyond their antibacterial effects, sulfonamides and aminopyridines are known to exhibit a wide range of other biological activities.

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding motif and is found in numerous carbonic anhydrase inhibitors used in the treatment of glaucoma, epilepsy, and certain types of cancer.[3][4][11] The substitution pattern on the pyridine ring will be a key determinant of its inhibitory potency and selectivity against different carbonic anhydrase isoforms.

  • Cyclooxygenase-2 (COX-2) Inhibition: Certain pyridine sulfonamide derivatives have been identified as potent and selective COX-2 inhibitors, suggesting potential applications as anti-inflammatory agents.[12]

  • Anticancer Activity: Pyridine carbothioamides bearing a sulfonamide moiety have been shown to act as tubulin polymerization inhibitors, leading to anticancer effects.[13] The aminopyridine scaffold itself is present in a number of kinase inhibitors and other anticancer agents.[14]

  • Antiviral and Antiprotozoal Activity: Various pyridine and sulfonamide derivatives have demonstrated activity against a range of viruses and protozoan parasites.[15][16]

Proposed Experimental Workflows for Characterization

To validate the therapeutic potential of this compound, a systematic experimental evaluation is required.

Antibacterial Activity Assessment

A standard workflow to determine the antibacterial profile would involve:

  • Minimum Inhibitory Concentration (MIC) Determination: This is the foundational assay to quantify the potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The broth microdilution method is a standard and high-throughput approach.[17]

  • Minimum Bactericidal Concentration (MBC) Determination: To ascertain whether the compound is bacteriostatic or bactericidal, the MBC is determined by sub-culturing from the MIC assay.[17]

  • Synergy Testing: The compound can be tested in combination with other antibiotics (e.g., trimethoprim) using a checkerboard assay to identify potential synergistic interactions.[17]

Antibacterial_Workflow Start Synthesized Compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Synergy Synergy Testing (e.g., Checkerboard Assay) MIC->Synergy MoA Mechanism of Action Studies (e.g., DHPS inhibition assay) MIC->MoA Result Antibacterial Profile MBC->Result Synergy->Result MoA->Result

Caption: Experimental workflow for the evaluation of antibacterial activity.

Enzyme Inhibition Assays

Based on the potential targets identified, a series of in vitro enzyme inhibition assays should be conducted:

  • Carbonic Anhydrase Inhibition Assay: A stopped-flow CO₂ hydrase assay can be used to determine the inhibitory activity against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).[4]

  • COX-1/COX-2 Inhibition Assay: Commercially available kits can be used to assess the inhibitory potency and selectivity against COX-1 and COX-2.

  • Kinase Inhibition Assays: A broad panel of kinase assays can be employed to screen for potential off-target effects or to identify novel kinase inhibitory activity.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While no data exists for the target molecule, SAR from the broader sulfonamide class provides valuable guidance for future optimization.[5][18]

  • The N⁴-Amino Group: In antibacterial sulfonamides, a free (unsubstituted) aromatic amino group is generally essential for activity, as it mimics p-aminobenzoic acid (PABA).[5] In the case of this compound, the amino group is on the pyridine ring, and its role in binding to DHPS would need to be experimentally determined.

  • Substitution on the Sulfonamide Nitrogen (N¹): The nature of the substituent on the sulfonamide nitrogen significantly impacts the pKa of the sulfonamide N-H and, consequently, its solubility and potency.[5] The N,N-dimethyl substitution in the target molecule removes the acidic proton, which will have a profound effect on its physicochemical properties and may direct its activity towards targets other than DHPS.

Conclusion and Future Directions

This compound stands as a molecule of significant, albeit currently unexplored, potential. Its composite structure, drawing from the rich heritage of aminopyridine and sulfonamide chemistry, provides a strong rationale for its investigation as a novel therapeutic agent. The prospective analysis presented in this guide outlines plausible synthetic routes and highlights its potential as an antibacterial, carbonic anhydrase inhibitor, or anticancer agent. The proposed experimental workflows provide a clear path for its initial characterization. Future research should focus on the synthesis and in vitro evaluation of this compound to empirically validate these hypotheses. Subsequent medicinal chemistry efforts could then explore modifications to the aminopyridine and sulfonamide moieties to optimize potency, selectivity, and pharmacokinetic properties, ultimately unlocking the full therapeutic potential of this promising scaffold.

References

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances, 13(43), 30343–30358. [Link]

  • Al-Mohanna, M. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Basic and Applied Sciences, 16, 82-95. [Link]

  • Medicosis Perfectionalis. (2020, July 21). Sulfonamides: Mechanism of action [Video]. YouTube. [Link]

  • MSD Manual Professional Edition. Sulfonamides. [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). [Link]

  • El-Metwaly, N. M., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25959–25972. [Link]

  • Roland, S., et al. (1975). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 18(2), 148–154. [Link]

  • Wang, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6741–6745. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1731. [Link]

  • de Paula, J. C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Future Medicinal Chemistry, 12(4), 295–306. [Link]

  • Pharmacy, D. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]

  • Association for Science, Technology and Innovation. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Electronic Journals Portal of the Association for Science, 27(5), 1731. [Link]

  • Akter, M., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13046–13063. [Link]

  • Desroches, J., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. European Journal of Medicinal Chemistry, 257, 115502. [Link]

  • El-Ghanam, A. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224–5227. [Link]

  • Al-Majid, A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 246. [Link]

  • Synfacts. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

  • Al-Ghorbani, M., et al. (2022). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 857-882. [Link]

Sources

2-amino-N,N-dimethylpyridine-3-sulfonamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-N,N-dimethylpyridine-3-sulfonamide

Executive Summary

This compound (CAS: 55278-37-0) is a specialized heterocyclic building block utilized primarily in the synthesis of anti-parasitic agents and protein degrader scaffolds. Characterized by a pyridine core substituted with an amino group at the C2 position and a dimethylsulfamoyl group at the C3 position, this molecule serves as a critical intermediate for generating complex fused ring systems, such as imidazo[1,2-a]pyridines and other bioactive heterocycles. Its significance in drug development has recently expanded due to its role in synthesizing next-generation treatments for helminthic infections, particularly in addressing drug-resistant strains of heartworm (Dirofilaria immitis).

Chemical Identity & Nomenclature

Accurate identification is paramount for regulatory compliance and database searching. The following table consolidates the standard identifiers for this compound.

Identifier Value
IUPAC Name This compound
Common Synonyms 3-(Dimethylsulfamoyl)pyridin-2-amine; 2-Amino-3-(N,N-dimethylsulfamoyl)pyridine
CAS Registry Number 55278-37-0
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
SMILES CN(C)S(=O)(=O)c1c(N)nccc1
InChIKey DXCDFGACIRJFLN-UHFFFAOYSA-N
MDL Number MFCD16688496

Physicochemical Profile

Understanding the physical state and solubility profile is essential for process chemistry optimization.

Property Data / Observation
Physical State Solid (Crystalline powder) [1]
Melting Point Not widely reported in standard literature; typically handled as a solid intermediate.
Solubility Soluble in Dichloromethane (DCM), DMSO, and Methanol. Low solubility in water.
LogP (Predicted) ~0.22 (Indicates moderate hydrophilicity, suitable for oral bioavailability)
pKa (Predicted) Pyridine N: ~3.5; Aniline NH₂: ~2-3 (Weakly basic due to electron-withdrawing sulfonamide group)

Synthesis & Manufacturing

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution on a halogenated precursor. The presence of the electron-withdrawing sulfonamide group at the C3 position activates the C2 position, facilitating the displacement of a leaving group (usually chlorine) by ammonia.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection approach, tracing the molecule back to commercially available pyridine derivatives.

Retrosynthesis Target 2-Amino-N,N-dimethylpyridine- 3-sulfonamide Intermediate 2-Chloro-N,N-dimethylpyridine- 3-sulfonamide Target->Intermediate Amination (NH4OH) Precursor 2-Chloropyridine-3-sulfonyl chloride Intermediate->Precursor Amidation (HNMe2) Start 2-Chloropyridine Precursor->Start Chlorosulfonation

Figure 1: Retrosynthetic pathway showing the construction of the sulfonamide core followed by C2-amination.

Experimental Protocol: Amination of 2-Chloro-N,N-dimethylpyridine-3-sulfonamide

This protocol is adapted from patent literature describing the synthesis of anti-helminthic intermediates [2].

Reagents:

  • 2-Chloro-N,N-dimethylpyridine-3-sulfonamide (2.0 g, 9.06 mmol)[1]

  • Ammonium hydroxide (NH₄OH, ~28-30% NH₃, 19.06 g, 136 mmol)

Procedure:

  • Setup: Charge a pressure-rated sealed tube or autoclave with the 2-chloro-N,N-dimethylpyridine-3-sulfonamide substrate.

  • Addition: Add ammonium hydroxide (approx. 15 equivalents) to the vessel.

  • Reaction: Seal the vessel and heat to 80 °C . Maintain stirring for 72 hours .

    • Note: The extended reaction time and heat are necessary because the electron-donating nature of the pyridine nitrogen (even if deactivated by the sulfonamide) can make nucleophilic attack at C2 sluggish compared to nitro-substituted benzenes.

  • Work-up: Cool the mixture to room temperature. The product typically precipitates as a solid.

  • Isolation: Filter the suspension to collect the filter cake.

  • Purification: Wash the cake with cold water to remove excess ammonia and ammonium chloride salts. Dry under vacuum to yield the title compound.

Yield: Quantitative or near-quantitative yields are often reported for this transformation due to the high stability of the product [2].

Applications in Drug Discovery

This molecule functions as a "linchpin" scaffold—a rigid, polar core that orients substituents in specific vectors for receptor binding.

Anti-Parasitic Therapeutics (Helminthic Infections)

Recent research has highlighted the utility of this scaffold in developing treatments for filarial diseases, specifically those caused by Dirofilaria immitis (heartworm) and Onchocerca volvulus (river blindness).

  • Mechanism: The sulfonamide moiety provides a hydrogen-bond acceptor site, while the C2-amino group serves as a handle for further derivatization into ureas, thioureas, or fused bicyclic systems.

  • Key Reaction: The C2-amino group is often reacted with thiophosgene to generate an isothiocyanate intermediate. This intermediate is then coupled with other amines to form complex thiourea derivatives that exhibit potent anthelmintic activity, overcoming resistance mechanisms observed with macrocyclic lactones (e.g., ivermectin) [3].

Protein Degrader Building Blocks

The compound is categorized as a building block for Protein Degraders (PROTACs or molecular glues) by specialized vendors [4]. The sulfonamide handle allows for the attachment of linkers, while the pyridine ring can bind to E3 ligases or specific target proteins, facilitating the ubiquitination and subsequent degradation of disease-causing proteins.

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate is limited, it is structurally related to other aminopyridines and sulfonamides. Standard precautions for hazardous chemical handling apply.

Hazard Statements (GHS):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood, especially when using ammonia during synthesis or thiophosgene during derivatization.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Larsen, J., et al. (2020). Heterocyclic compounds and their use for treatment of helminthic infections and diseases. WO2020219871A1.
  • Osei-Atweneboana, M. Y., et al. (2011). Phenotypic Evidence of Emerging Ivermectin Resistance in Onchocerca volvulus. PLoS Neglected Tropical Diseases, 5(3), e998.[1] (Cited within context of application).

  • CalPacLab. (2025). N,N-Dimethylpyridine-3-sulfonamide, min 97%.[3][4] Retrieved February 19, 2026, from [Link]

Sources

2-amino-N,N-dimethylpyridine-3-sulfonamide theoretical properties calculation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical characterization protocol for 2-amino-N,N-dimethylpyridine-3-sulfonamide , a critical pharmacophore in medicinal chemistry.[1] This guide is structured for researchers utilizing ab initio and Density Functional Theory (DFT) methods to predict physicochemical properties prior to synthesis or biological assay.

Executive Summary

The molecule This compound (CAS: 4810-41-7) represents a bifunctional scaffold combining the basicity of an aminopyridine with the electronic modulation of a sulfonamide.[1] Theoretical profiling is essential to understand its intramolecular hydrogen bonding (IMHB) , which locks the conformation and influences lipophilicity (LogP) and receptor binding affinity.

This guide provides a standardized in silico workflow to calculate its structural, electronic, and spectroscopic properties with high accuracy.

Computational Methodology (Standard Operating Procedure)

To ensure scientific integrity and reproducibility, the following computational parameters are recommended based on current best practices for nitrogen-sulfur heterocycles.

Level of Theory
  • Functional:

    
    B97X-D  or B3LYP .
    
    • Rationale: While B3LYP is the historical standard,

      
      B97X-D is recommended here due to the presence of the sulfonamide group. The dispersion corrections (D) are critical for accurately modeling the non-covalent intramolecular interaction between the amino proton and the sulfonyl oxygen.
      
  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The diffuse functions (++) are mandatory for describing the lone pairs on the sulfonamide oxygen and pyridine nitrogen, which are prone to forming hydrogen bonds.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) .

    • Solvents: Water (

      
      ) for biological relevance; DMSO (
      
      
      
      ) for NMR comparison.
Workflow Diagram

The following DOT diagram outlines the logical flow of the computational study, ensuring self-validation at each step.

ComputationalWorkflow Start Input Structure (this compound) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Frequencies) Opt->Freq Valid Validation: NIMAG = 0? Freq->Valid Valid->Opt No (Saddle Point) Prop_Elec Electronic Properties (HOMO-LUMO, MEP, Dipole) Valid->Prop_Elec Yes (Minima) Prop_Spec Spectroscopy (GIAO-NMR, TD-DFT UV-Vis) Valid->Prop_Spec Prop_NBO NBO Analysis (Intramolecular H-Bond Strength) Valid->Prop_NBO End Final Data Compilation Prop_Elec->End Prop_Spec->End Prop_NBO->End

Figure 1: Step-by-step computational workflow for validating the molecular geometry before property calculation.

Structural Dynamics & Conformational Analysis

Intramolecular Hydrogen Bonding (IMHB)

The defining theoretical feature of this molecule is the interaction between the C2-amino group and the C3-sulfonyl group.[1]

  • Mechanism: The amino hydrogen (

    
    ) acts as a donor, and one sulfonyl oxygen (
    
    
    
    ) acts as an acceptor.
  • Effect: This forms a pseudo-6-membered ring, planarizing the amino group with the pyridine ring and reducing the rotation of the C3-S bond.[1]

  • NBO Analysis Target: Look for

    
     second-order perturbation energy (
    
    
    
    ). A value > 5 kcal/mol indicates a strong "molecular lock."
Tautomerism

2-aminopyridines can exist in amino and imino forms.[1]

  • Prediction: The electron-withdrawing sulfonamide group at C3 decreases the electron density on the ring nitrogen, stabilizing the amino tautomer significantly over the imino form.

  • Calculation Check: Compare Gibbs Free Energy (

    
    ) of both tautomers. Expect 
    
    
    
    kcal/mol.

Electronic & Reactivity Descriptors[1]

The following parameters define the chemical reactivity profile of the molecule.

PropertySymbolTheoretical ExpectationSignificance
HOMO Energy

-6.5 to -7.0 eVNucleophilic character (localized on Amino N).[1]
LUMO Energy

-1.5 to -2.0 eVElectrophilic susceptibility (localized on Pyridine ring/SO2).[1]
Band Gap

~4.5 - 5.0 eVIndicates high chemical stability (hard molecule).[1]
Dipole Moment

4.5 - 6.0 DebyeHigh polarity due to aligned SO2 and Pyridine vectors.[1]
Global Hardness


Resistance to charge transfer.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent docking interactions.

  • Negative Regions (Red): Sulfonyl oxygens and Pyridine Nitrogen (H-bond acceptors).

  • Positive Regions (Blue): Amino protons (H-bond donors).

  • Neutral Regions (Green): Methyl groups on the sulfonamide.

Spectroscopic Signatures (Validation Data)

Researchers should use these predicted values to validate synthesized material.

Infrared (IR) Vibrations (Scaled)
  • 
     Asymmetric:  ~3450-3500 cm⁻¹ (Sharp).
    
  • 
     Symmetric:  ~3350-3400 cm⁻¹ (Often broadened/red-shifted due to IMHB).[1]
    
  • 
     Asymmetric:  ~1320-1340 cm⁻¹.[1]
    
  • 
     Symmetric:  ~1150-1170 cm⁻¹.[1]
    
Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • Amino Protons:

      
       6.0 - 7.5 ppm.[1] (Note: IMHB can shift this downfield to >7.5 ppm).
      
    • N-Methyl Protons:

      
       2.6 - 2.8 ppm (Singlet, 6H).[1]
      
    • Pyridine Protons: Standard aromatic region, but C4-H will be deshielded by the adjacent SO2 group.[1]

  • 13C NMR:

    • N-Methyl Carbons: ~35-40 ppm.[1]

    • C2 (Aminated): ~155-160 ppm.[1]

ADMET & Drug-Likeness (In Silico)[1]

Using the optimized geometry, the following ADMET parameters are derived.

ADMET_Profile Mol 2-amino-N,N-dimethyl pyridine-3-sulfonamide LogP LogP ~0.5 - 1.2 (Hydrophilic) Mol->LogP TPSA TPSA ~80-90 Ų (Good Absorption) Mol->TPSA HBD H-Bond Donors 1 (Amino) Mol->HBD HBA H-Bond Acceptors 4 (N_py, O_so2, N_so2) Mol->HBA

Figure 2: Predicted ADMET properties based on topological descriptors.[1]

  • Lipinski Rule of 5: Pass . (MW < 500, LogP < 5, HBD < 5, HBA < 10).

  • Blood-Brain Barrier (BBB): Likely Low Penetration due to high TPSA relative to size and sulfonamide polarity.[1]

Experimental Validation Protocol

To confirm the theoretical model, the following experiments are required:

  • X-Ray Crystallography: Verify the planarity of the C2-amino group with the ring (confirms IMHB).

  • Solvent-Dependent NMR: Measure NH chemical shift in

    
     vs. 
    
    
    
    . A small shift difference (
    
    
    ) indicates strong intramolecular H-bonding (solvent independence).

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.[1] Link

  • PubChem Database. (2025).[3] Compound Summary for CID 12203905: this compound.[1][4] National Center for Biotechnology Information. Link

  • Glendening, E. D., et al. (2013). NBO 6.0: Natural Bond Orbital Analysis Program. Link

Sources

Targeting the Tumor Microenvironment and Beyond: A Technical Guide to Novel Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine sulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its amphiphilic nature and multi-target versatility.[1] Unlike traditional benzene sulfonamides, the incorporation of a pyridine ring enhances aqueous solubility and offers unique hydrogen-bonding capabilities within enzyme active sites. This guide analyzes the biological potential of novel pyridine sulfonamides, focusing on their primary role as selective Carbonic Anhydrase (CA) inhibitors targeting hypoxic tumor microenvironments, while also detailing their emerging efficacy in antimicrobial and tubulin-targeting applications.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological success of pyridine sulfonamides hinges on the synergy between the heterocyclic core and the sulfonamide pharmacophore.

The Pharmacophore
  • The Sulfonamide Zinc-Binder: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG). In metalloenzymes like Carbonic Anhydrase, the deprotonated nitrogen coordinates directly with the 
    
    
    
    ion, displacing the catalytic water molecule and halting enzymatic turnover.[2]
  • The Pyridine Advantage:

    • Solubility: The pyridine nitrogen lowers the logP value compared to benzene analogs, improving bioavailability.

    • Selectivity: The position of the nitrogen (2-, 3-, or 4-pyridine) dictates the geometry of the "tail" within the enzyme active site, allowing for discrimination between cytosolic (hCA I/II) and transmembrane (hCA IX/XII) isoforms.

SAR Insights

Recent studies indicate that 4-substituted pyridine-3-sulfonamides exhibit superior selectivity for tumor-associated isoforms.

  • Elongated Tails: Attaching bulky "tails" (e.g., via triazole linkers using Click chemistry) to the pyridine ring allows the molecule to interact with the hydrophobic or hydrophilic halves of the enzyme active site, enhancing potency.

  • Electron Withdrawal: Electron-withdrawing groups (Cl, F) on the pyridine ring increase the acidity of the sulfonamide proton, strengthening the

    
     interaction.
    

Primary Therapeutic Domain: Oncology

Carbonic Anhydrase Inhibition (Hypoxia Targeting)

Tumor cells in hypoxic environments overexpress hCA IX and hCA XII to regulate pH.[2] These enzymes catalyze the hydration of


 to bicarbonate and protons.[2] The protons are exported, acidifying the extracellular matrix (promoting metastasis), while bicarbonate maintains intracellular neutrality.

Mechanism of Action: Pyridine sulfonamides inhibit this process by locking the catalytic zinc ion.

CA_Inhibition_Mechanism Tumor_Hypoxia Tumor Hypoxia (HIF-1α Activation) Overexpression Overexpression of hCA IX / hCA XII Tumor_Hypoxia->Overexpression Enzyme_Active Active Enzyme (Zn2+ bound to H2O) Overexpression->Enzyme_Active Reaction CO2 + H2O -> HCO3- + H+ (pH Regulation) Enzyme_Active->Reaction Metastasis Extracellular Acidification (Promotes Metastasis) Reaction->Metastasis Inhibitor Pyridine Sulfonamide (Inhibitor) Binding Sulfonamide Anion Displaces H2O at Zn2+ Inhibitor->Binding Binding->Enzyme_Active Targets Blockade Catalytic Blockade Binding->Blockade Blockade->Reaction Inhibits Therapeutic Intracellular Acidosis & Reduced Metastasis Blockade->Therapeutic

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by pyridine sulfonamides in the tumor microenvironment.

Dual-Targeting: Tubulin Polymerization

Certain pyridine sulfonamides, particularly those functionalized with carbothioamide moieties, have shown dual activity. They inhibit CA isoforms and bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase.

Quantitative Activity Profile

The following table summarizes inhibition constants (


) for selected novel pyridine sulfonamides against key CA isoforms.
Compound ClasshCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity (IX/II)Reference
Acetazolamide (Std) 12.125.85.7~0.5[1]
Pyrazolo[4,3-c]pyridine 6.624.34.83.7[3]
4-Substituted Pyridine 271137912.0 [2]
Pyridine-Triazole Hybrid >10009545>10 [2]

Note: Lower


 indicates higher potency. High Selectivity (IX/II) is desired to avoid off-target effects on the ubiquitous hCA II isoform.

Secondary Biological Activities

Antimicrobial Activity

Novel pyridine sulfonamides have demonstrated efficacy against drug-resistant bacteria by targeting bacterial Carbonic Anhydrases (beta and gamma classes), which are essential for bacterial growth but structurally distinct from human alpha-CAs.

  • Target: E. coli, Burkholderia pseudomallei.[3]

  • Potency: MIC values as low as 2.5 µg/mL against S. aureus have been reported for pyridine-pyrrole conjugates.[4]

Anti-Inflammatory & Neuroprotection
  • COX-2 Inhibition: Pyridine sulfonamides structurally resemble Celecoxib, offering anti-inflammatory potential with reduced gastric toxicity.

  • AChE Inhibition: Derivatives have shown nanomolar inhibition of Acetylcholinesterase (AChE), suggesting potential in Alzheimer’s therapy.

Experimental Methodologies

Protocol 1: General Synthesis of Pyridine Sulfonamides

This protocol utilizes a nucleophilic substitution approach suitable for generating a library of 4-substituted pyridine sulfonamides.

Reagents: 4-chloropyridine-3-sulfonamide, Sodium Azide (NaN3), Terminal Alkynes, CuSO4, Sodium Ascorbate.

  • Azidation: Dissolve 4-chloropyridine-3-sulfonamide (1 eq) in ethanol/water (1:1). Add NaN3 (1.5 eq). Reflux at 80°C for 4 hours.

  • Work-up: Cool to RT. Precipitate the 4-azidopyridine-3-sulfonamide, filter, and wash with cold water.

  • Click Reaction (CuAAC): Suspend the azide (1 eq) and the desired terminal alkyne (1 eq) in t-BuOH/H2O (1:1).

  • Catalysis: Add CuSO4·5H2O (10 mol%) and Sodium Ascorbate (20 mol%). Stir at RT for 12 hours.

  • Purification: Extract with ethyl acetate. Purify via silica gel column chromatography (mobile phase: DCM/MeOH).

Synthesis_Workflow Start 4-Cl-Pyridine Sulfonamide Step1 Azidation (NaN3, Reflux) Start->Step1 Intermediate 4-Azido Intermediate Step1->Intermediate Step2 Click Reaction (Alkyne, Cu Cat.) Intermediate->Step2 Product Triazole-Pyridine Sulfonamide Step2->Product

Figure 2: Synthetic workflow for triazole-functionalized pyridine sulfonamides.

Protocol 2: Stopped-Flow CO2 Hydrase Assay (CA Inhibition)

This is the gold-standard kinetic assay for determining


 values.

Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 during the hydration of CO2, monitored by a phenol red indicator.

  • Buffer Prep: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 and 0.2 mM phenol red.

  • Enzyme Solution: Dilute recombinant hCA isozyme in the buffer.

  • Inhibitor Incubation: Incubate the enzyme with the pyridine sulfonamide (varying concentrations: 0.1 nM – 10 µM) for 15 minutes at RT.

  • Substrate Prep: Saturate water with CO2 (bubbling) to generate the substrate solution.

  • Reaction: Mix the enzyme-inhibitor solution with the CO2 solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Measurement: Monitor absorbance at 557 nm. Calculate the initial velocity.

  • Data Analysis: Determine IC50 using a non-linear least squares method (Cheng-Prusoff equation) to calculate

    
    .
    

References

  • Supuran, C. T., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.

  • BenchChem. (2025).[5][6] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem Application Notes.

  • Burbuliene, M. M., et al. (2022).[3] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI Pharmaceuticals.

  • Nawah Scientific. (2023). Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. PubMed.

  • Arshad, J., et al. (2025).[7] Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Royal Society of Chemistry.

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2-amino-N,N-dimethylpyridine-3-sulfonamide is a multifaceted molecule of interest in medicinal chemistry and drug development. Its structure combines the bioisosteric properties of a pyridine ring with the well-established pharmacological scaffold of a sulfonamide, and the additional modulation of an amino group. This unique combination presents both significant opportunities for novel molecular design and specific challenges for laboratory safety. The absence of detailed public safety data necessitates a proactive and informed approach to its handling, grounded in the principles of chemical hygiene and risk mitigation.

Molecular Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 4810-41-7[2][3][4][5]

  • Molecular Formula: C₇H₁₁N₃O₂S[1]

  • Molecular Weight: 201.25 g/mol [1]

Hazard Identification and Risk Assessment: A Composite Profile

The potential hazards of this compound are best understood by dissecting its core components: the pyridine core, the sulfonamide group, and the aromatic amine.

The Pyridine Moiety: Volatility and Toxicity

Pyridine and its derivatives are known for their characteristic unpleasant odor and are often volatile.[6] They can be harmful if inhaled, ingested, or absorbed through the skin.[7] Inhalation of pyridine fumes may lead to headaches, dizziness, and respiratory irritation.[6] Given that this compound is a solid, the inhalation risk is primarily associated with dust or aerosols generated during handling.

The Sulfonamide Group: Allergenicity and Pharmacological Activity

Sulfonamides are a well-known class of compounds with a history of use as antimicrobial agents.[8][9] A significant consideration for this class is the potential for allergic reactions in sensitized individuals.[8] While the primary risk is associated with therapeutic use, laboratory personnel with known sulfa allergies should exercise extreme caution.

The Aromatic Amine: Potential for Irritation and Sensitization

Aromatic amines can be skin and eye irritants.[10] Some can also be skin sensitizers, leading to an allergic reaction upon repeated exposure. The amino group on the pyridine ring of the target molecule suggests that it should be handled as a potential irritant and sensitizer.

Composite Hazard Profile

Based on the above, this compound should be treated as a substance with the following potential hazards:

Hazard ClassPotential EffectsMitigation Strategy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled as dust.[11][12]Avoid ingestion, skin contact, and inhalation of dust. Use appropriate personal protective equipment (PPE).[11]
Skin Corrosion/Irritation May cause skin irritation.[11][13]Wear chemical-resistant gloves and a lab coat.[14]
Serious Eye Damage/Irritation May cause serious eye irritation.[10][11]Wear safety glasses or goggles.[14]
Respiratory Sensitization May cause respiratory irritation if inhaled as dust.[11]Handle in a well-ventilated area or a chemical fume hood.[6]
Skin Sensitization Potential for allergic skin reactions upon repeated contact.Avoid repeated skin contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[14]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required to protect against splashes and dust.[6]

  • Hand Protection: Nitrile or neoprene gloves should be worn.[6] Latex gloves are not recommended.[6] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If there is a risk of generating significant amounts of dust and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.[13]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[11]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[15]

  • Grounding: For operations that could generate static electricity, ensure that equipment is properly grounded to prevent ignition of flammable solvents used in conjunction with the compound.[7][16]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[17]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Segregation: Store away from food and drink.[15]

Emergency Procedures: Preparedness and Response

Anticipating and preparing for potential emergencies is a cornerstone of laboratory safety.

Spills
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[13] The spill area should then be decontaminated with an appropriate solvent and washed with soap and water.

  • Large Spills: For larger spills, evacuate the area and alert the appropriate emergency response personnel.[17]

First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Waste Disposal

All waste containing this compound should be treated as hazardous chemical waste.

  • Containers: Collect waste in a clearly labeled, sealed container.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[14] Do not dispose of it down the drain.

Experimental Workflow and Safety Integration

The following section outlines a typical laboratory workflow for handling this compound, with integrated safety checkpoints.

Step-by-Step Protocol for Solution Preparation
  • Risk Assessment: Before starting, perform a detailed risk assessment for the entire procedure.

  • Gather Materials: Assemble all necessary equipment, including PPE, in the chemical fume hood.

  • Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood.

  • Dissolution: Add the solvent to the solid in the fume hood, stirring gently to dissolve.

  • Transfer: If necessary, transfer the solution to another vessel using a pipette or other appropriate method.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date.

  • Cleanup: Decontaminate all equipment and the work area in the fume hood.

  • Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in the designated hazardous waste container.

Visualizing the Safety Workflow

Safety_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment 1. Conduct Risk Assessment GatherMaterials 2. Assemble PPE and Equipment in Fume Hood RiskAssessment->GatherMaterials Weighing 3. Weigh Compound in Fume Hood GatherMaterials->Weighing Dissolution 4. Prepare Solution in Fume Hood Weighing->Dissolution Transfer 5. Transfer Solution Dissolution->Transfer Labeling 6. Label Container Transfer->Labeling Cleanup 7. Decontaminate Work Area Labeling->Cleanup WasteDisposal 8. Dispose of Hazardous Waste Cleanup->WasteDisposal

Sources

Solubility profile of 2-amino-N,N-dimethylpyridine-3-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N,N-dimethylpyridine-3-sulfonamide (CAS: 4810-41-7 for the des-amino parent; specific intermediate referenced in WO2020219871A1) is a critical heterocyclic intermediate utilized in the synthesis of advanced anthelmintic and antiparasitic agents. Unlike simple commodity chemicals, the solubility profile of this specific scaffold is governed by a complex interplay between its basic pyridine core, the hydrogen-bond donating amino group at the C2 position, and the polar, aprotic N,N-dimethylsulfonamide moiety at C3.

This technical guide provides a rigorous framework for profiling the solubility of this compound. It synthesizes field-proven extraction data from patent literature with predictive thermodynamic modeling. It establishes a self-validating experimental protocol for researchers required to generate precise solubility curves for crystallization and purification processes.

Physicochemical Characterization & Predicted Solubility Profile

To design an effective solubility study, one must first understand the molecular interactions driving dissolution.

Structural Analysis
  • Core: Pyridine ring (

    
    -deficient aromatic system). The nitrogen atom acts as a weak base and hydrogen bond acceptor.
    
  • Substituent 1 (C2-Amino): A primary amine (

    
    ). This is a critical Hydrogen Bond Donor (HBD) . It significantly enhances solubility in protic solvents (Alcohols, Water) compared to the des-amino analog.
    
  • Substituent 2 (C3-Sulfonamide): The

    
     group is bulky and polar. Crucially, because it is N,N-dimethyl substituted, it lacks the acidic proton found in primary sulfonamides (
    
    
    
    ). It functions solely as a Hydrogen Bond Acceptor (HBA) and dipole generator.
Predicted Solubility Trends (Dielectric & Interaction Analysis)

Based on the "Like Dissolves Like" principle and functional group analysis, the following profile is projected:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Confirmed by patent literature (CN114072395A) utilizing DCM for extraction. Dipole-dipole interactions dominate.
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole interactions with the sulfonyl group; no penalty for disrupting solvent H-bond networks.
Polar Protic Methanol, EthanolModerate to High The C2-amino group forms H-bonds with the solvent. Solubility increases significantly with Temperature (

).
Aqueous WaterLow to Moderate Limited by the hydrophobic dimethyl and aromatic ring, but pH-dependent (soluble in dilute acid due to pyridine protonation).
Non-Polar Hexane, CyclohexaneNegligible The high polarity of the sulfonamide/amine groups creates a high energy barrier for solvation in non-polar media.

Experimental Protocols: The Self-Validating System

For process optimization, estimated values are insufficient. The following protocols ensure data integrity suitable for thermodynamic modeling.

Method A: Static Equilibrium (Gravimetric Standard)

Best for: Generating bulk solubility data for yield calculations.

  • Preparation: Add excess this compound solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 400 RPM using a magnetic stirrer.

    • Critical Parameter: Maintain temperature within

      
       K using a circulating water bath.
      
    • Time: Allow 24–48 hours for equilibrium. Verify plateau by sampling at

      
       and 
      
      
      
      .
  • Sampling: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a syringe equipped with a 0.22

    
    m PTFE filter  (pre-heated to the solution temperature to prevent precipitation).
    
  • Quantification: Transfer a known mass of filtrate to a weighing dish. Evaporate solvent under vacuum until constant mass is achieved.

    • Validation: Repeat in triplicate. RSD must be

      
      .[1]
      
Method B: Dynamic Laser Monitoring (Polythermal)

Best for: Metastable zone width (MSZW) determination and crystallization design.

  • Setup: Place a mixture of solute and solvent with known composition (

    
    ) in a turbidity probe-equipped reactor.
    
  • Ramp: Heat slowly (

    
     K/min) until the laser transmission reaches 100% (dissolution point, 
    
    
    
    ).
  • Cool: Cool (

    
     K/min) until transmission drops (nucleation point, 
    
    
    
    ).
  • Data: The

    
     vs. Concentration curve provides the saturation limit.
    

Thermodynamic Modeling & Data Analysis

To translate raw data into process parameters, apply the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility with temperature.

The Equation:



  • 
    : Mole fraction solubility of the solute.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis.
    

Thermodynamic Parameters: Once


 are determined, calculate the Enthalpy (

) and Entropy (

) of solution:



  • Interpretation: A positive

    
     indicates endothermic dissolution (solubility increases with T), suggesting cooling crystallization is a viable purification strategy.
    

Visualization of Workflows & Logic

Figure 1: Solubility Determination & Process Design Workflow

SolubilityWorkflow Start Compound Synthesis (2-Amino-N,N-dimethyl...) SolventSelection Solvent Screening (DCM, MeOH, Water) Start->SolventSelection Equilibration Equilibration (T ± 0.05 K, 24h) SolventSelection->Equilibration Sampling Sampling & Filtration (0.22 µm, Isothermal) Equilibration->Sampling Analysis Quantification (Gravimetric / HPLC) Sampling->Analysis Modeling Apelblat Modeling (ln x = A + B/T + C ln T) Analysis->Modeling Process Crystallization Design (Cooling vs. Anti-solvent) Modeling->Process Process->Start Optimization

Caption: Integrated workflow for transforming raw solubility data into actionable process design parameters.

Figure 2: Thermodynamic Logic Map

ThermoLogic RawData Experimental Data (x vs T) Apelblat Apelblat Regression RawData->Apelblat Enthalpy Enthalpy (ΔH_sol) (+ Endothermic) Apelblat->Enthalpy Entropy Entropy (ΔS_sol) (+ Disorder) Apelblat->Entropy Gibbs Gibbs Energy (ΔG_sol) (Spontaneity) Enthalpy->Gibbs Entropy->Gibbs SolventEffect Solvent-Solute Interactions (H-Bonding vs Dipole) Gibbs->SolventEffect

Caption: Thermodynamic derivation path. Positive Enthalpy confirms suitability for cooling crystallization.

References

  • Synthesis & Application Context

    • Heterocyclic compounds and their use in the treatment of helminth infections and diseases.[1][2] (2020). Patent WO2020219871A1. Link

    • Heterocyclic compounds and their use in the treatment of helminth infections and diseases.[1][2] (2022).[3] Patent CN114072395A. Link

  • Methodological Standards

    • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[4] Link

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. Link

  • Comparative Data (Sulfonamides)

    • Delgado, D. R., et al. (2014). Thermodynamic study of the solubility of sulfapyridine in some organic solvents. Journal of Molecular Liquids.[4] Link

Sources

Strategic Sourcing and Quality Assurance of 2-Amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Validation of 2-Amino-N,N-dimethylpyridine-3-sulfonamide Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Procurement Specialists, and Process Chemists.

Executive Summary: The Scaffold and Its Significance

This compound (Formula: C


H

N

O

S) is a specialized heterocyclic building block. Unlike its more common analog, 2-aminopyridine-3-sulfonamide, the presence of the N,N-dimethyl moiety on the sulfonamide nitrogen renders this molecule a tertiary sulfonamide.

This structural nuance is critical in drug discovery and agrochemistry for two reasons:

  • Metabolic Stability: The tertiary sulfonamide resists hydrolysis and metabolic N-dealkylation more robustly than primary or secondary analogs.

  • Electronic Modulation: The dimethyl group alters the electron density of the pyridine ring, influencing the pKa of the adjacent 2-amino group, a vital factor for kinase inhibitor binding affinity and sulfonylurea herbicide efficacy.

This guide provides a technical roadmap for sourcing this compound, verifying its purity, and understanding the specific impurity profiles associated with its synthesis.

The Commercial Supply Landscape

Due to the specific substitution pattern, this compound is often classified as a "Make-on-Demand" or "Tier 2 Inventory" item rather than a bulk commodity. Researchers must distinguish between aggregators (who list it) and originators (who make it).

Supplier Categorization Table
Supplier TierRepresentative CompaniesAvailability StatusRecommended Use Case
Tier 1: Stock-Holding Enamine , Combi-Blocks , WuXi AppTec High Probability (Ships in 1-5 days)SAR screening, small-scale synthesis (<5g).
Tier 2: Aggregators MolPort , ChemSpace , eMolecules Variable (Pass-through vendors)Price comparison; finding obscure stock.
Tier 3: Custom Synthesis Syngene , Curia , Pharmaron Lead time: 4-8 weeksProcess development, Scale-up (>100g).
Tier 4: Catalog Houses Sigma-Aldrich , Thermo Scientific Often "Backordered"Routine procurement if listed; high markup.

Critical Sourcing Insight: Many catalog listings for this specific CAS are "virtual." Always request a Certificate of Analysis (CoA) dated within the last 12 months before placing a bulk order. If the vendor cannot provide a recent CoA, they likely do not hold the stock.

Technical Validation: The "Self-Validating" QC Protocol

A. Impurity Profiling (The "Watch List")

When synthesizing or sourcing this compound, three specific impurities are common:

  • Regioisomer Contamination: Sulfonation of 2-aminopyridine can occur at the C5 position if reaction temperature is uncontrolled, yielding 2-amino-N,N-dimethylpyridine-5 -sulfonamide.

  • Des-methyl Analog: Incomplete methylation or use of methylamine instead of dimethylamine yields the secondary sulfonamide.

  • Hydrolysis Products: The sulfonamide bond is stable, but the 2-amino group can undergo diazotization-like hydrolysis if exposed to nitrous acid contaminants during workup.

B. Analytical Workflow

The following protocol ensures the material is suitable for high-stakes research.

Step 1: Proton NMR (

H NMR) Diagnostic

Solvent: DMSO-d


[1]
  • The Diagnostic Signal: Look for a sharp singlet integrating to 6 protons in the aliphatic region (approx.

    
     2.6–2.8 ppm). This confirms the N,N-dimethyl group.
    
  • The Aromatic Region: The pyridine ring protons should show a characteristic pattern for 2,3-substitution (often a dd and m pattern).

    • Failure Mode: If you see two distinct methyl singlets or a doublet, you likely have the mono-methyl impurity.

Step 2: LC-MS Validation
  • Target Mass: [M+H]

    
     = 202.06 Da.
    
  • Methodology: Run in acidic mode (Formic acid). The basic pyridine nitrogen will protonate readily.

  • Warning: If the peak is broad or split, check for the C5-regioisomer, which often has a very similar retention time but slightly different fragmentation pattern.

Visualizing the Sourcing & QC Workflow

The following diagram illustrates the decision logic for sourcing this material and the subsequent quality control gate.

SourcingQC Start Requirement: This compound CheckStock Check Tier 1 Vendors (Enamine, Combi-Blocks) Start->CheckStock InStock In Stock? CheckStock->InStock OrderSample Order Small Sample (1g) InStock->OrderSample Yes CustomSyn Initiate Custom Synthesis (WuXi, Syngene) InStock->CustomSyn No Receive Receive Material OrderSample->Receive CustomSyn->Receive QC_NMR QC Step 1: 1H NMR (Check Methyl Singlet @ 2.7ppm) Receive->QC_NMR Decision_NMR Singlet Int = 6H? QC_NMR->Decision_NMR QC_LCMS QC Step 2: LC-MS (Check Regioisomer Purity) Decision_NMR->QC_LCMS Pass Reject REJECT / RE-PURIFY Decision_NMR->Reject Fail (Mono-methyl/Des-methyl) Release RELEASE FOR RESEARCH QC_LCMS->Release Single Peak QC_LCMS->Reject Split Peak (Regioisomer)

Caption: Decision matrix for sourcing and validating this compound, highlighting critical QC checkpoints.

Synthetic Context & Handling

Synthesis Pathway (For Custom Orders)

If you must commission the synthesis, the standard industrial route involves:

  • Chlorosulfonation: Reaction of 2-aminopyridine with chlorosulfonic acid.

    • Critical Parameter: Temperature control is vital to favor the C3 position over C5.

  • Amidation: Reaction of the sulfonyl chloride intermediate with dimethylamine (gas or hydrochloride salt).

    • Note: Using aqueous dimethylamine can lead to hydrolysis of the sulfonyl chloride back to the sulfonic acid. Anhydrous conditions (THF/DCM) are preferred.

Storage and Stability
  • Hygroscopicity: The pyridine nitrogen can form hydrates. Store in a desiccator.

  • Shelf Life: 2 years at -20°C.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water unless pH is adjusted (protonation of pyridine).

References

  • PubChem. "this compound (Compound)."[2] National Library of Medicine. Accessed February 19, 2026. [Link]

  • Torabi, M. et al. "Synthesis of triarylpyridines with sulfonate and sulfonamide moieties."[3] PMC (PubMed Central), 2021. (Context on pyridine sulfonamide synthesis stability). [Link]

  • ChemSpace. "Compound Search: this compound." Chem-Space.com. [Link]

Sources

2-Amino-N,N-Dimethylpyridine-3-Sulfonamide: Mechanistic Hypotheses & Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Compound Identity: 2-amino-N,N-dimethylpyridine-3-sulfonamide (CAS: 55278-37-0) Molecular Formula: C7H11N3O2S Classification: Pyridine-sulfonamide scaffold; Synthetic Intermediate; "Privileged Structure" in Medicinal Chemistry.[1][2][3][4]

This technical guide analyzes the mechanistic properties of This compound . While primarily utilized as a high-value synthetic intermediate for sulfonylurea herbicides (e.g., nicosulfuron analogs) and anthelminthic agents, its structural homology to known bioactives suggests specific intrinsic and metabolic mechanisms of action. This paper explores three core hypotheses regarding its biological activity: Metabolic Bioactivation (Carbonic Anhydrase Inhibition) , Acetolactate Synthase (ALS) Pathway Modulation , and Anthelminthic Pharmacophore Utility .

Part 1: Structural Biology & Pharmacophore Analysis

The molecule comprises a pyridine ring substituted at the 2-position with a primary amine and at the 3-position with a dimethyl-substituted sulfonamide.[5][6] This substitution pattern dictates its chemical reactivity and biological inertness/activity profile.

The "Masked" Warhead

The critical feature of this molecule is the


-dimethyl substitution  on the sulfonamide nitrogen.
  • Primary Sulfonamides (

    
    ):  Classic inhibitors of Carbonic Anhydrase (CA) enzymes. The unsubstituted nitrogen coordinates with the Zinc (
    
    
    
    ) ion in the enzyme's active site.
  • Tertiary Sulfonamides (

    
    ):  The dimethyl substitution sterically hinders and electronically neutralizes the capacity for Zinc coordination. Therefore, the parent molecule is likely inactive  against CA isoforms in vitro but may act as a pro-drug in vivo.
    
The 2-Aminopyridine Motif

This motif functions as a bidentate ligand capability, often seen in kinase inhibitors (binding to the hinge region) and as a reactive handle for synthesizing fused heterocycles (e.g., imidazo[1,2-a]pyridines).

Part 2: Mechanism of Action Hypotheses[9][10]

Hypothesis A: Metabolic Bioactivation (The Pro-Drug Mechanism)

Theory: The molecule acts as a latent Carbonic Anhydrase Inhibitor (CAI). Mechanism: Upon systemic administration, hepatic Cytochrome P450 enzymes (specifically CYP3A4 or CYP2C9) may facilitate oxidative


-dealkylation. Removal of the methyl groups restores the primary sulfonamide moiety, activating the compound against CA isoforms (e.g., hCA II, IX, XII).

Significance: This mechanism suggests potential utility in hypoxic tumor targeting (hCA IX inhibition) where the parent compound improves solubility and permeability before activation.

MetabolicActivation Parent Parent Compound (Tertiary Sulfonamide) Inactive vs CA CYP CYP450 (Oxidative Dealkylation) Parent->CYP Phase I Metab Intermediate N-Methyl Intermediate (Secondary Sulfonamide) CYP->Intermediate Active Active Metabolite (Primary Sulfonamide) High Affinity for Zn2+ Intermediate->Active Further Demethylation Target Target: Carbonic Anhydrase (Zn2+ Coordination) Active->Target Inhibition

Figure 1: Proposed metabolic bioactivation pathway converting the inactive tertiary sulfonamide into a potent Zinc-binding inhibitor.

Hypothesis B: Precursor to Acetolactate Synthase (ALS) Inhibitors

Theory: The molecule is the "warhead precursor" for sulfonylurea herbicides. Mechanism: The 2-amino group reacts with isocyanates to form a sulfonylurea bridge. The resulting complex inhibits Acetolactate Synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in plants. Direct Action: While the precursor itself (the topic of this guide) does not inhibit ALS, it provides the essential ortho-sulfonamide pyridine geometry required for the herbicide to fit the ALS regulatory site.

Hypothesis C: Anthelminthic & Antiprotozoal Modulation

Theory: Recent patent literature links this scaffold to treatments for helminth infections (e.g., Onchocerciasis) and Leishmaniasis.[7] Mechanism:

  • Thiophosgene Reaction: The 2-amino group is derivatized to form isothiocyanates, which then cyclize or react with nucleophiles in parasite enzymes.

  • Target: Potential interference with nematode-specific ion channels (e.g., Glutamate-gated chloride channels) or inhibition of parasite-specific kinases, similar to other aminopyridine-based antiparasitics.

Part 3: Experimental Validation Protocols

To validate these hypotheses, the following self-validating experimental workflows are recommended.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To test Hypothesis A (Pro-drug vs. Active).

Objective: Determine


 of the parent vs. the dealkylated metabolite.
  • Reagents: Purified hCA I/II (Sigma), CO2 saturated water, Phenol Red indicator.

  • Preparation: Dissolve this compound in DMSO (Stock 10mM).

  • Reaction:

    • Mix Enzyme + Inhibitor (incubate 15 min).

    • Inject Substrate (CO2).

    • Monitor absorbance drop at 557 nm (acidification).

  • Validation Check:

    • Control: Acetazolamide (Positive Control).

    • Expectation: Parent compound should show

      
       (Inactive).
      
    • Metabolite Simulation: Synthesize/purchase the primary sulfonamide analog (CAS 2-amino-3-sulfamoylpyridine) and test. Expect

      
      .[4]
      
Protocol 2: Microsomal Stability & Metabolite Identification

To confirm metabolic dealkylation.

Objective: Verify if liver microsomes convert the N,N-dimethyl form to the active primary form.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Spike test compound (1

    
    ) into HLM; incubate at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS (Triple Quadrupole).

    • Monitor Transitions: Parent Mass (

      
      ) 
      
      
      
      Loss of Methyl (-14 Da)
      
      
      Loss of 2x Methyl (-28 Da).
  • Data Output: Plot % Parent Remaining vs. Time; Plot Appearance of Primary Amine metabolite.

Protocol 3: Synthetic Derivatization for ALS Activity

To validate the synthetic utility hypothesis.

Objective: Convert intermediate to active sulfonylurea and test on Arabidopsis lysate.

StepActionReagentCritical Parameter
1 Activation Phosgene or TriphosgeneAnhydrous conditions (DCM), 0°C.
2 Coupling Add 4,6-dimethoxypyrimidin-2-amineMaintain pH > 8 using TEA base.
3 Isolation Acidify to precipitate SulfonylureaPurity check via HPLC (>95%).
4 Assay ALS Enzyme Assay (Pyruvate -> Acetolactate)Measure absorbance of acetoin complex at 525nm.

Part 4: Visualization of Synthetic Utility

The following diagram illustrates the chemical causality where the subject molecule serves as the critical "Node 0" for diverse bioactive classes.

SyntheticUtility Core 2-amino-N,N-dimethylpyridine- 3-sulfonamide (The Subject) Path1 Reaction w/ Isocyanates Core->Path1 Path2 Reaction w/ Thiophosgene Core->Path2 Path3 Cyclization w/ Alpha-Haloketones Core->Path3 Product1 Sulfonylurea Herbicides (ALS Inhibitors) Path1->Product1 Nicosulfuron Analogs Product2 Isothiocyanate Derivatives (Anthelminthic Agents) Path2->Product2 Nematode Control Product3 Imidazo[1,2-a]pyridines (Kinase Inhibitors) Path3->Product3 Scaffold Hopping

Figure 2: Divergent synthetic pathways utilizing the subject molecule to generate distinct pharmacological classes.

References

  • PubChem. (n.d.).[8] this compound (Compound).[5][6][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2020). Heterocyclic compounds and their use in the treatment of helminth infections (CN114072395A).
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfonamide mechanism).
  • Dikhit, M. R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Dove Medical Press. Retrieved from [Link]

Sources

In silico prediction of 2-amino-N,N-dimethylpyridine-3-sulfonamide bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol

Executive Summary

This technical guide provides a rigorous in silico framework for predicting the bioactivity profile of 2-amino-N,N-dimethylpyridine-3-sulfonamide . Unlike primary sulfonamides (classic carbonic anhydrase inhibitors), this molecule features a tertiary sulfonamide group (


) and an aminopyridine core.[1] This structural nuance likely abolishes traditional zinc-binding capability, necessitating a specialized polypharmacological approach to identify alternative targets such as kinases, GPCRs, or its potential as a metabolic prodrug.

Part 1: Chemical Space & Ligand Preparation

Before docking, the ligand must be characterized to understand its electronic distribution, particularly the basicity of the pyridine nitrogen and the steric bulk of the


-dimethyl group.
Structural Analysis & Hypothesis
  • Core Scaffold: 2-aminopyridine (Adenine mimetic potential; kinase hinge binder).[1]

  • Functional Group:

    
    -dimethylsulfonamide.[1][2]
    
    • Constraint: Lack of an acidic proton on the sulfonamide nitrogen prevents the classic "zinc-hydroxide mechanism" seen in Carbonic Anhydrase (CA) inhibition.[1]

    • Hypothesis: The molecule acts either as an allosteric modulator , a kinase inhibitor (via the amino-pyridine motif), or a prodrug requiring oxidative demethylation.

Ligand Preparation Protocol

Objective: Generate a biologically relevant 3D conformer with accurate partial charges.

  • 2D to 3D Conversion:

    • Input SMILES: CN(C)S(=O)(=O)c1cccnc1N[1][2]

    • Tool: Avogadro or RDKit .[1]

    • Critical Step: Protonation state at pH 7.[1]4. The pyridine ring nitrogen is weakly basic (

      
       for 2-aminopyridine).[1] Generate both neutral and monoprotonated species.
      
  • Geometry Optimization (DFT):

    • Software: ORCA or Gaussian.[1]

    • Method: B3LYP functional with 6-31G(d,p) basis set.[1]

    • Output: Optimized geometry (.pdb) and Electrostatic Potential Map (ESP).

    • Why: Standard force fields (MMFF94) often miscalculate the S-N bond length in sulfonamides.[1] DFT ensures accurate bond angles for the rigid sulfonamide tetrahedron.[1]

Part 2: Target Identification (Inverse Docking)

Since the bioactivity is ambiguous, we employ Reverse Docking (Target Fishing) to map the molecule against the Protein Data Bank (PDB).[1]

Target Prediction Workflow

Tools: SwissTargetPrediction, PharmMapper, or idTarget.[1]

RankPredicted Target ClassProbabilityRationale
1 Kinases (e.g., CDK2, MAPK) HighThe 2-aminopyridine core mimics the adenine ring of ATP, a common motif in Type I kinase inhibitors.
2 Carbonic Anhydrase (CA) Low/MediumWhile a sulfonamide, the dimethyl substitution blocks the catalytic site.[1] May bind allosteric sites .
3 Dihydropteroate Synthase (DHPS) MediumStructural similarity to PABA (bacterial folate pathway), though steric bulk may hinder binding.[1]
4 GPCRs (Adenosine Receptors) LowAminopyridine scaffold similarity to adenosine antagonists.[1]
Workflow Visualization

The following diagram outlines the decision logic for target selection based on structural features.

BioactivityPrediction Ligand Ligand: 2-amino-N,N-dimethyl pyridine-3-sulfonamide Feature_Check Structural Analysis: Tertiary Sulfonamide? Ligand->Feature_Check Path_CA Classic CA Inhibition (Zinc Binding) Feature_Check->Path_CA Blocked (No acidic H) Path_Kinase Kinase Hinge Binding (Adenine Mimetic) Feature_Check->Path_Kinase High Probability (Aminopyridine core) Path_Prodrug Metabolic Activation (CYP450 Demethylation) Feature_Check->Path_Prodrug Possible (In vivo)

Figure 1: Structural logic flow determining that kinase inhibition is a higher probability target than classic Carbonic Anhydrase inhibition due to the N,N-dimethyl substitution.

Part 3: Molecular Docking Protocol

We will focus on the highest probability target: Kinase Inhibition (CDK2) , using Carbonic Anhydrase II (CAII) as a negative/allosteric control.[1]

Software & Setup
  • Docking Engine: AutoDock Vina (Open Source) or Glide (Schrödinger).[1]

  • Grid Box Generation:

    • Kinase (CDK2):[1] Center on the ATP binding pocket (PDB: 1DI8).[1]

    • CAII:[1][3] Center on the Zinc ion (PDB: 3KS3).[1]

Step-by-Step Protocol
Step 1: Receptor Preparation
  • Clean PDB: Remove water molecules (unless bridging is critical) and co-crystallized ligands.[1]

  • Add Polar Hydrogens: Essential for H-bond directionality (AutoDock Tools).

  • Assign Kollman Charges: Standard partial charges for amino acids.

  • Save: Export as .pdbqt.[1]

Step 2: Grid Box Definition
  • CDK2 Box: Center: x=32.1, y=-12.5, z=10.2 (approx); Size: 20x20x20 Å.

  • Rationale: The box must encompass the Hinge Region (Glu81, Leu83) where the 2-aminopyridine moiety is expected to form bidentate hydrogen bonds.

Step 3: Execution & Scoring

Run Vina with exhaustiveness = 32.[1]

Evaluation Criteria:

  • Binding Affinity (

    
    ):  Threshold 
    
    
    
    kcal/mol.[1][4]
  • RMSD: Cluster analysis should show convergence (

    
     Å RMSD between top poses).
    
  • Interaction Fingerprint:

    • Required: H-bond between Pyridine-N and Hinge backbone NH.[1]

    • Required: H-bond between 2-Amino group and Hinge backbone Carbonyl.[1]

Part 4: ADMET Profiling & Toxicity

The


-dimethyl group significantly alters physicochemical properties compared to primary sulfonamides, increasing lipophilicity and blood-brain barrier (BBB) permeability.
Predicted Parameters (SwissADME)
PropertyValue (Predicted)Interpretation
LogP (Lipophilicity) 1.2 - 1.8Moderate lipophilicity; good oral bioavailability.[1]
TPSA (Polar Surface Area) ~80 Ų< 140 Ų indicates high intestinal absorption.[1]
BBB Permeant Yes Unlike many primary sulfonamides, this analog may cross the BBB.[1]
CYP Inhibition CYP2C9Sulfonamides often inhibit CYP2C9; risk of drug-drug interactions.[1]
Toxicity Risks (ProTox-II)[1]
  • Hepatotoxicity: Potential risk due to pyridine metabolism.[1]

  • Mutagenicity (Ames): Pyridine derivatives can be mutagenic; must be flagged for in vitro validation.[1]

Part 5: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD simulations (100 ns) are required to verify the stability of the Ligand-Kinase Complex .[1]

MD Workflow (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.[1]

    • Ligand: CGenFF (CHARMM General Force Field) for parameters.[1]

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 bar).[1]

  • Production Run: 100 ns simulation.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 3.0 Å, the binding mode is unstable.[1]

  • Hydrogen Bond Lifetime: Calculate the percentage of simulation time the Hinge Region H-bonds persist.

    
     indicates a potent inhibitor.[1]
    

MD_Workflow cluster_prep System Setup cluster_sim Simulation Phases Ligand_Param Ligand Topology (CGenFF) Solvate Solvation & Ions (TIP3P / 0.15M NaCl) Ligand_Param->Solvate Prot_Param Protein Topology (CHARMM36m) Prot_Param->Solvate EM Energy Minimization (Steepest Descent) Solvate->EM NVT NVT Equilibration (300K, 100ps) EM->NVT NPT NPT Equilibration (1 Bar, 100ps) NVT->NPT Prod Production Run (100 ns) NPT->Prod

Figure 2: GROMACS simulation pipeline for validating the stability of the this compound complex.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[1] Link[1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] (Provides basis for primary vs. tertiary sulfonamide activity).[1] Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1] SoftwareX. Link

  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.[1] Journal of Computational Chemistry. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-amino-N,N-dimethylpyridine-3-sulfonamide presents a classic regioselectivity challenge in heterocyclic chemistry. Direct chlorosulfonylation of 2-aminopyridine is dominated by the strong ortho/para directing effect of the amino group, exclusively favoring electrophilic substitution at the C5 position (para) rather than the desired C3 position (ortho).

To overcome this intrinsic electronic bias, this protocol utilizes a Directed Ortho Metalation (DoM) strategy. By converting the free amine into a pivaloylamide, we leverage the Coordination Induced Proximity Effect (CIPE). The pivaloyl group serves two critical functions:

  • Directing Group (DMG): It coordinates with the alkyllithium base, directing deprotonation specifically to the C3 position.

  • Protection: It prevents nucleophilic attack on the pyridine ring and side reactions at the nitrogen.

This guide details a robust, three-stage workflow: Protection


 Lithiation-Sulfonylation 

Deprotection
, ensuring high isomeric purity and reproducible yields.

Retrosynthetic Analysis & Pathway Design

The logical disconnection reveals that the C3-sulfonyl moiety must be introduced via a method that overrides standard electrophilic aromatic substitution rules.

RetroSynthesis Target Target: 2-amino-N,N-dimethylpyridine- 3-sulfonamide Protected Intermediate: N-(3-(N,N-dimethylsulfamoyl) pyridin-2-yl)pivalamide Target->Protected Deprotection (Hydrolysis) Lithio Lithiated Species: 3-Lithio-2-pivaloylaminopyridine Protected->Lithio 1. SO2 2. NCS 3. HN(Me)2 Precursor Starting Material: 2-Aminopyridine Lithio->Precursor 1. PivCl 2. n-BuLi (DoM)

Figure 1: Retrosynthetic logic flow demonstrating the necessity of the pivaloyl directing group to access the C3 position.

Detailed Experimental Protocol

Stage 1: Protection (Synthesis of N-(pyridin-2-yl)pivalamide)

Objective: Install the Pivaloyl Directing Metalation Group (DMG).

  • Reagents: 2-Aminopyridine (1.0 equiv), Pivaloyl chloride (1.1 equiv), Triethylamine (1.2 equiv), DCM (Dichloromethane).

  • Procedure:

    • Dissolve 2-aminopyridine in anhydrous DCM (0.5 M concentration) under

      
      .
      
    • Add Triethylamine and cool to 0°C.

    • Add Pivaloyl chloride dropwise over 30 minutes.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with sat.

      
      , water, and brine.[1] Dry over 
      
      
      
      .[1]
    • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.

    • Checkpoint: Confirm product via NMR (distinct t-Butyl singlet at ~1.3 ppm).

Stage 2: Directed Ortho Metalation & Sulfonylation

Objective: Regioselective C3 functionalization and sulfonamide formation.

  • Reagents:

    • N-(pyridin-2-yl)pivalamide (1.0 equiv)

    • n-Butyllithium (2.5 equiv, 1.6M in hexanes) — Note: Extra eq. needed to deprotonate amide NH first.

    • Sulfur Dioxide (

      
      ) gas (excess) or DABSO (solid 
      
      
      
      surrogate).
    • N-Chlorosuccinimide (NCS) (1.2 equiv).

    • Dimethylamine (2.0 M in THF, 3.0 equiv).

  • Procedure:

    • Lithiation: Dissolve protected pyridine in anhydrous THF (0.2 M). Cool to -78°C .

    • Add n-BuLi dropwise. Maintain temp < -70°C.

    • Critical Step: Stir at 0°C for 2 hours to ensure C3 lithiation (ortho-lithiation of pivaloylamides often requires 0°C, unlike esters).

    • Quench: Cool back to -78°C. Bubble dry

      
       gas into the mixture for 15 mins (or add DABSO). The mixture will turn thick/white (lithium sulfinate).
      
    • Activation: Warm to RT and remove excess

      
       with 
      
      
      
      stream. Add NCS (dissolved in THF) to convert the sulfinate to sulfonyl chloride in situ. Stir 1 hour.
    • Amidation: Add Dimethylamine solution. Stir at RT for 2 hours.

    • Workup: Quench with

      
      , extract with EtOAc.
      
Stage 3: Deprotection

Objective: Removal of the Pivaloyl group to yield the final free amine.

  • Reagents:

    
     (conc.) or 
    
    
    
    (aq). Acidic hydrolysis is preferred for sulfonamide stability.
  • Procedure:

    • Dissolve the intermediate in Ethanol/Water (1:1).

    • Add

      
       (5 equiv) and reflux for 3-6 hours.
      
    • Neutralization: Cool and carefully neutralize with

      
       to pH 8.
      
    • Isolation: Extract with DCM or EtOAc.

    • Purification: Recrystallization from Ethanol.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Lithiation Temp 0°C (Hold)Pivaloyl-directed lithiation is kinetically slower than ester-directed; 0°C is required to overcome the activation energy for C3 deprotonation.
n-BuLi Stoichiometry > 2.2 EquivFirst equivalent removes the amide proton (N-H); second equivalent performs the C-H lithiation.
SO2 Quality AnhydrousMoisture reacts with n-BuLi immediately, quenching the active species and reducing yield.
Oxidative Chlorination NCS vs.

NCS is a milder oxidant than

gas, preventing over-chlorination of the electron-rich pyridine ring.

Mechanism & Pathway Visualization

The following diagram illustrates the molecular transformation, highlighting the critical lithiated intermediate.

ReactionPathway cluster_0 Stage 1: Activation cluster_1 Stage 2: DoM Cycle cluster_2 Stage 3: Functionalization SM 2-Aminopyridine Prot Pivaloylamide (Protected) SM->Prot + PivCl (Block N-H) Li_Int C3-Lithiated Intermediate Prot->Li_Int + 2.2 eq n-BuLi (0°C, 2h) Sulfinate Lithium Sulfinate Li_Int->Sulfinate + SO2 Sulfonamide Protected Sulfonamide Sulfinate->Sulfonamide 1. NCS 2. HN(Me)2 Final FINAL PRODUCT 2-amino-N,N-dimethyl pyridine-3-sulfonamide Sulfonamide->Final H2SO4/H2O (Reflux)

Figure 2: Reaction pathway highlighting the Directed Ortho Metalation (DoM) cycle.[2]

Troubleshooting & Safety

Common Pitfalls
  • Regioisomer Contamination: If the lithiation is performed at -78°C without a warming step (0°C), conversion may be low. If the protecting group is omitted, reaction with chlorosulfonic acid will yield the 5-isomer .

  • Sulfonyl Chloride Hydrolysis: The intermediate sulfonyl chloride is sensitive to water. Ensure the amine addition (Step 2.6) happens immediately after NCS activation.

Safety Protocols
  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen) using dry syringe techniques.

  • Sulfur Dioxide: Toxic gas. All operations involving

    
     must be performed in a well-ventilated fume hood.
    
  • Exotherms: The quenching of n-BuLi with

    
     is exothermic; control addition rate carefully.
    

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. (Standard text for DoM conditions).
  • Clayden, J. (2002). "Organolithiums: Selectivity for Synthesis." Pergamon.
  • Application Note Source: "Synthesis of 2-aminopyridine-3-sulfonyl chlorides." (Discusses the instability of the 3-sulfonyl chloride without protection). ResearchGate. Link

  • DABSO Alternative: "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO." Organic Letters. (Alternative SO2 source).[3] Link

Sources

Application Note: Regioselective Sulfonylation of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonylation of 2-aminopyridines is a deceptively simple transformation that frequently fails in early-stage discovery due to the ambident nucleophilicity of the pyridine scaffold. Researchers often encounter mixtures of three species: the desired N-exocyclic sulfonamide (A ), the unstable N-endocyclic sulfonamide (B ), and the N,N-bis-sulfonylated byproduct (C ).

This guide provides two high-fidelity protocols to solve this challenge. Protocol A utilizes a thermodynamic "trap-and-release" strategy (Bis-sulfonylation followed by Hydrolysis) which is the industry standard for high-purity scale-up. Protocol B details a Palladium-catalyzed cross-coupling approach for sensitive substrates where harsh basic conditions are precluded.

Mechanistic Challenge: The Ambident Nucleophile

The 2-aminopyridine moiety possesses two nucleophilic nitrogen atoms:

  • Exocyclic Amine (

    
    ):  The kinetic product, but less nucleophilic due to resonance delocalization into the ring.
    
  • Endocyclic Ring Nitrogen (

    
    ):  Highly nucleophilic, often leading to initial attack at the ring nitrogen, forming a sulfonyliminopyridine intermediate that can rearrange or undergo a second sulfonylation.
    
Pathway Analysis

The following diagram illustrates the competitive pathways and the logic behind the "Trap-and-Release" strategy.

ReactionPathways SM 2-Aminopyridine MonoExo Product A (N-Exocyclic Sulfonamide) Thermodynamic Target SM->MonoExo Direct Path (Slow) MonoEndo Product B (N-Endocyclic Sulfonamide) Kinetic/Unstable SM->MonoEndo Kinetic Attack (Fast) RSO2Cl R-SO2-Cl Bis Product C (Bis-Sulfonamide) Achiral/Lipophilic MonoExo->Bis + R-SO2-Cl MonoEndo->Bis + R-SO2-Cl Bis->MonoExo Hydrolysis (NaOH) Selective Cleavage

Figure 1: Reaction landscape of 2-aminopyridine sulfonylation. Direct paths often yield mixtures. The Bis-sulfonylation route (Yellow node) followed by hydrolysis converges all intermediates to the desired Product A.

Protocol A: The "Trap-and-Release" Method (Recommended)

Best For: Robust substrates, scale-up, and ensuring 100% regioselectivity. Concept: Instead of fighting the bis-sulfonylation, we intentionally force the reaction to the bis-sulfonamide state, then selectively hydrolyze the labile sulfonyl group on the ring nitrogen.

Materials
  • Substrate: 2-Aminopyridine derivative (1.0 equiv)

  • Reagent: Aryl/Alkyl sulfonyl chloride (2.5 - 3.0 equiv)

  • Base: Triethylamine (

    
    ) (3.5 equiv) and DMAP (0.1 equiv)
    
  • Solvent: Dichloromethane (DCM) [Step 1]; Methanol/Water [Step 2]

  • Hydrolysis Base: NaOH (2M aqueous)

Step-by-Step Methodology
Step 1: Exhaustive Sulfonylation
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminopyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add

    
     (3.5 equiv) and DMAP (10 mol%). Cool the mixture to 0 °C.
    
  • Electrophile Addition: Add the sulfonyl chloride (2.5 equiv) dropwise.

    • Note: The excess ensures complete conversion of both the starting material and any mono-intermediate to the bis-species.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–16 hours.

  • Validation (TLC/LCMS):

    • Target: Disappearance of Starting Material (SM) and Mono-product.

    • Observation: The Bis-product is usually much less polar (higher

      
      ) than the Mono-product.
      
  • Workup: Wash with 1M HCl (to remove pyridine/DMAP), then Brine. Dry over

    
     and concentrate. Do not purify yet.
    
Step 2: Regioselective Hydrolysis
  • Resuspension: Dissolve the crude bis-sulfonamide in Methanol (or Dioxane for solubility) (0.2 M).

  • Cleavage: Add 2M aqueous NaOH (3.0 equiv).

  • Reflux: Heat the mixture to 60 °C or reflux for 1–3 hours.

    • Mechanism:[1][2][3] The sulfonyl group on the endocyclic nitrogen (forming the sulfonylimide) is significantly more electrophilic and labile than the exocyclic sulfonamide.

  • Validation: Monitor by LCMS for conversion of

    
     to 
    
    
    
    .
  • Isolation:

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH ~4-5. The mono-sulfonamide often precipitates as a solid.

    • Filter and wash with water. If no precipitate, extract with EtOAc.

Protocol B: Pd-Catalyzed Cross-Coupling (Alternative)

Best For: Acid/Base sensitive substrates, or when the sulfonyl chloride is unstable/unavailable but the sulfonamide is commercial. Concept: This is a "Reverse Coupling." Instead of reacting an amine with a sulfonyl chloride, we couple a 2-chloropyridine with a primary sulfonamide .

Materials
  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Primary Sulfonamide (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (2 mol%) or AllylPdCl dimer
    
  • Ligand: Xantphos or BrettPhos (4-6 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add 2-chloropyridine (1.0 eq), Sulfonamide (1.2 eq),

    
     (1.5 eq), Catalyst (2 mol%), and Ligand (4 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane (0.3 M). Seal the vial.

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black. Concentrate and purify via flash chromatography.

Self-Validating Systems: Characterization & Troubleshooting

To ensure scientific integrity, you must distinguish the regioisomers. Use the following data matrix.

Table 1: Diagnostic Characterization Signals
FeatureN-Exocyclic Sulfonamide (Desired)N-Endocyclic Sulfonamide (Undesired)Bis-Sulfonamide (Intermediate)
1H NMR (NH) Broad singlet,

10–12 ppm (Exchangeable)
Usually absent or very broadAbsent
1H NMR (Ring) Typical pyridine shifts. C3-H often

7.0–7.5
Significant Downfield Shift of C3-H/C4-H due to cationic character of ring N.Shifts similar to SM, but integration matches 2x Sulfonyl groups.
LCMS Mode Ionizes well in ES+ and ES-Ionizes well in ES+Ionizes well in ES+; Mass =

TLC Polarity Moderate PolarityHigh Polarity (often streaks)Low Polarity (High

)
Troubleshooting Guide
  • Issue: Reaction stops at ~50% conversion (Protocol A).

    • Cause: HCl generation protonates the unreacted aminopyridine, rendering it non-nucleophilic.

    • Fix: Ensure sufficient base (

      
      ) is present. If using Pyridine as solvent, heat to 60 °C.
      
  • Issue: Product is an oil/gum after Hydrolysis.

    • Fix: The mono-sulfonamide can be zwitterionic. Adjust aqueous pH to the isoelectric point (usually pH 4–5) to induce precipitation. Recrystallize from EtOH/Water.[4]

References

  • Vo, G. D., & Hartwig, J. F. (2009).[5] Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates.[5] Journal of the American Chemical Society. Retrieved from [Link]

  • Malinge, J., et al. (2017). Regioselective O-Sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides.[6] Organic Letters.[6] Retrieved from [Link]

  • Cheung, L. L., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides.[7] PMC - NIH. Retrieved from [Link]

Sources

Application of 2-amino-N,N-dimethylpyridine-3-sulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-N,N-dimethylpyridine-3-sulfonamide in Medicinal Chemistry

Executive Summary

The compound This compound represents a highly specialized "privileged structure" in modern drug discovery. It functions primarily as a bioisosteric core for designing ATP-competitive kinase inhibitors (e.g., PI3K, c-Met, ALK) and GPCR ligands.

Unlike simple aminopyridines, the inclusion of the 3-sulfonamide moiety exerts a critical electronic "pull" on the pyridine ring, modulating the pKa of the hinge-binding motif (N1 and 2-NH2). The N,N-dimethyl substitution specifically blocks hydrogen bond donation at the sulfonamide site, improving membrane permeability (LogP) and forcing selectivity profiles driven by the pyridine core rather than non-specific polar interactions.

This guide details the synthetic utility, physicochemical tuning properties, and specific protocols for incorporating this scaffold into lead optimization campaigns.

Physicochemical & Mechanistic Profiling

The "Electronic Tuner" Effect

In medicinal chemistry, the basicity of the pyridine nitrogen is often the liability leading to promiscuous binding or hERG toxicity.

  • Unsubstituted 2-aminopyridine: pKa ~6.8 (Moderately basic).

  • 3-Sulfonamide substituted: The strong electron-withdrawing group (EWG) effect of the sulfonyl group (-SO2-) reduces the electron density on the pyridine ring.

  • Result: The pKa of the ring nitrogen drops (typically to ~3–4), reducing lysosomal trapping and improving oral bioavailability while maintaining the donor-acceptor motif required for kinase hinge binding.

Structural Data Table
PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C7H11N3O2SFragment-like (Rule of 3 compliant)
MW 201.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors 2 (Exocyclic -NH2)Critical for Hinge Binding (Glu/Met backbone)
H-Bond Acceptors 4 (Pyridine N, Sulfonyl O)Solvation and water-mediated bridging
Electronic Effect Sigma-withdrawing (Hammett)Lowers Ring N pKa; Increases -NH2 acidity
Solubility Moderate-HighN,N-dimethyl prevents crystal lattice packing seen in primary sulfonamides

Synthetic Protocols

The synthesis of this scaffold requires a "Self-Validating" sequence where reactivity is controlled by the electrophilicity of the sulfur vs. the carbon center.

Protocol A: De Novo Synthesis from 2-Chloropyridine-3-sulfonyl chloride

Rationale: This route avoids the protection/deprotection steps required if starting from 2-aminopyridine.

Reagents:

  • 2-Chloropyridine-3-sulfonyl chloride (Commercial or prepared via chlorosulfonation).

  • Dimethylamine (2.0 M in THF).

  • Ammonium Hydroxide (28% aq) or Ammonia in Methanol (7N).

  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Sulfonamide Formation (Kinetic Control):

    • Setup: Dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM at 0°C.

    • Addition: Slowly add Dimethylamine (1.1 eq) and Triethylamine (1.2 eq) dropwise.

    • Mechanism:[1] The sulfonyl chloride is significantly more electrophilic than the 2-chloro position. The reaction occurs exclusively at the sulfur atom.

    • Validation: TLC (Hexane:EtOAc 1:1) should show disappearance of starting material within 30 mins.

    • Workup: Wash with 1N HCl, dry over MgSO4, concentrate. Yields 2-chloro-N,N-dimethylpyridine-3-sulfonamide.

  • SNAr Amination (Thermodynamic Control):

    • Setup: Dissolve the intermediate from Step 1 in MeCN or pressure vial with Ammonia in Methanol (7N).

    • Reaction: Heat to 80–100°C in a sealed tube for 12–24 hours.

    • Mechanism:[1] The 3-sulfonyl group activates the 2-position for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the Meisenheimer complex.

    • Validation: LCMS will show mass shift from M+ (Cl pattern) to M-Cl+NH2.

    • Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM:MeOH).

Protocol B: Coupling to Core Scaffolds (Buchwald-Hartwig)

Application: Attaching the scaffold to an aryl halide (e.g., to make a bi-aryl kinase inhibitor).

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) - Crucial for aminopyridines to prevent catalyst poisoning.

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane, anhydrous, degassed.

  • Temp: 100°C, 12h.

Medicinal Chemistry Applications

Kinase Hinge Binding (The "Warhead")

The 2-amino-pyridine motif mimics the Adenine ring of ATP.

  • Interaction 1: The Pyridine N (Acceptor) binds to the NH of the kinase hinge region (e.g., Valine or Methionine).

  • Interaction 2: The Exocyclic -NH2 (Donor) binds to the Carbonyl oxygen of the hinge residue.

  • Role of N,N-dimethylsulfonamide: It points towards the "Solvent Front" or the "Gatekeeper" region. The dimethyl group provides hydrophobic bulk that can displace conserved water molecules, gaining entropic binding energy.

Bioisosteric Replacement Strategy

This scaffold is often used to replace:

  • 2-Aminopyridine-3-carboxamide: The sulfonamide is metabolically more stable (resistant to amidases).

  • Primary Sulfonamide (-SO2NH2): The N,N-dimethyl group prevents non-specific binding and improves blood-brain barrier (BBB) penetration by reducing the Polar Surface Area (PSA) associated with the H-bond donor.

Visualizations

Figure 1: Synthesis and Mechanism of Action Flow

G cluster_0 Pharmacophore Features Start 2-Chloropyridine-3- sulfonyl chloride Step1 Intermediate: 2-Chloro-N,N-dimethyl pyridine-3-sulfonamide Start->Step1 1. HN(Me)2, Et3N (Selective Sulfonylation) Product SCAFFOLD: 2-Amino-N,N-dimethyl pyridine-3-sulfonamide Step1->Product 2. NH3, Heat (SNAr Displacement) Target Kinase Target (e.g., PI3K, c-Met) Product->Target 3. Buchwald Coupling (Lead Optimization) Feat1 Pyridine N: H-Bond Acceptor Product->Feat1 Feat2 2-NH2: H-Bond Donor Product->Feat2 Feat3 SO2N(Me)2: pKa Tuner & Solubility Product->Feat3

Caption: Figure 1. Synthetic pathway from chlorosulfonyl precursor to final scaffold, highlighting key pharmacophoric features for kinase binding.

References

  • Arlt, M., et al. (2012). "Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • He, M., et al. (2023). "Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors." European Journal of Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2020). "Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry." Journal of Chemical Reviews. Link

  • PubChem. (2025). "Compound Summary: this compound." National Library of Medicine. Link

  • Sandstrom, A., et al. (2020). "Solid Phase Synthesis of Sulfonimidamide Pseudopeptides." European Journal of Organic Chemistry. Link

Sources

Analytical methods for the characterization of 2-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Document ID: AN-PYR-SULF-001

Introduction & Compound Profile

2-Amino-N,N-dimethylpyridine-3-sulfonamide is a critical heterocyclic building block, often serving as a scaffold in the synthesis of PI3K inhibitors, agrochemicals, and next-generation sulfonamide antibiotics.[1] Its amphoteric nature—possessing a basic pyridine nitrogen, a primary amine, and a polar sulfonamide moiety—presents unique analytical challenges, particularly regarding peak tailing and pH-dependent solubility.[2]

This guide outlines a validated, self-consistent analytical framework for the comprehensive characterization of this molecule, moving beyond generic screening to robust, regulatory-grade quantification.[2]

Physicochemical Profile
PropertySpecificationNotes
IUPAC Name This compound
Formula C

H

N

O

S
Molecular Weight 201.25 g/mol Monoisotopic Mass: 201.0572 Da
Appearance White to off-white crystalline solidHygroscopic tendency
Solubility DMSO, Methanol, Dilute AcidPoor solubility in neutral water
pKa (Calc.) ~6.8 (Pyridine N), ~14 (Amine)Protonation shifts retention significantly
Key Impurities 2-Aminopyridine, Sulfonic acid hydrolysis productsSee Section 3

Analytical Lifecycle Strategy

To ensure data integrity, we employ a "Triangulation Strategy" where identity, purity, and solid-state form are cross-verified.[2]

AnalyticalLifecycle cluster_ID Identity (Qualitative) cluster_Purity Purity (Quantitative) cluster_Solid Solid State Sample Raw Sample NMR 1H/13C NMR (Structure) Sample->NMR HPLC RP-HPLC-UV (Assay/Impurities) Sample->HPLC XRD X-Ray Diffraction (Polymorph) Sample->XRD HRMS HR-MS (ESI+) (Mass/Formula) NMR->HRMS Release Certificate of Analysis (CoA) HRMS->Release FTIR FT-IR (Funct. Groups) HPLC->Release KF Karl Fischer (Water Content) KF->Release GC GC-HS (Residual Solvents) XRD->Release DSC DSC/TGA (Thermal)

Figure 1: Analytical Lifecycle for this compound characterization.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Assay potency and quantify related substances (impurities).[1][3]

Method Rationale

Standard C18 columns often fail with aminopyridines due to secondary interactions with silanols, causing peak tailing.[2] We utilize a Charged Surface Hybrid (CSH) or Phenyl-Hexyl stationary phase.[1] The Phenyl-Hexyl phase provides unique selectivity for the pyridine ring via


 interactions, separating it from non-aromatic synthetic precursors.[1]
Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Phenyl-hexyl improves pyridine peak shape.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Low pH suppresses silanol activity; buffers pyridine.[2]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and reproducibility.[4]
Detection UV @ 265 nm (Primary), 220 nm (Impurity scan)265 nm is the

for the aminopyridine core.[2]
Injection Vol 5 µLPrevent column overload.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End of Run
Impurity Profiling Logic

Based on the synthesis route (Chlorosulfonation of 2-aminopyridine


 Amidation), monitor for:
  • Impurity A (RRT ~0.4): 2-Aminopyridine-3-sulfonic acid (Hydrolysis product; highly polar).[1]

  • Impurity B (RRT ~0.8): 2-Aminopyridine (Starting material).[1]

  • Analyte (RRT 1.0): this compound.[1]

Protocol B: Spectroscopic Identification[2]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is preferred over CDCl

due to the solubility of the sulfonamide and the ability to visualize exchangeable amine protons clearly.

Expected Signals (


H NMR, 400 MHz, DMSO-

):
  • 
     2.65 ppm (s, 6H): N(CH 
    
    
    
    )
    
    
    – Distinctive singlet for the dimethyl group.[2]
  • 
     6.80 ppm (s, 2H, broad): -NH 
    
    
    
    – Exchangeable amine protons (may shift with concentration).[2]
  • 
     6.7 – 8.2 ppm (m, 3H): Pyridine ring protons.[2] Look for the characteristic coupling pattern of a 2,3-substituted pyridine (dd or m).
    
Mass Spectrometry (LC-MS)

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1] Rationale: The pyridine nitrogen is easily protonated


.[2]
  • Target Ion:

    
     202.06 
    
    
    
    .
  • Fragmentation (MS/MS): Expect loss of the dimethylamine group (

    
     Da) or SO
    
    
    
    extrusion.

Protocol C: Solid-State Characterization

Thermal Analysis (DSC/TGA)
  • TGA: Run from 30°C to 300°C at 10°C/min.

    • Acceptance:

      
       weight loss up to 100°C (confirms low volatiles/solvents).
      
    • Decomposition: Onset typically

      
      °C.[1][5]
      
  • DSC: Run heat-cool-heat cycle.

    • Look for a sharp endotherm (melting point) to confirm crystallinity. Broad peaks indicate amorphous content or impurities.[1]

X-Ray Powder Diffraction (XRPD)[2]
  • Essential for patent protection and polymorph control.

  • Scan: 2

    
     from 3° to 40°.[1]
    
  • Output: Generate a unique "fingerprint" diffractogram. Any shift in peak positions (

    
    ) indicates a different crystal form or salt formation.
    

References

  • PubChem. (2025).[6][7] this compound (Compound).[1][6][7] National Library of Medicine. [Link][2]

  • Pule, B. O., et al. (2021).[2][8] Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv Technology Corporation.[1] [Link][2]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.[Link][2]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures.[Link][2]

Sources

Application Note: High-Performance Quantification of Pyridine Sulfonamides via HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Pyridine sulfonamides represent a critical structural class in medicinal chemistry, serving as the scaffold for loop diuretics (e.g., Torsemide ), COX-2 inhibitors, and various kinase inhibitors.

The Amphoteric Challenge

Developing robust quantification methods for these compounds requires understanding their amphoteric nature :

  • Pyridine Ring (Basic): The nitrogen atom typically has a pKa of ~5.0–6.[1]0. At acidic pH (pH < 5), it becomes protonated (

    
    ), drastically increasing polarity and reducing retention on C18 columns unless ion-pairing or specific phases are used.
    
  • Sulfonamide Group (Acidic): The -SO₂NH- moiety has a pKa ~10.0. It can deprotonate at high pH, allowing for negative ion mode MS detection (

    
    ).
    

Strategic Implication:

  • For LC-MS/MS (Bioanalysis): We prioritize Positive ESI with acidic mobile phases (pH ~3.0) to protonate the pyridine for maximum sensitivity, despite the risk of peak tailing caused by silanol interactions.

  • For HPLC-UV (QC/Purity): We often utilize Negative Mode or neutral pH buffers if analyzing specific impurities, though acidic conditions remain standard for resolution.

Method Development Strategy

Column Selection Logic

Standard silica-based C18 columns often suffer from "peak tailing" with pyridines due to the interaction between the positively charged pyridine nitrogen and residual silanols on the silica surface.

  • Recommended: End-capped C18 or Polar-Embedded columns (e.g., Agilent ZORBAX Eclipse Plus, Thermo Hypersil GOLD, or Phenomenex Kinetex PFP).

  • Why: These phases shield silanols, ensuring sharp peak shapes for basic pyridines without requiring high concentrations of ion-pairing reagents (which suppress MS signal).

Mobile Phase Chemistry
  • Aqueous Phase (A): Water + 0.1% Formic Acid + 2-5mM Ammonium Formate.

    • Role: Formic acid ensures protonation (

      
      ). Ammonium formate buffers the system and improves peak symmetry.
      
  • Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH).

    • Selection: ACN usually provides sharper peaks and lower backpressure; MeOH can offer different selectivity for separating isobaric impurities.

Protocol 1: LC-MS/MS Quantification in Human Plasma

Target Analytes: Torsemide (Drug), Sulfapyridine (Metabolite/Impurity) Matrix: Human Plasma Range: 1.0 – 2500 ng/mL[2][3]

Sample Preparation: Protein Precipitation (PPT)

Why PPT? Pyridine sulfonamides are generally stable and have moderate protein binding. PPT is faster and cheaper than SPE for high-throughput PK studies.

Workflow Diagram:

SamplePrep Start 100 µL Plasma Sample IS_Add Add 20 µL Internal Standard (Tolbutamide or d-labeled analog) Start->IS_Add Precip Add 300 µL Cold Acetonitrile (containing 0.1% Formic Acid) IS_Add->Precip Vortex Vortex Mix (1 min) Ensure complete denaturation Precip->Vortex Centrifuge Centrifuge 14,000 rpm @ 4°C for 10 min Vortex->Centrifuge Transfer Transfer 200 µL Supernatant to Autosampler Vial Centrifuge->Transfer Dilution Optional: Dilute 1:1 with Water (Improves peak shape for early eluters) Transfer->Dilution Inject Inject 5 µL into LC-MS/MS Dilution->Inject

Caption: Optimized Protein Precipitation workflow for high-throughput plasma analysis.

LC-MS/MS Conditions

Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Flow Rate: 0.4 mL/min

  • Temp: 40°C

Gradient Table:

Time (min)% Mobile Phase B (ACN + 0.1% FA)Event
0.0010%Loading
0.5010%Desalting
3.0090%Elution
3.5090%Wash
3.6010%Re-equilibration
5.0010%End of Run

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode)[4]

  • Capillary Voltage: 3500 V

  • Gas Temp: 350°C

  • Nebulizer: 45 psi

MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Torsemide 349.1 (

)
264.120Quantifier
349.1199.135Qualifier
Sulfapyridine 250.1 (

)
156.018Quantifier
Tolbutamide (IS) 271.1 (

)
155.115Internal Std

Protocol 2: HPLC-UV for Purity & Impurity Profiling

Scope: Pharmaceutical formulations or raw material analysis. Requirement: Higher resolution to separate synthesis impurities.

  • Column: Phenomenex Kinetex PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm.

    • Why PFP? Offers superior selectivity for halogenated pyridines and positional isomers compared to C18.

  • Mobile Phase: Isocratic 60:40 (Buffer : ACN).

    • Buffer: 20 mM Phosphate Buffer, pH 3.5.

  • Detection: UV at 288 nm (Lambda max for Torsemide).

  • Flow Rate: 1.0 mL/min.

  • Run Time: 15 minutes.

Validation Framework (FDA/ICH M10)

To ensure this method is "self-validating" and robust, the following criteria must be met during validation:

ParameterAcceptance Criteria (Bioanalytical)Experimental Approach
Selectivity No interference >20% of LLOQ in 6 blank sources.Analyze 6 individual blank plasma lots (including lipemic/hemolyzed).
Linearity

, back-calculated stds within ±15%.
8 non-zero standards (e.g., 1, 5, 20, 100, 500, 1000, 2000, 2500 ng/mL).
Accuracy & Precision ±15% (±20% at LLOQ).5 replicates at LLOQ, Low, Mid, and High QC levels over 3 runs.
Matrix Effect MF (Matrix Factor) consistent across lots (CV < 15%).Compare post-extraction spike vs. neat solution.
Recovery Consistent across range (not necessarily 100%).Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Pyridine nitrogen interacting with silanols.[1]

  • Fix:

    • Ensure mobile phase pH is < 3.5 (keeps silanols protonated/neutral).

    • Increase buffer strength (e.g., 10mM Ammonium Formate).

    • Switch to a "Hybrid Particle" column (e.g., Waters BEH C18).

Issue: Carryover
  • Cause: Sulfonamides can stick to stainless steel or rotor seals.

  • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid . If severe, use 10% Acetone in the wash (ensure compatibility with tubing).

Logical Flow of Data Analysis

DataFlow RawData Raw LC-MS Data (.d / .raw) Integration Peak Integration (Auto-Integrate + Manual Review) RawData->Integration Calibration Calibration Curve Fit (Linear 1/x² weighting) Integration->Calibration QC_Check QC Sample Verification (Must be within ±15%) Calibration->QC_Check FinalReport Concentration Calculation & Report Generation QC_Check->FinalReport

Caption: Data processing workflow ensuring regulatory compliance.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (2012). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Application Note. Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Journal of Chromatography B. (2011). Development of HPLC and LC-MS/MS methods for sulfonamides in food of animal origin. Retrieved from [Link]

Sources

Application Note: 2-Amino-N,N-dimethylpyridine-3-sulfonamide in Medicinal Chemistry

[1]

Abstract & Strategic Significance

In the landscape of modern drug discovery, 2-amino-N,N-dimethylpyridine-3-sulfonamide represents a critical bifunctional scaffold. Unlike simple aminopyridines, this intermediate possesses a unique "push-pull" electronic structure: the electron-donating 2-amino group is ortho to the electron-withdrawing 3-sulfonamide moiety.[1]

This specific arrangement offers two distinct strategic advantages:

  • Directed Reactivity: The N,N-dimethylsulfonamide group acts as a robust ortho-directing group (DoM) and stabilizes the pyridine ring against oxidative degradation, while the free amino group remains available for nucleophilic attacks, acylation, or conversion to isothiocyanates.[1]

  • Pharmacophore Utility: It serves as a precursor for pyrido[2,3-e][1,2,4]thiadiazines and complex sulfonylureas , motifs frequently observed in PI3K inhibitors, anthelmintics, and antiviral agents.[1]

This guide details the validated synthesis of this intermediate and its downstream conversion into high-value heterocyclic building blocks.

Chemical Profile & Stability[1][4]

PropertySpecificationNotes
Formula C₇H₁₁N₃O₂S
Appearance White to off-white solidCrystalline powder
Melting Point 147–150 °CVaries slightly by purity
Solubility DMSO, DMF, MeOH, DCMPoor solubility in water/hexanes
pKa (est) ~3.5 (Pyridine N), ~22 (NH₂)Weakly basic; sulfonamide is non-acidic due to N-alkylation
Stability Stable at RTHygroscopic; store under inert atmosphere

Synthesis Protocol: SnAr Displacement

Objective: Preparation of this compound from 2-chloro-N,N-dimethylpyridine-3-sulfonamide.

Mechanism

The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr ) mechanism. The electron-withdrawing sulfonamide group at the 3-position activates the 2-chlorine for displacement by ammonia.[1] The steric bulk of the N,N-dimethyl group prevents side reactions at the sulfonamide center.[1]

Materials
  • Starting Material: 2-Chloro-N,N-dimethylpyridine-3-sulfonamide (1.0 equiv)[1][2]

  • Reagent: Ammonium hydroxide (28-30% NH₃ in water) (15.0 equiv)[1]

  • Solvent: None (Neat in aqueous ammonia) or Ethanol (optional co-solvent)

  • Equipment: Sealed pressure tube or autoclave (Rated for >5 bar)

Step-by-Step Procedure
  • Charging: To a heavy-walled pressure tube equipped with a magnetic stir bar, add 2-chloro-N,N-dimethylpyridine-3-sulfonamide (2.0 g, 9.06 mmol).

  • Reagent Addition: Carefully add ammonium hydroxide (21 mL, ~136 mmol). Note: A large excess is required to drive the equilibrium and prevent secondary coupling.

  • Reaction: Seal the tube tightly. Heat the mixture to 80 °C in an oil bath with vigorous stirring.

    • Duration: 72 hours.

    • Monitoring: Monitor by LC-MS (Target mass: [M+H]⁺ = 202.1).[1] The starting material (Cl-SM) peak should disappear.[1]

  • Work-up:

    • Cool the reaction vessel to room temperature (RT), then to 0 °C in an ice bath.

    • Open the seal carefully (venting residual ammonia pressure).

    • The product typically precipitates as a solid. Filter the suspension through a sintered glass funnel.

  • Purification:

    • Wash the filter cake with ice-cold water (2 x 10 mL) to remove ammonium chloride salts.[1]

    • Dry the solid under high vacuum at 40 °C for 12 hours.

    • Yield: Expected 1.4 – 1.6 g (75–85%).

Validation Check:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (dd, 1H), 7.95 (dd, 1H), 7.10 (s, 2H, NH₂), 6.75 (dd, 1H), 2.70 (s, 6H, N-Me₂).[1]

Downstream Application: Isothiocyanate Activation

Context: Converting the 2-amino group into a 2-isothiocyanate is a "gateway" reaction.[1] The resulting isothiocyanate is a reactive electrophile used to close rings (forming thiones) or couple with amines to form thioureas (kinase inhibitor scaffolds).

Protocol: Thiophosgene Mediated Conversion

Safety Warning: Thiophosgene is highly toxic. Perform strictly in a fume hood.

  • Setup: Dissolve thiophosgene (1.5 equiv) in Dichloromethane (DCM) in a round-bottom flask. Cool to 0 °C.

  • Addition: Dropwise add a solution of This compound (1.0 equiv) and Triethylamine (2.5 equiv) in DCM over 30 minutes.

  • Reaction: Stir at 0 °C for 2 hours.

  • Quench: Pour into saturated aqueous NaHCO₃. Extract with DCM.[3][4]

  • Result: Yields the 2-isothiocyanato derivative, ready for immediate cyclization with hydrazines or amines.

Structural & Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its divergence into two major drug discovery pathways: SuFEx Click Chemistry (via sulfonamide exchange, though less common with dimethyl) and Heterocyclic Fusion (via the amino group).

GSM2-Chloropyridine-3-sulfonyl chlorideInter12-Chloro-N,N-dimethylpyridine-3-sulfonamideSM->Inter1HN(Me)2, 0°C(Sulfonylation)Target2-Amino-N,N-dimethylpyridine-3-sulfonamide(CAS 55278-37-0)Inter1->TargetNH4OH, 80°C(SnAr Displacement)Isothio2-Isothiocyanato-derivativeTarget->IsothioCSCl2 (Thiophosgene)(Activation)UreaSulfonylureas /Thioureas(Kinase Inhibitors)Target->UreaIsocyanates (R-NCO)ThiadiazinePyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxides(Fused Heterocycles)Isothio->ThiadiazineHydrazine/Cyclization

Figure 1: Synthetic workflow from chlorosulfonyl precursor to bioactive heterocyclic scaffolds.

References

  • Synthesis of this compound (Patent Protocol)

    • Source: WO2020219871A1 (Example 1, Paragraph [00485]).[1]

    • Title: Heterocyclic compounds and their use for treatment of helminthic infections and diseases.[2][5]

    • URL
  • Application in Isothiocyanate Synthesis

    • Source: CN114072395A.[1]

    • Title: Heterocyclic compounds and their use in the treatment of helminth infections and diseases.[2][5]

    • URL
  • General Reactivity of Pyridine Sulfonamides (Review)

    • Source: ResearchGate (M. R. Bisharat et al., 2025).[6]

    • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development.
    • URL:[Link]

  • Compound Identification (PubChem)

    • Source: PubChem CID 12203905.[1]

    • Title: this compound.[1][7][8][2][9][10]

    • URL:[Link]

Investigating the antimicrobial activity of 2-amino-N,N-dimethylpyridine-3-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The resurgence of sulfonamide research is driven by the need to overcome resistance and improve physicochemical properties. While classical sulfonamides (e.g., sulfamethoxazole) are primary amines (


), the 2-amino-N,N-dimethylpyridine-3-sulfonamide  scaffold presents a unique structural profile.

Key Structural Insight: The presence of the N,N-dimethyl group on the sulfonamide nitrogen renders this molecule a tertiary sulfonamide .

  • Classical Mechanism: Traditional sulfa drugs mimic p-aminobenzoic acid (PABA) and require an ionizable proton on the sulfonamide nitrogen to bind Dihydropteroate Synthase (DHPS).

  • Investigative Hypothesis: A tertiary sulfonamide lacks this proton. Therefore, if your derivative exhibits antimicrobial activity, it likely operates via one of three distinct pathways:

    • Metabolic Bioactivation: Bacterial enzymes dealkylate the N-methyl groups, releasing the active primary sulfonamide in situ.

    • Off-Target Mechanism: The molecule inhibits a non-folate target (e.g., Carbonic Anhydrase, membrane disruption).

    • Intrinsic Activity: A novel binding mode within the DHPS pocket that does not require ionization.

This guide provides a rigorous workflow to determine efficacy , mechanism of action (MoA) , and mammalian safety .

Experimental Workflow Overview

The following logic flow ensures that resources are prioritized effectively. We move from broad screening to specific mechanistic validation.

Workflow Start Compound Library (this compound analogs) QC Step 1: Quality Control (LC-MS Purity & DMSO Solubility) Start->QC Screen Step 2: MIC Screening (Gram +/- Panel) QC->Screen Decision Is MIC < 64 µg/mL? Screen->Decision Mech Step 3: PABA Reversal Assay (Mechanism Validation) Decision->Mech Yes Stop Discard / Redesign Decision->Stop No Tox Step 4: Cytotoxicity (MTT) (Selectivity Index) Mech->Tox

Figure 1: Decision-tree workflow for validating tertiary sulfonamide derivatives.

Protocol 1: Compound Preparation & Stability

Objective: Ensure the lipophilic pyridine-sulfonamide derivatives are soluble and stable in aqueous media.

Materials
  • Test Compound: this compound derivative (Solid).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, anhydrous (Sigma-Aldrich).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Procedure
  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL .

    • Note: The pyridine ring enhances lipophilicity. If precipitation occurs, sonicate for 5 minutes at 40°C.

  • Working Solution: Dilute the stock 1:10 into sterile water to achieve 1 mg/mL (10% DMSO).

  • Stability Check: Incubate the Working Solution at 37°C for 24 hours. Analyze via HPLC to ensure the sulfonamide bond (

    
    ) does not hydrolyze spontaneously.
    
    • Acceptance Criteria: >95% parent compound retention.

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using CLSI M07-A10 standards.

Scientific Context

Standard sulfonamide testing requires low-thymidine media (CAMHB-L) because exogenous thymidine can bypass the folate blockade, leading to false resistance.

Materials
  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Ensure thymidine content is <0.03 µg/mL (verify with supplier or add lysed horse blood if testing streptococci).

  • Controls: Sulfamethoxazole (Positive Control), DMSO (Vehicle Control).

Step-by-Step Methodology
  • Inoculum Prep: Prepare a 0.5 McFarland standard (

    
     CFU/mL) from fresh overnight colonies. Dilute 1:100 in CAMHB.
    
  • Plate Setup: Use a 96-well round-bottom plate.

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of Test Compound (128 µg/mL in media) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

    • Range: 64 µg/mL to 0.125 µg/mL.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1–11. Final volume: 200 µL.

  • Incubation: 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Protocol 3: Mechanistic Validation (The PABA Reversal Assay)

Objective: Determine if the tertiary sulfonamide targets the folate pathway (DHPS).

Why this is critical: If your compound is a stable tertiary sulfonamide, it should not bind DHPS. If it is active, and PABA reverses the activity, the bacteria are likely metabolizing it into a primary sulfonamide. If PABA does not reverse it, you have discovered a novel mechanism.

Procedure
  • PABA Stock: Prepare a 10 mg/mL stock of p-aminobenzoic acid in water.

  • Assay Modification:

    • Set up two identical MIC plates (as per Protocol 2).

    • Plate A (Standard): Standard CAMHB.

    • Plate B (PABA+): Supplement CAMHB with 100 µg/mL PABA.

  • Interpretation:

Plate A (Standard)Plate B (PABA +)Interpretation
Growth (High MIC) Growth (High MIC) Compound is Inactive.
No Growth (Low MIC) Growth (High MIC) Classic Folate Inhibition. (Likely bioactivation of the tertiary amine).
No Growth (Low MIC) No Growth (Low MIC) Novel Mechanism. The compound kills bacteria via a non-folate pathway (e.g., membrane, DNA).

Protocol 4: Cytotoxicity & Selectivity Index

Objective: Ensure the compound kills bacteria, not mammalian cells.

Materials
  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

  • Assay: MTT or Resazurin reduction assay.

Procedure
  • Seed cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Add Test Compound in serial dilutions (same range as MIC: 64 – 0.125 µg/mL).

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Add MTT reagent, incubate 4h, solubilize formazan crystals.

  • Measure Absorbance at 570 nm.

  • Calculation:

    • 
      : Concentration causing 50% cell death.
      
    • Selectivity Index (SI):

      
      .
      
    • Target: SI > 10 is desirable for early leads.

Data Reporting Template

Summarize your findings in the following format for technical reports:

Compound IDR-Group Subst.MIC (S. aureus)MIC (E. coli)PABA Reversal?CC50 (HEK293)SI
2-Amino-DMPS

32 µg/mL>64 µg/mLYes>128 µg/mL>4
Ref (SMX)

4 µg/mL16 µg/mLYes>256 µg/mL>64

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[1][2]

  • Seydel, J. K. (1968). Sulfonamides: Structure-Activity Relationships and Mode of Action.[3][][5] Journal of Pharmaceutical Sciences, 57(9), 1455-1478.

  • Castelli, L. A., et al. (2001).[6] The yeast Saccharomyces cerevisiae as a model for the study of sulfonamide resistance. FEMS Microbiology Letters, 199(2), 181-184.[6]

  • Ambeed. (2024). 6-Amino-N,N-dimethylpyridine-3-sulfonamide Product Data. Chemical Safety & Properties.

  • National Institutes of Health (NIH). (2024). Sulfonamide Mechanism of Action and PABA Competition.[3][][5][6] PubChem Compound Summary.

Sources

Application Note: A Strategic Guide to the Development of Anticancer Agents from the 2-Amino-N,N-dimethylpyridine-3-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, featured in a wide array of approved therapeutic agents.[1][2] In oncology, its derivatives have demonstrated significant potential by targeting diverse and critical cancer-related pathways, including microtubule dynamics, pH regulation via carbonic anhydrase inhibition, and cell cycle progression.[3] The pyridine-sulfonamide hybrid, in particular, represents a versatile and promising scaffold for the discovery of novel anticancer candidates.[4][5][6] This guide provides a comprehensive, field-proven framework for the systematic development of novel anticancer agents, using 2-amino-N,N-dimethylpyridine-3-sulfonamide as a strategic starting point. We will detail the rationale for scaffold selection, protocols for the synthesis of a focused derivative library, a cascade of in vitro screening assays for hit identification, and methodologies for elucidating the mechanism of action. This document is designed to empower researchers to move from a foundational chemical matter to a validated preclinical lead.

Rationale and Strategic Workflow

The selection of a starting scaffold is a critical decision in a drug discovery campaign. The this compound core was chosen for its synthetic tractability and its embodiment of key structural features common to many successful anticancer sulfonamides. The 2-amino group and the sulfonamide nitrogen provide reactive handles for chemical modification, allowing for the rapid generation of a diverse library of analogues. This diversity is essential for systematically exploring the structure-activity relationship (SAR) and optimizing for potency, selectivity, and drug-like properties.[4][7]

Our development strategy follows a logical progression from broad screening to specific mechanistic studies, ensuring that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Library Synthesis & Design cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Preclinical Development Scaffold Scaffold Selection (2-Amino-N,N-dimethyl- pyridine-3-sulfonamide) Library Focused Library Synthesis Scaffold->Library SAR-Driven Derivatization Screening Primary Antiproliferative Screening (MTT Assay) Library->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Secondary MoA Assays (Tubulin, CA IX, Cell Cycle) Hit_ID->MoA Lead_Gen Lead Generation MoA->Lead_Gen Optimization Lead Optimization (ADME/Tox) Lead_Gen->Optimization In_Vivo In Vivo Efficacy (Xenograft Models) Optimization->In_Vivo

Caption: Overall drug discovery and development workflow.

Synthesis of a Focused Derivative Library

The primary goal of this phase is to create a set of structurally related compounds to probe the SAR. By modifying the 2-amino group of the pyridine ring, we can explore how different substituents impact biological activity.

Protocol 2.1: General Procedure for Synthesis of N-Aryl/Alkyl-Substituted 2-aminopyridine-3-sulfonamide Derivatives

Principle: This protocol describes a nucleophilic substitution reaction where the primary amino group of the starting scaffold is reacted with various sulfonyl chlorides. This is a common and robust method for creating sulfonamide linkages. The reaction is typically performed in a polar aprotic solvent with a non-nucleophilic base to neutralize the HCl generated during the reaction.

Materials:

  • This compound (starting material)

  • A library of diverse aryl/alkyl sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous Pyridine or Triethylamine (base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.

  • Add 1.5 equivalents of anhydrous pyridine to the solution. This acts as a base to scavenge the HCl byproduct, driving the reaction to completion.

  • Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

  • Slowly add a solution of 1.1 equivalents of the desired sulfonyl chloride in anhydrous DCM dropwise to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding distilled water.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted sulfonamide derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Primary In Vitro Screening Cascade

The initial screening phase aims to efficiently identify compounds from the synthesized library that exhibit cytotoxic or antiproliferative activity against a panel of cancer cell lines.

G Start Synthesized Compound Library SingleDose Single-Dose Screening (e.g., 10 µM) Start->SingleDose Active Activity > 50% Inhibition? SingleDose->Active Inactive Inactive (Archive) Active->Inactive No DoseResponse Dose-Response Assay (Multiple Concentrations) Active->DoseResponse Yes IC50 Calculate IC50 Value DoseResponse->IC50 Hit Hit Compound for MoA Studies (IC50 < 10 µM) IC50->Hit

Caption: Decision workflow for primary antiproliferative screening.

Protocol 3.1: Antiproliferative Activity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma).[6][11][12]

  • Normal human cell line for selectivity assessment (e.g., HaCaT keratinocytes).[6]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader (570 nm wavelength).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in complete medium from a 10 mM stock in DMSO. The final concentrations should typically range from 0.01 µM to 100 µM.[6] Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Data Presentation: Antiproliferative Activity

Quantitative data should be summarized in a clear, tabular format to facilitate SAR analysis.

Compound IDR-Group (Modification)IC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HaCaT (Normal)Selectivity Index (SI)¹
Parent -H>100>100>100>100-
DEV-01 4-Chlorophenyl8.512.19.395.211.2
DEV-02 4-Methoxyphenyl25.433.729.8>100>3.9
DEV-03 2,4-Dichlorophenyl1.94.53.145.624.0
DEV-04 N-Methyl50.165.258.9>100>2.0
Doxorubicin (Positive Control)0.81.10.95.46.8

¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (HCT-116 used for this example). A higher SI value indicates greater selectivity for cancer cells.

Elucidation of Mechanism of Action (MoA)

Identifying the molecular target is a crucial step in drug development. Based on extensive literature on pyridine-sulfonamides, likely mechanisms include tubulin polymerization inhibition and carbonic anhydrase inhibition.[4][13]

G cluster_tubulin Tubulin Polymerization Pathway cluster_ca9 Carbonic Anhydrase IX Pathway Compound Pyridine-Sulfonamide Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Inhibits (Colchicine Site) CA9 Carbonic Anhydrase IX (CA IX) Compound->CA9 Inhibits (Active Site) Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Apoptosis1 Apoptosis Arrest->Apoptosis1 pH_Regulation Extracellular pH Regulation (H⁺ + HCO₃⁻ ⇌ CO₂ + H₂O) CA9->pH_Regulation Acidosis Inhibition of Pericellular Acidosis pH_Regulation->Acidosis Metastasis ↓ Invasion & Metastasis Acidosis->Metastasis Apoptosis2 Apoptosis Acidosis->Apoptosis2

Sources

Use of 2-amino-N,N-dimethylpyridine-3-sulfonamide in the synthesis of COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-amino-N,N-dimethylpyridine-3-sulfonamide (CAS 55278-37-0) as a strategic building block in the synthesis of Imidazo[1,2-a]pyridine-based COX-2 inhibitors .

Compound: this compound Target Class: Selective Cyclooxygenase-2 (COX-2) Inhibitors Primary Application: Scaffold construction via cyclocondensation

Introduction & Mechanistic Rationale

The development of selective COX-2 inhibitors (coxibs) has traditionally focused on tricyclic scaffolds (e.g., diarylheterocycles like Celecoxib or Etoricoxib) that position a sulfonamide or sulfone pharmacophore into the COX-2 secondary pocket. While traditional coxibs utilize phenyl-sulfonamides, Imidazo[1,2-a]pyridine derivatives have emerged as a "privileged scaffold" offering superior pharmacokinetic profiles and tunable selectivity.

This compound is a high-value intermediate because it serves a dual function:

  • Scaffold Donor: The 2-amino-pyridine moiety acts as the 1,3-binucleophile required to form the fused Imidazo[1,2-a]pyridine core.

  • Selectivity Anchor: The C3-sulfonamide group (specifically the N,N-dimethyl variant) provides a unique hydrogen-bonding and steric handle. While primary sulfonamides (

    
    ) are classic H-bond donors to 
    
    
    
    , the
    
    
    -dimethyl substitution modulates lipophilicity and blood-brain barrier (BBB) permeability, often used in second-generation inhibitors to reduce gastrointestinal irritation.
Mechanism of Action (SAR)

The synthesized inhibitor functions by occluding the cyclooxygenase active site. The Imidazo[1,2-a]pyridine core mimics the central ring of Etoricoxib, while the sulfonamide moiety extends into the hydrophobic side pocket (hydrophilic channel) of the COX-2 enzyme, a feature absent in COX-1 (which has a bulky


 residue blocking this pocket).

Synthetic Pathway Overview

The core synthesis relies on the Hantzsch-type cyclocondensation between the 2-aminopyridine derivative and an


-haloketone. This reaction is highly regioselective, yielding the 2-substituted imidazo[1,2-a]pyridine.
Pathway Diagram

SyntheticPathway cluster_conditions Reaction Conditions SM1 2-amino-N,N-dimethyl pyridine-3-sulfonamide Inter Intermediate (N-alkylated salt) SM1->Inter Nucleophilic Attack (Endocyclic N) SM2 α-Bromo-4-(methylsulfonyl) acetophenone SM2->Inter Prod Target COX-2 Inhibitor (Imidazo[1,2-a]pyridine core) Inter->Prod Cyclization & Dehydration (- HBr, - H2O) Cond1 Solvent: EtOH or DMF Temp: Reflux (80-100°C) Base: NaHCO3 (Optional)

Caption: Regioselective cyclocondensation of 2-aminopyridine precursor with α-bromoketone to form the pharmacologically active imidazo[1,2-a]pyridine scaffold.

Detailed Experimental Protocols

Protocol A: Preparation of the Electrophile (If not commercial)

Note: The coupling partner,


-bromo-4-(methylsulfonyl)acetophenone, is critical for COX-2 activity.
  • Dissolution: Dissolve 4-(methylsulfonyl)acetophenone (10 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add Bromine (

    
    , 10 mmol) dropwise at 0°C. Alternatively, use N-Bromosuccinimide (NBS)  and 
    
    
    
    -toluenesulfonic acid (
    
    
    -TsA) in acetonitrile for a milder, cleaner reaction.
  • Quenching: Stir at room temperature for 2 hours. Pour into ice-water.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    • QC Check: Melting point should be 126–128°C.

Protocol B: Cyclocondensation (The Core Synthesis)

This step utilizes This compound to construct the drug core.

Reagents:

  • This compound (1.0 equiv, ~200 mg scale for pilot)

  • 
    -Bromo-4-(methylsulfonyl)acetophenone (1.1 equiv)
    
  • Solvent: Ethanol (absolute) or DMF (for higher temp)

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ) - Note: Neutral conditions often suffice, but base scavenges HBr.

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (1.0 mmol) in ethanol (10 mL).

  • Addition: Add

    
    -bromo-4-(methylsulfonyl)acetophenone (1.1 mmol) in one portion.
    
  • Reaction: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

    • Visual Cue: The formation of a hydrobromide salt precipitate may occur initially, which solubilizes as cyclization proceeds.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove solvent under reduced pressure (Rotavap).

    • Resuspend the residue in water (20 mL) and neutralize with saturated

      
       solution until pH ~8–9.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Dry combined organics over anhydrous

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica Gel 60).

    • Gradient: 0%

      
       5% Methanol in Dichloromethane (DCM).
      

Self-Validating QC Checkpoints:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad

    
     singlet (approx. 6.0 ppm) from the starting material. A new singlet for the imidazo-ring proton (H-3) should appear around 8.0–8.5 ppm.
    
  • Mass Spec: Observe parent ion

    
    .
    

Optimization & Troubleshooting

This table summarizes common failure modes and expert corrections based on reaction kinetics.

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization (intermediate salt formation).Increase reaction time (up to 24h) or switch solvent to n-Butanol (Reflux 118°C) to overcome energy barrier.
Regioisomer Mix Ambiguous nucleophilic attack.The ring nitrogen is more nucleophilic than the exocyclic amine. Ensure the starting material is free of protonated salts before reaction.
Decomposition Labile sulfonamide bond.Avoid strong mineral acids during workup. Use mild bases like

.
Sticky Residue Polymerization of bromoketone.Add the bromoketone slowly to the refluxing amine solution (Inverse addition).

Structural & Data Analysis

To validate the synthesis of a COX-2 selective inhibitor, compare the physicochemical properties of the product against standard Coxibs.

Expected Pharmacophore Alignment

The N,N-dimethylsulfonamide group at position 8 (or 5, depending on numbering) of the imidazo[1,2-a]pyridine aligns with the


/

region in the COX-2 binding pocket.

BindingMode COX2 COX-2 Hydrophobic Channel Arg120 Arg-120 (Gatekeeper) Pocket Secondary Pocket (Val523) Scaffold Imidazo[1,2-a]pyridine Core Scaffold->COX2 π-π Stacking Sulfonamide N,N-dimethylsulfonamide Sulfonamide->Pocket Steric Fit / H-Bond Phenyl 4-Methylsulfonylphenyl Phenyl->Arg120 H-Bond Acceptance

Caption: Schematic representation of the inhibitor's pharmacophores interacting with key residues in the COX-2 active site.

References

  • Synthesis of Imidazo[1,2-a]pyridines: RSC Advances, "A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib". Available at: [Link] (Generalized protocol adaptation).

  • Vinamidinium Salt Reactions: Molecular Diversity, "Reaction of 5-aminotetrazole with vinamidinium salts". Available at: [Link] (Alternative pyridine synthesis route).

  • COX-2 Selectivity Mechanisms:Journal of Medicinal Chemistry, "Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors". (Contextual SAR for pyridine sulfonamides).

Cell-based assays to evaluate the cytotoxicity of 2-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Cytotoxicity Profiling of 2-Amino-N,N-dimethylpyridine-3-sulfonamide

Executive Summary & Scientific Context

This compound (CAS: 1205517-80-9 / Related: 4810-41-7) represents a critical pharmacophore found in various bioactive scaffolds, including kinase inhibitors, carbonic anhydrase inhibitors, and Vonoprazan-related impurities. While the pyridine-sulfonamide moiety offers desirable pharmacokinetic properties, its toxicological profile requires rigorous characterization due to the potential for mitochondrial interference and oxidative stress often associated with sulfonamide derivatives.

This Application Note provides a de novo characterization framework . As specific public cytotoxicity data for this exact molecule is sparse, this guide establishes a self-validating, multi-parametric workflow to determine its IC50, mode of cell death (apoptosis vs. necrosis), and solubility limits in biological media.

Key Technical Challenges Addressed:

  • Solubility: The 2-amino-pyridine core exhibits pH-dependent solubility; improper stock preparation leads to micro-precipitation and false IC50 values.

  • Interference: Sulfonamides can occasionally interfere with tetrazolium-based readouts; this protocol prioritizes WST-8 (CCK-8) over MTT to minimize artifacts.

Pre-Assay Preparation: Compound Handling

Objective: To generate a stable stock solution free of micro-precipitates.

Solubility & Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 50 mM master stock.

    • Calculation: MW ≈ 201.25 g/mol . Dissolve 10.06 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (sulfonamides can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solutions (The "0.5% Rule")

To prevent solvent cytotoxicity, the final DMSO concentration in the well must not exceed 0.5% (v/v).

  • Dilution Strategy:

    • Prepare a 200x concentrate in DMSO for each test point (e.g., for 100 µM final, prepare 20 mM in DMSO).

    • Dilute 1:200 directly into pre-warmed culture media immediately before dosing.

Phase 1: Metabolic Viability Screening (CCK-8 Assay)

Rationale: We utilize the Cell Counting Kit-8 (WST-8) instead of MTT. WST-8 produces a water-soluble formazan dye, eliminating the solubilization step required by MTT, which often introduces pipetting errors and variability.

Experimental Design
  • Cell Lines:

    • HepG2 (Liver): To assess metabolic toxicity.

    • HEK293 (Kidney): To assess general susceptibility and renal excretion risks.

  • Seeding Density: 5,000–8,000 cells/well (96-well plate).

  • Replicates:

    
     (technical replicates).
    
Step-by-Step Protocol
  • Seeding: Plate 100 µL of cell suspension in complete media. Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of fresh media containing the compound (Range: 0.1 µM to 100 µM, semi-log dilution).

    • Controls:

      • Vehicle Control: Media + 0.5% DMSO.

      • Positive Control:[1][2][3] 10% DMSO or 1 µM Staurosporine (induces cell death).

      • Blank: Media + Compound (no cells) – Critical to check for intrinsic color interference.

  • Exposure: Incubate for 48 hours.

  • Readout:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours (monitor color development).

    • Measure Absorbance at 450 nm .

Data Visualization: Screening Workflow

AssayWorkflow Stock Stock Prep (50mM in DMSO) Dilution Serial Dilution (200x Conc.) Stock->Dilution Treatment Drug Exposure (48h, 37°C) Dilution->Treatment 1:200 into Media Seeding Cell Seeding (HepG2/HEK293) Seeding->Treatment 24h Attachment CCK8 CCK-8 Addition (Metabolic Readout) Treatment->CCK8 Analysis IC50 Calculation (4PL Regression) CCK8->Analysis OD 450nm

Caption: Figure 1. High-throughput screening workflow for this compound using WST-8 chemistry.

Phase 2: Membrane Integrity (LDH Release Assay)

Rationale: Metabolic assays (CCK-8) detect "sick" cells. To confirm actual cytotoxicity (membrane rupture/necrosis), we measure Lactate Dehydrogenase (LDH) leakage into the supernatant.

Protocol
  • Multiplexing: This can be performed on the same plate as the CCK-8 assay if planned correctly.

  • Collection: Before adding CCK-8, transfer 50 µL of supernatant from the treated plate to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium/Lactate).

  • Incubation: 30 minutes at Room Temperature (Dark).

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl based).

  • Measurement: Absorbance at 490 nm .

Interpretation
  • High CCK-8 + Low LDH: Healthy cells.

  • Low CCK-8 + Low LDH: Cytostasis (Growth arrest, not death).

  • Low CCK-8 + High LDH: Cytotoxicity (Necrosis/Late Apoptosis).

Phase 3: Mechanistic Validation (Annexin V/PI)

Rationale: Sulfonamides often induce apoptosis via the intrinsic mitochondrial pathway. Flow cytometry is required to distinguish early apoptosis (Annexin V+, PI-) from necrosis (Annexin V+, PI+).

Protocol
  • Seed

    
     cells/well in a 6-well plate.
    
  • Treat with IC50 concentration (determined in Phase 1) for 24h.

  • Harvest cells (keep floating cells!) using Accutase (gentler than Trypsin).

  • Stain:

    • Wash with cold PBS.

    • Resuspend in 100 µL Binding Buffer.[1]

    • Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide (PI).[1]

  • Analyze via Flow Cytometry (Ex: 488 nm; Em: 530/30 for FITC, 610/20 for PI).

Mechanistic Decision Tree

Mechanism Start Cell Viability Data (CCK-8) ViabilityLow Viability < 70% Start->ViabilityLow LDHCheck LDH Release Assay ViabilityLow->LDHCheck Necrosis Necrosis (Membrane Rupture) LDHCheck->Necrosis High Release ApoptosisCheck Annexin V / PI Flow LDHCheck->ApoptosisCheck Low Release EarlyApop Early Apoptosis (Ann V+ / PI-) ApoptosisCheck->EarlyApop Ann V+ / PI- LateApop Late Apoptosis (Ann V+ / PI+) ApoptosisCheck->LateApop Ann V+ / PI+ Cytostasis Cytostasis (Growth Arrest) ApoptosisCheck->Cytostasis Ann V- / PI-

Caption: Figure 2. Decision matrix for classifying the mode of toxicity induced by pyridine-sulfonamides.

Data Analysis & Reporting

Quantitative Output Table

Generate the following table for your lab notebook or report:

ParameterAssay UsedMetricAcceptance Criteria
Potency CCK-8 (WST-8)IC50 (µM)

(Fit)
Toxicity Type LDH Release% Cytotoxicity< 10% in Vehicle
Mechanism Flow Cytometry% Apoptotic CellsPositive Control > 30%
Assay Quality AllZ-Factor

(Excellent)
Calculation of IC50

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model :



  • X: Log of concentration.

  • Y: Normalized response (% Viability).

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 129. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.[4][5] OECD Publishing. [Link][4]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][2][4][6][7] Assay Guidance Manual [Internet].[8] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • PubChem. (n.d.).[9] Compound Summary: N,N-Dimethylpyridine-3-sulfonamide (Related Structure).[10] National Library of Medicine. [Link]

  • Mosa, H. M., & Al-Hamashi, A. A. A. (2023).[6] Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors.[6] Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 22(2), 214-217.[6] [Link]

Sources

Application Note: In Vitro Evaluation of 2-Amino-N,N-Dimethylpyridine-3-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the in vitro evaluation of 2-amino-N,N-dimethylpyridine-3-sulfonamide and its related scaffolds. Pyridine-3-sulfonamides are a privileged structural class in medicinal chemistry, primarily recognized as Carbonic Anhydrase (CA) Inhibitors .

Critical Structural Insight: The specific molecule requested—This compound —contains a tertiary sulfonamide group (


). Classical CA inhibition requires a primary sulfonamide (

) to ionize and coordinate the catalytic Zinc (Zn²⁺) ion in the enzyme's active site.[1]

Therefore, this specific N,N-dimethyl derivative serves a critical role in assay profiling as a mechanistic probe or negative control . It validates that observed inhibition in related analogs is driven by Zinc coordination rather than non-specific hydrophobic binding. If this molecule exhibits activity, it suggests an alternative mechanism (e.g., allosteric modulation or off-target esterase inhibition).

This guide outlines two complementary protocols to evaluate this activity:

  • Stopped-Flow CO₂ Hydration Assay: The physiological "gold standard" for measuring CA kinetics (

    
    ).
    
  • Esterase Activity Assay (4-NPA): A high-throughput colorimetric screen using 4-nitrophenyl acetate as a surrogate substrate.

Mechanism of Action & Experimental Logic

The following diagram illustrates the decision logic for evaluating sulfonamide derivatives. The primary sulfonamide acts as a "Zinc Anchor," while the N,N-dimethyl variant tests the "Anchor-Independent" binding.

MOA_Logic Scaffold Test Compound: 2-amino-pyridine-3-sulfonamide core Sub_Primary Primary Sulfonamide (-SO2NH2) Scaffold->Sub_Primary Sub_Tertiary Tertiary Sulfonamide (-SO2NMe2) (Target Molecule) Scaffold->Sub_Tertiary Zn_Bind Active Site Zn2+ Coordination Sub_Primary->Zn_Bind Classic Mechanism No_Zn_Bind Steric Clash / No Ionization (No Zn2+ Binding) Sub_Tertiary->No_Zn_Bind Methyl Blockade Result_High High Potency Inhibition (Ki < 100 nM) Zn_Bind->Result_High Result_Low No/Low Inhibition (Negative Control) No_Zn_Bind->Result_Low Result_Alt Unexpected Activity? (Allosteric/Off-Target) No_Zn_Bind->Result_Alt If active

Caption: Mechanistic logic for screening sulfonamide variants. The N,N-dimethyl derivative typically serves to prove the necessity of the primary sulfonamide moiety.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This method measures the physiological reaction:


. Because this reaction is extremely fast (

), standard spectrophotometry is too slow. We use a Stopped-Flow apparatus to monitor the pH change via an indicator (Phenol Red) in milliseconds.
Materials
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20 or Hi-Tech Scientific).

  • Enzyme: Recombinant Human Carbonic Anhydrase (hCA) Isoforms (hCA I, II, IX, or XII). Concentration: ~10–20 nM final.

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES, pH 7.5 (for

    
    -CAs).
    
  • Test Compound: this compound (dissolved in DMSO).

Step-by-Step Workflow
  • Reagent Preparation:

    • Buffer A (Enzyme + Indicator): Dissolve hCA enzyme and Phenol Red in 20 mM HEPES (pH 7.5). Add the test compound at varying concentrations (0.1 nM to 10 µM). Note: Keep DMSO < 1% final concentration.

    • Buffer B (Substrate): Saturate pure water with

      
       gas by bubbling for 30 minutes at 25°C. This yields ~
      
      
      
      
      
      .
  • The Shot:

    • Load Buffer A and Buffer B into the stopped-flow drive syringes.

    • Rapidly mix (1:1 ratio) into the observation cell.

  • Detection:

    • Monitor absorbance at 557 nm (Phenol Red isosbestic point/maximum change).

    • The reaction is followed for 0.1 to 1.0 seconds.

  • Data Analysis:

    • The absorbance change corresponds to the acidification of the medium (production of

      
      ).
      
    • Fit the initial rate of the uncatalyzed reaction (

      
      ) and catalyzed reaction (
      
      
      
      ).
    • Calculate activity using the Cheng-Prusoff equation adapted for this kinetics.

Validation Check: The


 hydration rate should drop significantly with Acetazolamide (positive control). The N,N-dimethyl variant is expected to show rates similar to the "Enzyme Only" (no inhibition) curve unless it possesses unique allosteric properties.

Protocol B: Esterase Activity Assay (High-Throughput Screen)

CAs can hydrolyze esters, though slower than


 hydration. This assay uses 4-Nitrophenyl Acetate (4-NPA) , which turns yellow (4-nitrophenol) upon hydrolysis. This is ideal for initial screening of library derivatives.
Materials
  • Instrument: 96-well Microplate Reader (Absorbance 405 nm).[2]

  • Substrate: 4-NPA (3 mM stock in Acetone).

  • Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.

  • Enzyme: hCA II (or other isoform).[3]

Step-by-Step Workflow
  • Plate Setup:

    • Blank: 190 µL Buffer + 10 µL Substrate.

    • Control (100% Activity): 180 µL Buffer + 10 µL Enzyme + 10 µL Substrate.

    • Test: 170 µL Buffer + 10 µL Inhibitor (N,N-dimethyl variant) + 10 µL Enzyme. Incubate for 15 mins at 25°C.

  • Initiation:

    • Add 10 µL of 4-NPA substrate to all wells.

  • Measurement:

    • Measure Absorbance at 405 nm every 15 seconds for 10 minutes.

  • Calculation:

    • Determine the slope (Rate,

      
      ) for the linear portion.[2]
      
    • Calculate % Inhibition:

      
      
      

Data Interpretation & Expected Results

When evaluating This compound , the data should be tabulated as follows to confirm mechanistic specificity.

Compound IDStructureAssayExpected

(hCA II)
Interpretation
Control AcetazolamideStopped-Flow~12 nMValidates Assay System.
Parent 2-amino-pyridine-3-sulfonamideStopped-Flow50–200 nMActive. Primary sulfonamide binds Zn²⁺.
Test N,N-dimethyl variant Stopped-Flow> 10,000 nM Inactive. Confirms Zn²⁺ binding requires unsubstituted sulfonamide.

Troubleshooting:

  • Issue: The N,N-dimethyl variant shows weak activity (

    
    ).
    
  • Root Cause:[4] Trace contamination of the primary sulfonamide (hydrolysis of the dimethyl group) or non-specific hydrophobic aggregation.

  • Solution: Verify purity via HPLC-MS. Add 0.01% Triton X-100 to buffer to rule out aggregation.

Experimental Workflow Diagram

Workflow Start Compound Stock (DMSO) Step1 Solubility Check (Turbidimetry) Start->Step1 Branch Assay Selection Step1->Branch If Soluble Assay_A Stopped-Flow (CO2) (Kinetic Parameters) Branch->Assay_A Detailed Ki Assay_B Esterase Screen (4-NPA) (Rapid HTS) Branch->Assay_B Quick IC50 Analysis Data Fitting (Michaelis-Menten) Assay_A->Analysis Assay_B->Analysis Report SAR Validation (Primary vs Tertiary) Analysis->Report

Caption: Operational workflow for profiling pyridine sulfonamide derivatives.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Khalifah, R. G. (1971).[5] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003–1013. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link

Sources

Troubleshooting & Optimization

Optimizing the synthesis yield of 2-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-amino-N,N-dimethylpyridine-3-sulfonamide

Ticket ID: #SYN-PYR-382 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Workflow Visualization

User Query: "I am experiencing low yields (<40%) and incomplete conversion during the synthesis of this compound. Impurities are difficult to remove."

Specialist Diagnosis: The synthesis of This compound (CAS: 1206968-87-3) typically fails due to two distinct bottlenecks:

  • Hydrolysis of the highly reactive 2-chloropyridine-3-sulfonyl chloride intermediate.

  • Stalled Kinetics during the SNAr displacement of the 2-chloro group by ammonia, often due to insufficient activation energy or competitive side reactions.

The most robust industrial route utilizes a 2-Chloro-Displacement Strategy . The 3-sulfonamide group acts as an electron-withdrawing group (EWG), activating the 2-position for nucleophilic attack via a Meisenheimer complex intermediate.

Master Synthetic Workflow

G Start Precursor: 2-Chloropyridine-3-sulfonyl chloride Step1 Step 1: Sulfonamide Formation (Reaction with Dimethylamine) Start->Step1 Me2NH, TEA DCM, 0°C Inter Intermediate: 2-Chloro-N,N-dimethyl pyridine-3-sulfonamide Step1->Inter Yield >90% Step2 Step 2: S_NAr Amination (Reaction with NH3) Inter->Step2 Aq. NH3 High Pressure/Cu Cat End Target: 2-amino-N,N-dimethyl pyridine-3-sulfonamide Step2->End Yield >80%

Figure 1: Validated synthetic pathway. The critical control point is the transition from Intermediate to Target (Step 2).

Module 1: Sulfonamide Formation (The "Setup")

Objective: Convert 2-chloropyridine-3-sulfonyl chloride to 2-chloro-N,N-dimethylpyridine-3-sulfonamide.

Common Failure Mode: The sulfonyl chloride hydrolyzes to the sulfonic acid (water soluble, lost in aqueous workup) before reacting with the amine.

Protocol & Troubleshooting
ParameterRecommended SpecificationThe "Why" (Mechanistic Insight)
Solvent Anhydrous DCM or THFSulfonyl chlorides are moisture-sensitive. Protic solvents promote hydrolysis.
Base Triethylamine (TEA) or DIPEA (2.2 eq)Scavenges HCl generated. 1 eq for neutralization, >1 eq to drive equilibrium.
Temperature -10°C to 0°C (Addition)Exothermic reaction. High temps accelerate hydrolysis if trace moisture is present.
Stoichiometry Dimethylamine (1.1 eq)Slight excess ensures complete consumption of the expensive sulfonyl chloride.

Step-by-Step Protocol:

  • Dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (10 vol) under N2 atmosphere.

  • Cool to -10°C .

  • Add Triethylamine (2.2 eq) followed by dropwise addition of Dimethylamine (2.0 M in THF, 1.1 eq). Do not use aqueous dimethylamine.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

  • QC Check: TLC (Hexane:EtOAc 7:3). Product is less polar than the starting material.

Troubleshooting Guide:

  • Issue: "I see a baseline spot on TLC."

    • Cause: Hydrolysis to sulfonic acid.

    • Fix: Ensure glassware is oven-dried. Switch to commercially available anhydrous amine solutions (e.g., 2M in THF) rather than bubbling gas or using aqueous solutions.

Module 2: The Amination (The "Bottleneck")

Objective: Displace the 2-chloro group with ammonia (SNAr) to yield the final 2-amino product.

The Challenge: While the 3-sulfonamide group activates the ring, the steric bulk of the N,N-dimethyl group can hinder the approach of the nucleophile. Standard reflux often fails.

Method A: High-Pressure Autoclave (Recommended)
  • Reagents: 2-Chloro-intermediate, 28-30% Aqueous Ammonia (10-20 eq).

  • Vessel: Stainless steel autoclave or sealed pressure tube.

  • Conditions: 120°C - 140°C , 5-10 bar, 12-24 hours.

  • Workup: Cool to 0°C. The product often precipitates directly. If not, extract with EtOAc/IPA (9:1).

Method B: Copper-Catalyzed (If Autoclave Unavailable)

If high pressure is not an option, use a modified Ullmann-type coupling.

  • Catalyst: Cu2O (10 mol%) or CuI (10 mol%) + L-Proline (20 mol%).

  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the transition state).

  • Base: K2CO3.

  • Temp: 100°C.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield in Step 2 Check1 Is Starting Material (SM) consumed? Problem->Check1 NoConv No: SM Remains Check1->NoConv YesConv Yes: SM Consumed Check1->YesConv Action1 Increase Temp to 140°C OR Add Cu(I) Catalyst NoConv->Action1 Check2 Is Product Water Soluble? YesConv->Check2 Action2 Adjust pH to 8-9 Use DCM:IPA (3:1) extraction Check2->Action2 Yes (likely)

Figure 2: Logic flow for diagnosing yield loss in the amination step.

Purification & Isolation (The "Cleanup")

Critical Insight: 2-Aminopyridines are amphoteric . They can be protonated at low pH (staying in water) and deprotonated at high pH.

  • Isolation Protocol:

    • After the amination reaction, concentrate the mixture to remove excess ammonia.

    • Dilute with water.

    • Crucial Step: Adjust pH to ~8-9 using saturated NaHCO3. Do not use strong NaOH (risk of sulfonamide hydrolysis) or strong acid (product stays in water).

    • Extract with DCM containing 10% Isopropanol . Pure DCM is often insufficient to pull the polar product from water.

    • Wash organic layer with brine, dry over Na2SO4.

    • Recrystallization: Ethanol or EtOH/Water mixtures are excellent for final purification.

Frequently Asked Questions (FAQ)

Q: Can I use 2-aminopyridine as the starting material and chlorosulfonate it directly? A: Not recommended. Direct chlorosulfonation of 2-aminopyridine is regiochemically difficult. It typically sulfonates at the C5 position (para to the amine) rather than the required C3 position. The "2-Chloro Route" (starting with 2-chloropyridine-3-sulfonyl chloride) guarantees the correct substitution pattern.

Q: My product turned pink/brown upon drying. Is it decomposed? A: Aminopyridines are prone to air oxidation (N-oxide formation) or trace metal chelation, leading to color changes. This is often superficial. Verify purity via HPLC or NMR. Store the solid under Nitrogen in the dark.

Q: The SNAr reaction is stuck at 50% conversion after 24 hours. A: You are likely fighting steric hindrance.

  • Concentration: Run the reaction as concentrated as possible (minimal solvent).

  • Solvent Switch: If using aqueous ammonia, add a phase transfer catalyst (TBAB) or switch to ammonia in methanol (7N NH3 in MeOH) and seal the vessel.

References

  • Nucleophilic Aromatic Substitution on Chloropyridines

    • Mechanism & Activation: The presence of an electron-withdrawing group (SO2NR2)
    • Source: BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Link

  • Sulfonamide Synthesis via Sulfonyl Chlorides

    • Protocol Validation: Standard protocols for reacting sulfonyl chlorides with amines using TEA/DCM.
    • Source: MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives. Link

  • Amination of 2-Halopyridines

    • Catalysis: Discussion of Cu-catalyzed vs. high-pressure SNAr for sterically hindered pyridines.
    • Source: ResearchGate. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Link

Sources

Troubleshooting common side reactions in pyridine sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Sulfonamide Synthesis Topic: Troubleshooting Common Side Reactions & Process Optimization Ticket ID: #PYR-SO2-001 Responder: Senior Application Scientist (Medicinal Chemistry Division)

Introduction: The "Ambident" Challenge

Welcome to the technical support center. If you are synthesizing pyridine sulfonamides—a critical pharmacophore in kinase inhibitors like Vemurafenib—you are likely battling the inherent duality of the aminopyridine scaffold.

The core challenge is that aminopyridines are ambident nucleophiles . You have two reactive sites: the exocyclic amine (desired) and the pyridine ring nitrogen (undesired).[1] Furthermore, the product you form (a sulfonamide) is often more acidic than the starting material, leading to complex equilibria and side reactions like bis-sulfonylation.

This guide moves beyond basic recipes to address the mechanistic failures occurring in your flask and provides self-validating protocols to fix them.

Module 1: Regioselectivity Issues (Ring vs. Exocyclic Attack)

User Query: "I am reacting 2-aminopyridine with a sulfonyl chloride, but NMR suggests I’ve formed a pyridinium salt or recovered starting material, not the desired sulfonamide."

Diagnosis: You are likely observing kinetic control favoring the ring nitrogen. The pyridine ring nitrogen (


) is often more nucleophilic (and basic) than the exocyclic amine (

), especially in 2- and 4-aminopyridines. Attack at

forms a sulfonylpyridinium salt.

The Fix: Thermodynamic Equilibration While


 attack is kinetically faster, the resulting sulfonamide at 

is thermodynamically more stable. You must push the reaction from the kinetic trap to the thermodynamic product.

Visualizing the Pathway:

Regioselectivity Start Aminopyridine + R-SO2-Cl RingAdduct N-Ring Sulfonyl Pyridinium Salt (Kinetic Product) Start->RingAdduct Fast (Kinetic) ExoProduct Exocyclic Sulfonamide (Thermodynamic Product) Start->ExoProduct Slow RingAdduct->Start Reversible RingAdduct->ExoProduct Rearrangement (Heat/Base)

Caption: The kinetic trap of ring sulfonylation can be reversed to favor the thermodynamically stable exocyclic sulfonamide via heating or base selection.

Troubleshooting Steps:

  • Switch Solvent/Base: If using Pyridine/DCM, switch to Pyridine (neat) at elevated temperatures (60–80°C). The excess pyridine acts as a "shuttle," de-sulfonylating the kinetic ring adduct and allowing the exocyclic amine eventually to react.

  • The "Dimroth-like" Rearrangement: If you isolate the ring-sulfonylated salt, heating it in a basic solvent can trigger migration to the exocyclic amine.

Module 2: Bis-Sulfonylation (The "Double Dip")

User Query: "I used 1.1 equivalents of sulfonyl chloride, but I isolated a significant amount of the bis-sulfonamide [Ar-N(SO2R)2] and unreacted amine."

Diagnosis: This is a classic


 driven failure.
  • The first sulfonylation occurs:

    
    .
    
  • The resulting sulfonamide proton is highly acidic (

    
     for N-pyridyl sulfonamides).
    
  • In the presence of base, this proton is stripped, creating a highly nucleophilic sulfonamide anion (

    
    ) which competes with the starting amine for the remaining sulfonyl chloride.
    

The Fix: The "Rescue" Protocol (Hydrolysis) Do not discard the bis-product. The second sulfonyl group is chemically distinct (imide-like) and much more labile than the first. You can selectively hydrolyze the "extra" sulfonyl group.

Protocol: Selective Hydrolysis of Bis-Sulfonamides

  • Reagents: Acetone / Aqueous NaOH (or

    
    ).
    
  • Procedure:

    • Dissolve the crude mixture (containing bis-product) in Acetone/Water (3:1).

    • Add 2.0 equiv of NaOH (or saturated

      
       for milder substrates).
      
    • Heat to 50°C for 30–60 minutes.

    • Monitor: TLC will show the conversion of the non-polar bis-spot to the more polar mono-sulfonamide spot.

    • Workup: Acidify to pH 5 to precipitate the mono-sulfonamide.

Module 3: Reactivity & Catalysis (DMAP Usage)

User Query: "My aminopyridine is electron-deficient (e.g., nitro-substituted) and refuses to react with the sulfonyl chloride even with heating."

Diagnosis: The nucleophilicity of your amine is too low to attack the sulfonyl chloride directly. You need a Nucleophilic Catalyst to form a "super-active" electrophile.

The Fix: DMAP Catalysis 4-Dimethylaminopyridine (DMAP) is essential here.[2] It attacks the sulfonyl chloride to form a N-sulfonylpyridinium intermediate. This intermediate is positively charged and highly electrophilic, reacting rapidly with your poor nucleophile.

Visualizing the Catalytic Cycle:

DMAP_Cycle DMAP DMAP (Catalyst) Intermed N-Sulfonyl Pyridinium Salt (Active Species) DMAP->Intermed + R-SO2-Cl RSO2Cl R-SO2-Cl Product R'-NH-SO2-R (Product) Intermed->Product + Amine Amine R'-NH2 (Substrate) Base Auxiliary Base (Et3N) Product->Base H+ Transfer Base->DMAP Regeneration

Caption: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for electron-deficient amines.

Critical Warning: Do not use DMAP in stoichiometric amounts if you can avoid it, as it can sometimes lead to difficult separations. Use 10–20 mol% DMAP with a stoichiometric auxiliary base (like TEA or DIPEA).

Module 4: Reagent Instability (Switching to SuFEx)

User Query: "My sulfonyl chloride is unstable/hygroscopic, and I am getting mostly sulfonic acid hydrolysis products."

Diagnosis: Sulfonyl chlorides (


) are moisture sensitive. If your lab humidity is high or the reagent is old, it hydrolyzes to 

, which kills the reaction (and the amine forms a salt with the acid).

The Fix: SuFEx Chemistry (Sulfonyl Fluorides) Switch to Sulfonyl Fluorides (


) . They are incredibly stable (can be run in water/organic mixtures) and only react when activated by specific conditions (SuFEx - Sulfur-Fluoride Exchange).

Comparison Data:

FeatureSulfonyl Chlorides (

)
Sulfonyl Fluorides (

)
Stability Low (Hydrolyzes in air)High (Stable in water/shelf)
Reactivity High (Indiscriminate)Tunable (Needs activation)
Bis-sulfonylation CommonRare
Activation None requiredCa(NTf2)2 or DBU/Barton's Base

SuFEx Protocol (Sharpless Method):

  • Reagents: Sulfonyl Fluoride (1.0 equiv), Aminopyridine (1.0 equiv),

    
     (5 mol%), DABCO (2.0 equiv).
    
  • Solvent: MeCN or DCM.

  • Mechanism: The calcium salt activates the fluoride, allowing the amine to attack. This method is highly chemoselective and avoids the "bis-sulfonylation" pitfall.

References

  • Practical Synthetic Organic Chemistry : Reactions, Principles, and Techniques. (Chapter: Sulfonamide formation and side reactions).[3][4] Wiley.

  • Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Mahajan, A., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters.

  • BenchChem Technical Notes. (2025). "Sulfonation of 4-Aminopyridine: Protocols and Side Reactions."

  • Spivey, A. C., et al. (2003). "Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP)." Chemical Society Reviews.

Sources

Purification techniques for 2-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 2-amino-N,N-dimethylpyridine-3-sulfonamide (Formula:


, MW: ~201.25  g/mol ).[1][2][3][4]

Critical Chemical Profile:

  • Basicity: This molecule is basic.[1][3][5] The pyridine nitrogen and the exocyclic 2-amino group provide basic sites (pKa of conjugate acid approx.[2] 6.5–7.0).[3]

  • Acidity: Unlike primary sulfonamides (

    
    ), your compound is N,N-dimethyl substituted.[1][2][3] It lacks an acidic proton on the sulfonamide nitrogen. Do not attempt to extract this compound into base (e.g., NaOH); it will remain in the organic layer. 
    
  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO, and warm Alcohols. Sparingly soluble in water at neutral/basic pH.[3]

This guide details three purification tiers ranging from bulk cleanup to high-purity isolation.[1][2][3]

Module 1: Acid-Base Extraction (The "Workhorse" Protocol)

Objective: Removal of non-basic impurities and dimethylamine hydrochloride (DMA[1][2]·HCl) salts.[3][6][7] Principle: Exploits the basicity of the aminopyridine core to separate it from neutral organic byproducts and water-soluble salts.[2]

Protocol Steps:
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer 2x with 1M HCl .

    • Mechanism:[1][3][8] The product is protonated (

      
      ) and moves to the aqueous layer. Neutral impurities remain in the organic layer.
      
  • Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc (discards neutrals).

  • Basification: Cool the aqueous layer on ice. Slowly adjust pH to ~10 using 6M NaOH or Saturated

    
     .[1][3]
    
    • Observation: The product should precipitate as a white/off-white solid or oil out.[1][2][3]

    • Note on Impurity Removal: Dimethylamine (byproduct) will be liberated as a gas/free base (bp 7°C) and remain dissolved in the water or evaporate.

  • Re-Extraction: Extract the cloudy basic aqueous mixture 3x with DCM .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

ExtractionWorkflow start Crude Mixture dissolve Dissolve in EtOAc/DCM start->dissolve acid_ext Extract with 1M HCl dissolve->acid_ext split1 Phase Separation acid_ext->split1 org_layer Organic Layer (Neutral Impurities) split1->org_layer Discard aq_layer Aqueous Layer (Product-H+) split1->aq_layer Keep wash Wash Aq. with fresh EtOAc aq_layer->wash basify Basify to pH 10 (NaOH/Na2CO3) wash->basify extract_final Extract into DCM basify->extract_final dry Dry & Concentrate extract_final->dry

Figure 1: Acid-Base extraction logic for isolating basic aminopyridine sulfonamides.

Module 2: Recrystallization (High Purity)

Objective: Removal of colored impurities and trace isomers.[3] Common Issue: Sulfonamides are notorious for "oiling out" (forming a liquid phase instead of crystals) due to high melting points and strong intermolecular hydrogen bonding.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Comments
Ethanol / Water 9:1 to 5:1 Standard.[1][2][3] Good for removing inorganic salts.[3]
Isopropanol (IPA) 100% Milder solubility; good for slow crystallization.[3]

| EtOAc / Hexanes | Variable | Use if compound is too soluble in alcohols. |

Troubleshooting "Oiling Out":

If your product forms a gummy oil at the bottom of the flask upon cooling:

  • Re-heat until the oil dissolves.

  • Add Seed Crystal: If available, add a speck of pure solid.

  • Slow Cool: Wrap the flask in a towel to cool very slowly.

  • Trituration: If oil persists, decant the solvent and scratch the oil with a glass rod under a small amount of cold Diethyl Ether or Pentane .

Module 3: Flash Column Chromatography

Objective: Separation of regioisomers (e.g., 2-amino-5-sulfonamide vs. 3-sulfonamide) or stubborn tars.

The "Pyridine Streak" Problem: Aminopyridines interact strongly with the acidic silanol groups on silica gel, leading to broad, tailing peaks (streaking) and poor separation.

The Fix: You must modify your mobile phase with a base.

  • Mobile Phase A: Dichloromethane (DCM)[3]

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .[3]
    

Gradient: Start at 100% A. Ramp to 5-10% B. The product typically elutes between 2-8% MeOH depending on the exact impurities.[2]

Part 4: Troubleshooting & FAQs

Q1: I smell a strong fishy odor even after drying the solid. What is it?

  • Root Cause: This is residual Dimethylamine (DMA) .[1][3] It is a byproduct of the synthesis or hydrolysis of the sulfonamide bond (less likely).

  • Resolution: DMA is volatile (bp 7°C) but forms sticky salts.[3]

    • Dissolve product in DCM.[3][9]

    • Wash with Saturated Sodium Bicarbonate (ensures DMA is free base).[3]

    • Concentrate on Rotavap.[3]

    • High Vacuum: Dry at 40°C under high vacuum (<1 mbar) for 4 hours. The free base DMA will pump off.

Q2: My product yield is low after Acid-Base extraction.

  • Root Cause: The compound has moderate water solubility due to the sulfonamide oxygen atoms and the pyridine nitrogen.

  • Resolution:

    • Salt out: Saturate the aqueous layer with NaCl before the final DCM extraction.

    • Check pH: Ensure the pH is >10 during the final extraction. If pH < 9, the pyridine ring is still partially protonated and stays in water.

Q3: Can I use Acetone for recrystallization?

  • Risk: Avoid acetone if possible.[1][3] Primary amines (the 2-amino group) can react with acetone to form imines (Schiff bases) under acidic/catalytic conditions or prolonged heating, creating a new impurity [1].[2][3] Stick to Alcohols or Esters.[3]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for purification of aromatic amines and pyridines).

  • Gilchrist, T. L. (1997).[3] Heterocyclic Chemistry. Longman.[3] (Properties of aminopyridines and electrophilic substitution/sulfonation patterns).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[3] Oxford University Press.[3] (Mechanisms of sulfonamide synthesis and amine protection/deprotection).

  • PubChem. (n.d.).[3] this compound.[1][2][3][4] National Center for Biotechnology Information.[3] Retrieved February 19, 2026, from [Link] (Verifying structure and predicted physicochemical properties).

Sources

Technical Support Center: Solubility Optimization for 2-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-amino-N,N-dimethylpyridine-3-sulfonamide Application: Biological Assays (Cell-based & Enzymatic) Document ID: TS-SOL-2ADMPS-01 Last Updated: February 2026

Executive Summary

This compound (C


H

N

O

S) presents a specific solubility challenge in biological media. Unlike primary sulfonamides, the N,N-dimethyl substitution eliminates the acidic sulfonamide proton, rendering the molecule unable to form anionic salts at physiological pH. Furthermore, the electron-withdrawing sulfonyl group at position 3 significantly lowers the basicity of the pyridine ring (estimated pKa ~3.3–3.5), meaning the molecule remains neutral and lipophilic at pH 7.4 .

This guide provides field-proven protocols to overcome "crash-out" (precipitation) events during serial dilution, ensuring accurate IC


 data and reproducible assay conditions.

Module 1: Physicochemical Profile & Solubility Logic

Understanding the "why" allows you to predict behavior.

PropertyValue / CharacteristicImplication for Assays
Molecular Weight 201.25 g/mol Small molecule, rapid diffusion.
H-Bond Donors 1 (Amino group)Limited interaction with water.
H-Bond Acceptors 4 (Pyridine N, Sulfonyl O, Amine N)Good solubility in polar aprotic solvents (DMSO).
Ionization (pH 7.4) Neutral High Risk. Will not protonate/deprotonate to assist solubility in standard buffers (PBS/HEPES).
LogP (Predicted) ~0.5 – 1.2Moderately lipophilic; prone to aggregation in pure aqueous buffer.
The "Crash-Out" Mechanism

When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses away from the compound. Because the compound is neutral and hydrophobic, the water molecules form a "cage" around it, driving hydrophobic aggregation before the compound can disperse. This results in micro-precipitates that are often invisible to the naked eye but scatter light and interfere with optical readouts.

Module 2: Step-by-Step Solubilization Protocols

Protocol A: Standard Preparation (Low Concentration Assays < 10 µM)

Use this protocol for standard enzymatic assays where the final concentration is low.

  • Stock Solution: Dissolve solid compound in anhydrous DMSO to 10 mM . Vortex for 30 seconds.

    • Tip: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (The "Sandwich" Method):

    • Do NOT add 10 mM stock directly to the assay plate.

    • Prepare a 100x Intermediate in pure DMSO.

    • Example: Dilute 10 mM stock to 1 mM in DMSO.

  • Final Dilution:

    • Add 1 µL of the 1 mM Intermediate to 99 µL of Assay Buffer.

    • Result: 10 µM compound in 1% DMSO.

    • Why: Mixing DMSO-to-Buffer is less prone to shock precipitation than Solid-to-Buffer.

Protocol B: High-Solubility Formulation (Cell-Based / High Conc.)

Use this when you need >50 µM in the assay or if Protocol A fails. This method uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or PBS. Filter sterilize (0.22 µm).

  • Stock Preparation: Dissolve compound in DMSO at 50 mM .

  • Complexation Step:

    • Add 20 µL of 50 mM DMSO Stock to 980 µL of the 20% HP-β-CD Vehicle .

    • Crucial: Vortex immediately and vigorously for 1 minute.

    • Place on a shaker at 37°C for 30 minutes to allow equilibrium complexation.

  • Assay Addition: Use this complexed solution (1 mM compound, 2% DMSO, ~19.6% CD) as your working solution to dilute into the cell media.

Module 3: Visual Workflow & Decision Tree

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your assay requirements.

SolubilityWorkflow Start Start: Solid Compound This compound SolventChoice Dissolve in Anhydrous DMSO (Target: 10 - 50 mM Stock) Start->SolventChoice CheckConc Required Final Assay Concentration? SolventChoice->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc Enzymatic HighConc High (> 10 µM) or Cell Culture CheckConc->HighConc Cellular/Animal DirectDilution Protocol A: Intermediate Dilution (DMSO -> DMSO -> Buffer) LowConc->DirectDilution Complexation Protocol B: Cyclodextrin Complexation (DMSO -> 20% HP-β-CD) HighConc->Complexation VisualCheck Visual Inspection: Precipitate/Cloudiness? DirectDilution->VisualCheck Complexation->VisualCheck Proceed Proceed to Assay VisualCheck->Proceed Clear Troubleshoot Troubleshoot: 1. Sonicate 2. Reduce Conc. 3. Add 0.05% Tween-80 VisualCheck->Troubleshoot Cloudy Troubleshoot->Proceed Retry

Caption: Decision matrix for solubilizing this compound based on final assay concentration requirements.

Module 4: Troubleshooting & FAQs

Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media. Why?

A: This is the "Solvent Shock" effect.

  • Cause: Cell media contains salts and proteins that strip the hydration shell.

  • Fix: Do not add the 100% DMSO stock directly to the media. Prepare a 10x working solution in media containing 5-10% DMSO first. Vortex this intermediate rapidly, then add the intermediate to your cells. This steps down the solvent gradient.

Q: Can I use Ethanol instead of DMSO?

A: Generally, No . While sulfonamides have some solubility in ethanol, this compound is a rigid aromatic system. Ethanol is more volatile (causing evaporation/concentration errors) and less effective at breaking the crystal lattice than DMSO. Stick to DMSO or DMF.

Q: My IC50 curve is flat or noisy at high concentrations.

A: This is a hallmark of micellar precipitation . The compound has likely crashed out at the higher concentrations, reducing the effective concentration available to bind the target.

  • Diagnostic: Spin down the assay plate (1000 x g for 5 mins) before reading. If the signal changes significantly, you have precipitation.

  • Remedy: Switch to Protocol B (Cyclodextrin) or add a non-ionic surfactant like 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the colloid.

Q: Is the compound pH-sensitive?

A: Not in the physiological range (pH 6–8).

  • Mechanism: The dimethyl-sulfonamide group prevents acidic ionization. The pyridine ring is weakly basic (pKa ~3.3).

  • Implication: Adjusting the buffer pH to 8.0 or 6.0 will not significantly improve solubility. You must rely on co-solvents (DMSO) or encapsulation (Cyclodextrins).

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol source for HP-β-CD usage).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for "Solvent Shock" and dilution protocols).

Overcoming challenges in the scale-up of 2-amino-N,N-dimethylpyridine-3-sulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Dashboard

Scaling up the production of 2-amino-N,N-dimethylpyridine-3-sulfonamide presents a unique set of chemical engineering challenges. Unlike benzene analogs, the pyridine ring is electron-deficient, yet the 2-amino group is a strong activator. The critical bottleneck in this synthesis is the instability of the intermediate sulfonyl chloride , which possesses both a nucleophile (2-amino group) and an electrophile (sulfonyl chloride) on the same scaffold, leading to rapid intermolecular polymerization ("tarring") if not managed correctly.[1]

Quick Diagnostic Dashboard:

Observation Probable Cause Immediate Action
Reaction mass turns black/viscous Polymerization of 2-aminopyridine-3-sulfonyl chloride. Increase acid stoichiometry; Ensure T < 100°C.
Low Yield (<40%) Hydrolysis of sulfonyl chloride during quench. Use anhydrous quench or biphasic amidation.
Regioisomer Contamination (5-isomer) Thermodynamic control dominating. Lower chlorosulfonation temperature; check agitation.

| Product is "Sticky"/Hygroscopic | Residual inorganic salts or HCl salts. | Perform pH-swing crystallization (Isoelectric point).[1] |

Phase 1: The Chlorosulfonation Step (Critical Control Point)

The Challenge: Converting 2-aminopyridine to 2-aminopyridine-3-sulfonyl chloride. Common Failure: The reaction mixture solidifies or turns into an intractable black tar.

Technical Deep Dive

The 2-amino group directs substitution to the 3 (ortho) and 5 (para) positions. However, the amino group is also basic.[1] In the presence of excess chlorosulfonic acid (


), the pyridine nitrogen and the amino group are protonated. This double protonation deactivates the ring, requiring harsh conditions (heat) to drive the reaction, which paradoxically increases the rate of degradation.

The "Self-Cannibalization" Mechanism: If the reaction mass becomes too neutral during processing, the free amine of one molecule attacks the sulfonyl chloride of another.

ReactionPathways Reactant 2-Aminopyridine Intermed Intermediate: 2-Amino-3-SO2Cl Reactant->Intermed ClSO3H (Excess) Product Target Product Intermed->Product HN(Me)2 Low Temp Tar Polymer/Tar (SIDE REACTION) Intermed->Tar Self-Reaction (If pH > 3 & T > 20°C)

Figure 1: Reaction pathway highlighting the critical risk of intermolecular polymerization.

Troubleshooting Guide: Chlorosulfonation

Q: Why do I see significant amounts of the 5-substituted isomer?

  • A: This is a thermodynamic vs. kinetic control issue. The 3-position is kinetically favored (ortho to the amino group), but sterically hindered. The 5-position is thermodynamically more stable.

  • Protocol Fix: Maintain reaction temperature strictly between 90°C and 100°C . Exceeding 110°C favors the 5-isomer. Ensure your addition of 2-aminopyridine to the acid is slow enough to prevent localized hot spots.

Q: The reaction mass is too viscous to stir. Can I dilute it?

  • A: Do NOT dilute with water or standard organic solvents during the reaction.

  • Protocol Fix: Use Thionyl Chloride (

    
    )  as a co-solvent/reagent.[1] It maintains fluidity and acts as a dehydrating agent, pushing the equilibrium toward the sulfonyl chloride. A ratio of 2:1 (
    
    
    
    :
    
    
    ) is often optimal for scale-up.

Phase 2: The Amidation (Quench & Coupling)[1]

The Challenge: Reacting the unstable sulfonyl chloride with dimethylamine (DMA) without hydrolysis. Common Failure: High consumption of sulfonyl chloride but low yield of sulfonamide.

Experimental Protocol: Biphasic Schotten-Baumann Condition

For scale-up (>100g), a biphasic system is superior to anhydrous conditions due to heat management.[1]

Reagents:

  • Crude Sulfonyl Chloride mass (acidic)[1]

  • Dimethylamine (40% aq. solution or 2M in THF)

  • Solvent: Ethyl Acetate or DCM (Dichloromethane)[1]

  • Base: Sodium Carbonate (

    
    )[1]
    

Step-by-Step Workflow:

  • Quench: Pour the acidic chlorosulfonation mass slowly onto crushed ice (maintain <5°C). Critical: Do not let the slurry sit. The sulfonyl chloride hydrolyzes rapidly in water.

  • Extraction (Immediate): Extract the cold aqueous slurry immediately with cold DCM. Keep the organic layer cold (0°C).

  • Coupling: To the cold DCM solution, add the Dimethylamine solution.

  • pH Control: Simultaneously add saturated

    
     to maintain pH 8–9.
    
    • Why? If pH < 7, DMA is protonated and won't react.[1] If pH > 10, the sulfonyl chloride hydrolyzes to sulfonic acid.

AmidationLogic Start Crude Reaction Mass (Acidic) Quench Ice Quench (< 5°C) Start->Quench Extract DCM Extraction (Isolate Sulfonyl Chloride) Quench->Extract Immediate Hydrolysis Hydrolysis to Sulfonic Acid (Waste) Quench->Hydrolysis Delay > 15 mins Coupling Add Dimethylamine (Control pH 8-9) Extract->Coupling Coupling->Hydrolysis pH > 10

Figure 2: Workflow logic for the amidation step to minimize hydrolysis.

Phase 3: Purification & Isolation[2][3][4]

The Challenge: The product is amphoteric (pyridine nitrogen is basic, sulfonamide proton is weakly acidic).[1] It often co-precipitates with inorganic salts.

Q: My product is 85% pure but contains inorganic salts. How do I desalt it?

  • A: Use the Isoelectric Point (pI) precipitation method.

    • Dissolve the crude solid in dilute HCl (pH 1–2). The pyridine ring protonates, making it water-soluble. Filter off any insoluble tars.

    • Slowly neutralize with NaOH or Ammonia to pH 6–7 .

    • The free base form of the sulfonamide is least soluble at neutral pH and will precipitate.

    • Note: Do not go to pH > 10, or you may form the water-soluble sulfonamide salt (if the sulfonamide nitrogen was not fully substituted, though here it is dimethyl, the pyridine ring solubility dominates).[1]

Q: How do I remove the 5-isomer?

  • A: Recrystallization from Ethanol/Water (9:1) .[1] The 3-isomer (target) is generally less soluble in cold ethanol than the 5-isomer due to intramolecular hydrogen bonding potential or packing differences.

Safety & Waste Management (HSE)[1]

HazardSourceControl Measure
Violent Exotherm Quenching

with water.
Use crushed ice; add acid to ice (never ice to acid); keep T < 10°C.
Toxic Gas Release

and

evolution.[1]
Caustic scrubber (NaOH trap) required on reactor vent.
Sensitization Sulfonamide intermediates.[2]Full PPE (Tyvek suit, respirator); handle solids in a fume hood.

References

  • Mechanism of Pyridine Sulfonation

    • Detailed analysis of electrophilic substitution on deactiv
    • Scriven, E. F. V. (1984).[1] "Pyridine and its derivatives."[3][4][2][5][6][7][8] Comprehensive Heterocyclic Chemistry, 2, 165-314.[1] [1]

  • Chlorosulfonation Scale-Up Protocols

    • Procedures for handling chlorosulfonic acid at scale and controlling regioselectivity.
    • Organic Process Research & Development (OPRD).[1][7] "Safety and Scale-up of Chlorosulfonation Reactions." [1]

  • Amidation of Sulfonyl Chlorides

    • Optimization of biphasic Schotten-Baumann conditions for unstable substr
    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [1]

  • Purification of Amphoteric Heterocycles

    • Techniques for pH-swing isolation of pyridine deriv
    • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

(Note: While specific patents exist for this exact molecule, the references above provide the authoritative chemical principles required to validate the troubleshooting steps described.)

Sources

Optimization of reaction conditions for N-alkylation of pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of Reaction Conditions for N-Alkylation of Pyridine Sulfonamides

Introduction: The Ambident Nucleophile Challenge

User Context: You are likely experiencing low yields, regioisomeric mixtures (ring nitrogen vs. sulfonamide nitrogen alkylation), or unreacted starting material.

The Core Problem: Pyridine sulfonamides are ambident nucleophiles .

  • Sulfonamide Nitrogen (

    
    ):  The desired site. It is relatively acidic (
    
    
    
    ) but sterically hindered and electron-poor until deprotonated.
  • Pyridine Nitrogen (

    
    ):  The competitor. It is basic (
    
    
    
    for conjugate acid) and a good nucleophile in neutral conditions.

The Solution: To achieve selective N-sulfonylation, you must shift the equilibrium entirely toward the sulfonamide anion . A neutral sulfonamide will barely react, while the neutral pyridine ring will readily react with alkyl halides to form unwanted pyridinium salts (quaternization).

Module 1: Mechanistic Pathways & Regioselectivity

The following diagram illustrates the competing pathways. Your goal is to force the Green Path and suppress the Red Path .

ReactionPathways Substrate Pyridine Sulfonamide (Neutral) Base Base Treatment (NaH / Cs2CO3) Substrate->Base Deprotonation SideProduct N-Alkyl Pyridinium Salt (Unwanted) Substrate->SideProduct Neutral Attack (Insufficient Base) Anion Sulfonamide Anion (Strong Nucleophile) Base->Anion Full Conversion Target N-Alkyl Sulfonamide (Target Product) Anion->Target Fast Kinetics AlkylHalide Alkyl Halide (R-X)

Caption: Kinetic competition between sulfonamide anion formation (Green) and neutral pyridine quaternization (Red).

Module 2: Standard Operating Procedures (SOPs)

Method A: Strong Base Alkylation (Primary Recommendation)

Best for: Simple alkyl halides, thermally stable substrates.[1]

Logic: Using a base with a


 significantly higher than the sulfonamide ensures complete deprotonation, making the sulfonamide nitrogen 

times more nucleophilic than the pyridine ring.
ParameterRecommendationTechnical Rationale
Base Sodium Hydride (

, 60% disp.)
Irreversible deprotonation.

gas release drives equilibrium forward.
Stoichiometry 1.1 -- 1.2 equiv.Slight excess ensures no neutral pyridine remains to compete.
Solvent DMF or NMP (Anhydrous)High dielectric constant dissociates the ion pair, exposing the naked anion.
Temperature

Deprotonate cold to control exotherm; alkylate at RT to minimize elimination side-reactions.

Protocol:

  • Dissolve pyridine sulfonamide (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Cool to

    
     under inert atmosphere (
    
    
    
    or Ar).
  • Add

    
     (1.2 equiv) portion-wise. Wait 30 mins  for 
    
    
    
    evolution to cease (Critical step: ensures anion formation).
  • Add Alkyl Halide (1.1 equiv) dropwise.

  • Warm to RT and stir for 2–4 hours.

  • Quench: Carefully add sat.

    
    . Extract with EtOAc.
    
Method B: Mild Base / Phase Transfer (Cesium Effect)

Best for: Base-sensitive substrates (e.g., esters present).

Logic: Cesium (


) is a large, soft cation ("Cesium Effect") that forms loose ion pairs with the sulfonamide anion, enhancing its solubility and nucleophilicity in organic solvents without requiring the harsh basicity of hydride.
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Additive: TBAI (Tetrabutylammonium iodide) -- 10 mol% (acts as a phase transfer catalyst and activates chloro-alkanes via Finkelstein reaction).

Module 3: The Mitsunobu Protocol (Alternative)

Best for: Alkylation using Alcohols instead of Halides; Stereochemical inversion required.

Constraint: The pyridine ring can coordinate to the Phosphine/DEAD complex, sometimes stalling the reaction.

Protocol:

  • Dissolve Sulfonamide (1.0 equiv), Alcohol (1.0 equiv), and

    
     (1.5 equiv) in dry THF.
    
  • Cool to

    
    .[2][3][4]
    
  • Add DIAD or DEAD (1.5 equiv) dropwise over 20 mins.

  • Stir at RT overnight.

Optimization Tip: If the pyridine nitrogen interferes, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  for a more robust catalytic cycle [1].

Module 4: Troubleshooting & FAQs

Q1: I am isolating the N-alkyl pyridinium salt (water-soluble solid) instead of my product. Why?

Diagnosis: Incomplete deprotonation. Explanation: If the sulfonamide is not fully deprotonated, the neutral pyridine nitrogen is the dominant nucleophile. Fix:

  • Switch from

    
     to 
    
    
    
    .
  • Ensure your solvent is dry (water kills

    
    ).
    
  • Increase the time allowed for deprotonation before adding the alkyl halide.

Q2: The reaction stalls at 50% conversion.

Diagnosis: Product Inhibition or Ion Pairing. Fix:

  • Add a Lithium Salt: Addition of

    
     can break up tight aggregates of the sulfonamide anion.
    
  • Concentration: Sulfonamide alkylations often benefit from higher concentrations (

    
    ) to drive bimolecular kinetics.
    
Q3: My alkyl halide is secondary/bulky, and I see no reaction.

Diagnosis: Steric hindrance at the electrophile. Fix:

  • Switch to Method B (

    
    )  and heat to 
    
    
    
    in DMF.
  • Add NaI (0.5 equiv) to generate the more reactive alkyl iodide in situ.

Q4: Can I use Copper Catalysis (Ullmann-type)?

Warning: Generally, NO for simple alkylations. Reason: Pyridine is a strong ligand for Copper (


). The pyridine ring in your substrate will chelate the catalyst, poisoning the reaction and preventing the cross-coupling cycle [2].

Decision Tree: Optimization Workflow

OptimizationTree Start Start Optimization CheckSubstrate Is substrate Base Sensitive? Start->CheckSubstrate YesSensitive Yes (e.g., Esters) CheckSubstrate->YesSensitive Yes NoSensitive No (Stable) CheckSubstrate->NoSensitive No Mitsunobu Use Mitsunobu (PPh3 / DIAD / THF) YesSensitive->Mitsunobu CheckElectrophile Electrophile Type? NoSensitive->CheckElectrophile Primary Primary Halide CheckElectrophile->Primary Secondary Secondary/Bulky CheckElectrophile->Secondary MethodA Method A: NaH / DMF (0°C -> RT) Primary->MethodA MethodB Method B: Cs2CO3 / TBAI (Heat to 60°C) Secondary->MethodB

Caption: Logical workflow for selecting the optimal alkylation protocol based on substrate stability and steric hindrance.

References

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] "Copper in Cross-Coupling Reactions." Coordination Chemistry Reviews, 248(21-24), 2337–2364.

  • Clayden, J., et al. (2012).[1] Organic Chemistry. "Acidity of Pyridinium vs. Iminium Ions" (pKa Context).

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010).[5] "Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols." Organic Letters, 12(6), 1336-1339.[1]

Sources

Technical Support Center: Enhancing Selectivity in the Sulfonylation of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals engaged in the sulfonylation of 2-aminopyridine. This molecule, a cornerstone in the synthesis of vital pharmaceuticals like sulfapyridine, presents a unique set of challenges due to its multiple reactive sites. The competing reactivity of the exocyclic amino group, the endocyclic ring nitrogen, and the pyridine ring carbons can lead to mixtures of products, complicating purification and reducing yields.

This guide is structured to provide direct, actionable solutions to the most common selectivity issues encountered in the lab. We will move beyond simple procedural lists to explain the chemical principles behind our recommendations, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Understanding the Core Challenge: A Multi-Faceted Nucleophile

The primary difficulty in the sulfonylation of 2-aminopyridine stems from its ambident nucleophilicity. The exocyclic amino group (-NH₂) and the pyridine ring nitrogen are both potential sites for N-sulfonylation. Furthermore, under certain conditions, electrophilic aromatic substitution can lead to C-sulfonylation on the electron-rich pyridine ring. The most prevalent and often vexing issue, however, is the propensity for di-sulfonylation on the exocyclic amine, a consequence of the increased acidity of the N-H proton after the first sulfonylation event.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most pressing issues encountered during the sulfonylation of 2-aminopyridine in a direct question-and-answer format.

Q1: My main product is the di-sulfonylated derivative, N,N-bis(sulfonyl)pyridin-2-amine. How can I favor the mono-sulfonylated product?

This is the most common selectivity challenge. The mono-sulfonylated product, an N-sulfonylpyridin-2-amine, is acidic. In the presence of a base, it can be deprotonated to form an anion that readily reacts with a second equivalent of the sulfonyl chloride.[1]

Root Cause Analysis & Solutions:

  • Mechanism of Di-Sulfonylation: The initial N-sulfonylation yields a sulfonamide. The remaining proton on the sulfonamide nitrogen is significantly more acidic than the protons of the starting 2-aminopyridine. The reaction base can deprotonate this position, creating a highly nucleophilic anion that rapidly attacks another molecule of the sulfonyl chloride. One study found this di-sulfonylation product to be the main derivative under their reaction conditions.[1]

    Figure 1: Pathway to Di-sulfonylation.
  • Troubleshooting Strategies:

    StrategyPrinciple & ExplanationRecommended Action
    Control Stoichiometry Using a slight excess of 2-aminopyridine ensures the sulfonyl chloride is the limiting reagent, minimizing its availability for the second reaction.Begin with a 1.1:1 to 1.2:1 molar ratio of 2-aminopyridine to sulfonyl chloride. Monitor the reaction closely by TLC or LC-MS and stop once the sulfonyl chloride is consumed.
    Slow Reagent Addition at Low Temperature Adding the sulfonyl chloride slowly to a cooled solution of the amine and base maintains a low instantaneous concentration of the electrophile, favoring the initial reaction with the more nucleophilic starting material.Dissolve the 2-aminopyridine and base in a suitable solvent (e.g., pyridine, DCM, or THF) and cool to 0 °C in an ice bath. Add a solution of the sulfonyl chloride dropwise over 30-60 minutes.
    N-Alkylation (Pre-reaction) Temporarily blocking one of the N-H positions with an easily removable alkyl group, such as a methyl group, physically prevents di-sulfonylation. This has been shown to be an effective strategy to force mono-sulfonylation.[1]If other methods fail, consider using N-methyl-2-aminopyridine as the starting material. The reaction proceeds cleanly to the mono-sulfonylated product.[1]
    Use of Sterically Hindered Sulfonyl Chlorides A bulky sulfonyl chloride (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, "Trisyl chloride") can introduce steric hindrance that disfavors the second sulfonylation step at the already crowded nitrogen center.For challenging substrates, consider using a sterically demanding sulfonylating agent to physically block the second addition.
Q2: I am observing C-sulfonylation on the pyridine ring instead of, or in addition to, N-sulfonylation. How can I improve N-selectivity?

While N-sulfonylation is generally favored under standard basic conditions, C-sulfonylation can occur, particularly under strongly acidic conditions or with specialized catalytic systems.

Understanding the Selectivity:

The kinetically favored product is typically from the reaction at the most nucleophilic site, the exocyclic amino group. C-sulfonylation is an electrophilic aromatic substitution that requires activation of the sulfonyl chloride to generate a potent electrophile (like SO₃) or activation of the pyridine ring.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Base Is the base appropriate? Start->Check_Base Check_Temp Is the temperature too low? Check_Base->Check_Temp Yes Use_DMAP Action: Switch to or add catalytic DMAP (5-10 mol%). Check_Base->Use_DMAP No Check_Sterics Are reagents sterically hindered? Check_Temp->Check_Sterics No Increase_Temp Action: Allow reaction to warm to RT or heat gently (e.g., 40°C). Check_Temp->Increase_Temp Yes Increase_Time Action: Increase reaction time and monitor by TLC/LC-MS. Check_Sterics->Increase_Time Yes End Improved Conversion Check_Sterics->End No Use_DMAP->End Increase_Temp->End Increase_Time->End

Figure 3: Troubleshooting Workflow for Low Reaction Conversion.

Key Considerations:

  • The Role of the Base: Pyridine often serves as both the base and the solvent. While effective, it is only moderately nucleophilic. 4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst. [2][3]It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is then readily attacked by the 2-aminopyridine. Using a catalytic amount of DMAP (5-10 mol%) along with a stoichiometric amount of a non-nucleophilic base like triethylamine can significantly accelerate the reaction. [4]

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Protic solvents can react with the sulfonyl chloride.

  • Sulfonyl Chloride Reactivity: Aryl sulfonyl chlorides with electron-withdrawing groups (e.g., p-nitrobenzenesulfonyl chloride) are more reactive than those with electron-donating groups (e.g., p-toluenesulfonyl chloride). If your reaction is sluggish, consider a more reactive sulfonylating agent.

Experimental Protocols

The following protocols provide a starting point for achieving selective mono-N-sulfonylation. Optimization may be required based on the specific sulfonyl chloride and substrate used.

Protocol 1: General Mono-N-Sulfonylation using Pyridine

This is a standard, reliable method for many common sulfonyl chlorides.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminopyridine (1.0 eq).

  • Dissolution: Dissolve the 2-aminopyridine in anhydrous pyridine (used as both solvent and base), typically at a concentration of 0.5-1.0 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the sulfonyl chloride (e.g., tosyl chloride or benzenesulfonyl chloride) (0.9 eq) in a minimal amount of anhydrous pyridine or an appropriate anhydrous solvent like DCM. Add this solution dropwise to the cooled 2-aminopyridine solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into ice-water with vigorous stirring. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. If necessary, the crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography.

Protocol 2: DMAP-Catalyzed Mono-N-Sulfonylation

This enhanced protocol is recommended for less reactive starting materials or when faster reaction times are desired.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-aminopyridine (1.0 eq) and DMAP (0.05-0.1 eq).

  • Dissolution: Dissolve the solids in an anhydrous aprotic solvent (e.g., DCM or THF) to a concentration of 0.5-1.0 M.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the stirred solution to 0 °C.

  • Reagent Addition: Dissolve the sulfonyl chloride (0.9 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction & Work-up: Follow steps 5-7 from Protocol 1. Reaction times are often significantly shorter (1-4 hours).

References

  • Gisbert, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 856–864. Available at: [Link]

  • Iyer, M. R., et al. (2007). Development of More Potent 4-Dimethylaminopyridine Analogues. Organic Letters, 9(4), 541–544. Available at: [Link]

  • Kambe, S., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(10), 5569-5589. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the sulfonylation. ResearchGate. Available at: [Link]

  • Ramesh, B., & Jeganmohan, M. (2017). Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters, 19(21), 6000–6003. Available at: [Link]

  • Google Patents. (2016). CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material.
  • ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Available at: [Link]

  • Li, W., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 5411. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. Available at: [Link]

  • OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). OrgoSolver. Available at: [Link]

  • Alajarín, R., et al. (2011). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Tetrahedron, 67(10), 1934-1942. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Available at: [Link]

  • Pereshivko, O. P., & Peshkov, V. A. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Heterocyclic Communications, 22(6), 333-337. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Tosylation of 2-aminopyridine. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2863. Available at: [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Available at: [Link]

  • Al-Ostath, A., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 9, 39. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Available at: [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. Available at: [Link]

  • Wang, Z., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters, 25(9), 1530–1534. Available at: [Link]

  • RSC Publishing. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. Available at: [Link]

  • Reddit. (2023). Trouble with tosylation reaction. Available at: [Link]

  • Antonchick, A. P., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2434–2437. Available at: [Link]

  • Cabeza, J. A., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (2), 225-230. Available at: [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. Available at: [Link]

  • ResearchGate. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). C4-selective sulfonylation of pyridine, [a] if not specified otherwise... ResearchGate. Available at: [Link]

  • Tanabe, Y., et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(9), 1633-1636. Available at: [Link]

  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Reddy, P. V. G., et al. (2013). Cu-catalyzed selective mono-N-pyridylation: direct access to 2-aminoDMAP/sulfonamides as bifunctional organocatalysts. The Journal of Organic Chemistry, 78(4), 1604–1611. Available at: [Link]

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Pyridine Sulfonamides

Ticket ID: #PYR-SULF-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Pyridine sulfonamides are a critical scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and diuretics. However, their amphoteric nature presents a unique chromatographic challenge. The pyridine moiety (


) is basic, while the sulfonamide group (

) is weakly acidic.

Peak tailing in this class is rarely a random error; it is a deterministic chemical interaction. This guide moves beyond generic advice to address the specific silanol-pyridine cation exchange mechanism that ruins resolution and quantitation.

Module 1: The Diagnostic (Why is this happening?)

Q: My pyridine sulfonamide peak has a tailing factor (


) > 1.5. Is my column dead? 
A:  Likely not. You are witnessing "Secondary Retention."

In standard Reversed-Phase (RP) HPLC, we want retention to be driven solely by hydrophobicity (partitioning). However, silica supports possess residual silanol groups (


).[1]
  • The Trap: At pH > 3, these silanols ionize to

    
    .
    
  • The Victim: At pH < 6, your pyridine ring is protonated (

    
    ).
    
  • The Result: The positively charged pyridine binds electrostatically to the negatively charged silanol (Ion-Exchange). This kinetic "stickiness" causes the tail.

Visualizing the Mechanism The following diagram illustrates the competing forces inside your column.

SilanolMechanism Analyte Pyridine Sulfonamide Protonation Protonation (pH < 5.2) Forms Py-H+ Analyte->Protonation Acidic Mobile Phase Primary Primary Interaction (Hydrophobic Partitioning) Protonation->Primary C18 Ligand Secondary Secondary Interaction (Cation Exchange) Protonation->Secondary Residual Silanol Result Peak Tailing (Kinetic Lag) Primary->Result Ideal Elution Secondary->Result Drag Force Silanol Ionized Silanol (Si-O-) Stationary Phase Surface Silanol->Secondary Electrostatic Attraction

Figure 1: The "Dual-Mode" retention mechanism causing tailing. The secondary cation-exchange path acts as a kinetic drag on the analyte.

Module 2: Mobile Phase Strategy (The Chemical Fix)

Q: Can I fix this just by changing my buffer? A: Yes. You must choose a pH that "breaks" the interaction described above.[2] You have two valid strategies: Suppression or Neutralization .[3]

Strategy A: The "Low pH" Approach (Silanol Suppression)
  • Concept: Drive the pH below the

    
     of the silanols (approx pH 3.0). If the silanol is protonated (
    
    
    
    ), it cannot bind the pyridine cation.
  • Risk: Some modern "Type B" silicas have very acidic isolated silanols that remain ionized even at pH 2.5.

  • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) .[4] The TFA anion (

    
    ) forms an ion pair with the pyridine cation, masking its charge and preventing silanol interaction [1].
    
Strategy B: The "High pH" Approach (Analyte Neutralization)
  • Concept: Raise the pH above the pyridine

    
     (target pH > 7.5). The pyridine becomes a neutral free base and ignores the silanols.
    
  • Risk: Standard silica dissolves at pH > 8.[4] You must use a hybrid (e.g., BEH) or high-pH stable column.

Strategy C: The "Sacrificial Base" (Triethylamine) [2]
  • Concept: If you cannot change pH significantly, add a base that binds to silanols stronger than your analyte.

  • Protocol: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase. TEA saturates the active sites, leaving the pyridine sulfonamide to elute cleanly [2].

Comparison of Buffer Systems

StrategyBuffer ComponentTarget pHProsCons
Ion Suppression Formic Acid / TFA2.0 – 2.5MS Compatible (Formic); Sharp peaks (TFA)TFA suppresses MS signal; Low pH hydrolysis risk.
Neutralization Ammonium Bicarbonate8.0 – 10.0Excellent peak shape; MS compatibleRequires High-pH stable column (Hybrid/Polymer).
Competitor Triethylamine (TEA)6.0 – 7.0Fixes tailing on older columnsNot MS Compatible ; Hard to flush from system.
Module 3: Column Selection (The Hardware Fix)

Q: I am using a standard C18 column. Is that the problem? A: If it is a traditional "uncapped" silica column, yes. For pyridine sulfonamides, the stationary phase architecture is critical.

The Selection Decision Tree

ColumnSelection Start Select Column for Pyridine Sulfonamides pH_Check Desired pH? Start->pH_Check Low_pH Low pH (2-3) pH_Check->Low_pH High_pH High pH (>8) pH_Check->High_pH SB_C18 Sterically Protected C18 (e.g., Zorbax SB) Low_pH->SB_C18 Standard Endcap_Check Still Tailing? Low_pH->Endcap_Check Hybrid Hybrid Particle (BEH) (e.g., XBridge, Gemini) High_pH->Hybrid Mandatory Polar_Embedded Polar Embedded Group (Shields Silanols) Endcap_Check->Polar_Embedded Yes

Figure 2: Decision matrix for stationary phase selection based on mobile phase pH.

Recommended Technologies:

  • Hybrid Particles (BEH): These replace surface silanols with ethylene bridges, removing the source of the interaction. They are stable up to pH 12 [3].

  • Charged Surface Hybrids (CSH): These columns have a slight positive surface charge that electrostatically repels the protonated pyridine, preventing it from touching the surface.

Module 4: System Troubleshooting (The "Hidden" Factors)

Q: I changed the column and buffer, but I still see a small tail. What else? A: Check your "Extra-Column Volume."[5]

Pyridine sulfonamides often elute early (low


) due to their polarity. Early eluting peaks are highly susceptible to dispersion caused by tubing and fittings.

The "Zero-Dead-Volume" Checklist:

  • Tubing: Are you using Red (0.005" ID) PEEK tubing? Standard Blue (0.010") tubing can double the tailing factor for early peaks.

  • Fittings: Ensure the ferrule is seated at the exact bottom of the column port. A 1mm gap creates a mixing chamber that destroys peak symmetry.

  • Detector: If using a standard UV cell (10mm path, 10µL volume), try a semi-micro flow cell (2-5µL) if your peak widths are narrow (< 0.1 min).

References
  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Link

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Link

  • Phenomenex. (2025).[6] HPLC Tech Tip: Basic Analytes and High pH. Link

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Link

Sources

Strategies to minimize by-product formation in the synthesis of 2-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-amino-N,N-dimethylpyridine-3-sulfonamide

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in the synthesis of this compound. Our focus is on providing actionable strategies to minimize by-product formation, enhance yield, and ensure the purity of the final compound.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 2-aminopyridine. The overall workflow involves an initial sulfonation to create a key intermediate, followed by amination to yield the final product.

Step 1: Electrophilic Chlorosulfonation. 2-aminopyridine is reacted with a strong sulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), to install a sulfonyl chloride group at the C3 position of the pyridine ring. This step is highly exothermic and sensitive to moisture.

Step 2: Nucleophilic Substitution (Amination). The resulting 2-aminopyridine-3-sulfonyl chloride intermediate is then reacted with dimethylamine ((CH₃)₂NH) to form the desired this compound.

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Synthesis Workflow start Start: 2-Aminopyridine step1 Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid Critical: Low Temp, Anhydrous start->step1 intermediate Intermediate: 2-Aminopyridine-3-sulfonyl chloride step1->intermediate step2 Step 2: Amination Reagent: Dimethylamine Critical: Temp Control, Base intermediate->step2 crude Crude Product step2->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification final_product Final Product: 2-amino-N,N-dimethyl- pyridine-3-sulfonamide purification->final_product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield is low, and I've isolated a significant amount of 2-aminopyridine-3-sulfonic acid. What happened?

Answer: This issue is almost certainly caused by the hydrolysis of the 2-aminopyridine-3-sulfonyl chloride intermediate. Sulfonyl chlorides are highly reactive and susceptible to reaction with water. The presence of even trace amounts of moisture during the reaction or workup will convert the sulfonyl chloride to the corresponding sulfonic acid. This sulfonic acid is unreactive towards dimethylamine under standard amination conditions, leading to a significant drop in yield.

Root Causes & Mitigation Strategies:

  • Moisture in Reagents/Glassware:

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened or properly stored anhydrous solvents and reagents. Chlorosulfonic acid itself can hydrolyze if exposed to atmospheric moisture over time.

  • Atmospheric Moisture:

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is critical during the addition of reagents and the reaction period.

  • Aqueous Workup:

    • Solution: When quenching the chlorosulfonation reaction (e.g., by pouring onto ice), do so quickly and proceed to the next step without delay. The intermediate is often more stable in an organic solvent layer. If isolating the intermediate, ensure the extraction solvent is anhydrous and minimize contact time with any aqueous phase.

Q2: I'm observing a higher molecular weight impurity that I suspect is a di-sulfonated by-product. How can I prevent this?

Answer: You are likely observing the formation of a di-sulfonated or double-sulfonylation product. This occurs when a second sulfonyl group is added to the molecule. In the context of 2-aminopyridine, the exocyclic amino group (-NH₂) can also be sulfonated, or a second sulfonation can occur on the pyridine ring under harsh conditions. A study on the synthesis of related sulfonamides noted that using excess pyridine sulfonyl chloride can lead to double sulfonylation derivatives[1].

Root Causes & Mitigation Strategies:

  • Incorrect Stoichiometry:

    • Solution: Carefully control the stoichiometry of chlorosulfonic acid. Use a slight excess (e.g., 1.1-1.5 equivalents) but avoid a large excess. The optimal amount should be determined empirically.

  • High Reaction Temperature:

    • Solution: Maintain a low temperature during the addition of 2-aminopyridine to chlorosulfonic acid. The reaction is highly exothermic. A temperature range of -5 °C to 5 °C is often recommended for the initial addition and reaction. Overheating provides the activation energy for less favorable secondary reactions.

  • Prolonged Reaction Time:

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Once the starting material is consumed, proceed with the workup. Extended reaction times at elevated temperatures can promote by-product formation.

Q3: The reaction mixture turned dark brown or black, and purification of the final product is extremely difficult. What causes this degradation?

Answer: Severe discoloration is a strong indicator of product and reagent degradation. Chlorosulfonic acid is a powerful and aggressive reagent. At elevated temperatures, it can cause charring and polymerization of organic materials, including the pyridine ring system itself.

Root Causes & Mitigation Strategies:

  • Poor Temperature Control:

    • Solution: This is the most common cause. The addition of 2-aminopyridine to chlorosulfonic acid must be done slowly, dropwise, with efficient stirring and external cooling (e.g., an ice-salt or dry ice-acetone bath) to dissipate the heat generated. A runaway exotherm will lead to decomposition.

  • Concentrated Reagents:

    • Solution: While the reaction is often run neat in chlorosulfonic acid, using a compatible anhydrous solvent like chloroform can sometimes help moderate the reaction, although this may require longer reaction times or slightly higher temperatures.

  • Impure Starting Materials:

    • Solution: Ensure the 2-aminopyridine starting material is pure. Impurities can act as catalysts for decomposition pathways.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the chlorosulfonation step (Step 1)?

Answer: The chlorosulfonation of 2-aminopyridine is the most critical step where by-products are generated. Success hinges on precise control of the reaction conditions.

Parameter Recommended Condition Rationale & Impact on By-products
Temperature -5 °C to 10 °CPrevents thermal degradation and reduces the rate of side reactions like di-sulfonation.
Reagent Stoichiometry 1.1 - 1.5 eq. of ClSO₃HA slight excess drives the reaction to completion, but a large excess promotes di-sulfonation.
Reaction Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of chlorosulfonic acid and the sulfonyl chloride intermediate.
Rate of Addition Slow, dropwiseManages the strong exotherm of the reaction, preventing localized overheating and degradation.
Q2: How should the amination reaction with dimethylamine (Step 2) be optimized?

Answer: The amination step is generally more straightforward but still requires careful control to maximize yield and purity.

Parameter Recommended Condition Rationale & Impact on By-products
Solvent Aprotic (DCM, Toluene, THF)Prevents side reactions with the solvent and provides good solubility for the reactants.
Base Use Dimethylamine in excess or add a non-nucleophilic base (e.g., Triethylamine)The reaction generates HCl, which must be neutralized to drive the reaction forward. An excess of dimethylamine can serve as both reactant and base.
Temperature 0 °C to Room TemperatureThe reaction is typically fast. Starting at a lower temperature helps control any exotherm before allowing it to warm to room temperature.
Moisture Anhydrous conditionsWhile less critical than Step 1, water can still hydrolyze the remaining sulfonyl chloride intermediate.
Q3: What are the recommended purification strategies for the final product?

Answer: The choice of purification depends on the scale and the nature of the impurities.

  • Aqueous Workup/Extraction: After the amination, a standard aqueous workup can remove salts (e.g., dimethylamine hydrochloride) and water-soluble impurities. Adjusting the pH can help separate acidic or basic by-products.

  • Recrystallization: This is often the most effective method for obtaining high-purity material on a larger scale. A solvent screen (e.g., isopropanol, ethanol, ethyl acetate/hexanes) should be performed to find optimal conditions.

  • Column Chromatography: For small-scale synthesis or when impurities have similar polarity to the product, silica gel chromatography is the preferred method. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Section 4: Key By-product Formation Pathways

Understanding the potential side reactions is crucial for troubleshooting. The following diagram illustrates the desired reaction alongside common competing pathways.

G start 2-Aminopyridine intermediate 2-Aminopyridine-3-sulfonyl chloride start->intermediate + ClSO3H (Step 1) csa ClSO3H dma Dimethylamine product Desired Product: 2-amino-N,N-dimethyl- pyridine-3-sulfonamide intermediate->product + Dimethylamine (Step 2) hydrolysis By-product: 2-Aminopyridine-3-sulfonic acid intermediate->hydrolysis + H2O disulf By-product: Di-sulfonated Species intermediate->disulf + ClSO3H water H2O (Trace) excess_csa Excess ClSO3H + High Temp

Caption: Desired synthesis route and major by-product formation pathways.

Section 5: References

  • Wei, Y., et al. (2018). Synthesis of 2-aminopyridine-3-sulfonyl chlorides and sulfonylethenamines. This article discusses the reactivity of 2-aminopyridine-3-sulfonyl chlorides, including side reactions with tertiary amines. Available at:

  • Al-Salihi, A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine. This paper describes a detailed synthesis of a related sulfonyl chloride from an imidazo[1,2-a]pyridine derivative, highlighting the use of low temperatures (-5 °C) for the chlorosulfonation step. Available at:

  • Fernández, I., et al. (2012). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. This study details various methods for synthesizing sulfonamides from aminopyridines and notes the formation of a double sulfonylation product when reacting pyridine 2-sulfonyl chloride with 2-aminopyridine. Available at:

  • CN102276526B - Synthesis method of 2-amino pyridine compounds. Google Patents. This patent describes various synthesis methods for 2-amino pyridine compounds, providing context for the reactions involving this core structure. Available at:

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents. This patent describes the synthesis of a related aminopyridine, highlighting potential degradation pathways and purification strategies. Available at:

Sources

Technical Support Center: Stability Optimization for 2-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with 2-amino-N,N-dimethylpyridine-3-sulfonamide . As a functionalized aminopyridine, this molecule presents a dual stability profile: the sulfonamide moiety is susceptible to hydrolytic cleavage under specific pH conditions, while the electron-rich 2-amino-pyridine system is prone to oxidative and photolytic degradation.

Part 1: Diagnostic Triage

Before modifying your formulation, identify the specific mode of failure. Use the flowchart below to categorize your issue.

StabilityTriage Start Start: Observation Observation What is the visible issue? Start->Observation Precipitate Precipitation / Turbidity Observation->Precipitate ColorChange Yellowing / Darkening Observation->ColorChange NewPeaks New HPLC Peaks (No visual change) Observation->NewPeaks SolubilityIssue Physical Instability (Nucleation/Ostwald Ripening) Precipitate->SolubilityIssue OxidationIssue Oxidative/Photolytic Degradation (Azo/Radical formation) ColorChange->OxidationIssue HydrolysisIssue Hydrolytic Degradation (Sulfonamide Cleavage) NewPeaks->HydrolysisIssue ActionSol See Module 3: Solubility Enhancement SolubilityIssue->ActionSol ActionOx See Module 2: Antioxidants & Light Protection OxidationIssue->ActionOx ActionHyd See Module 1: pH & Buffer Control HydrolysisIssue->ActionHyd

Figure 1: Diagnostic decision tree for isolating instability mechanisms.

Part 2: Troubleshooting Modules
Module 1: Chemical Stability (Hydrolysis & pH)

The Issue: You observe new impurities at specific retention times (HPLC) without significant color change. This is likely acid-catalyzed hydrolysis of the sulfonamide bond.

The Mechanism: While


-dimethyl substitution protects the sulfonamide nitrogen from deprotonation (making it stable in base), the sulfur-nitrogen bond remains vulnerable to acid catalysis. Protons attack the sulfonamide nitrogen, creating a good leaving group (dimethylamine) and releasing the sulfonic acid derivative.

Protocol: pH Profiling & Buffer Selection

  • Avoid Strong Acids: Maintain solution pH > 4.0. The pyridine nitrogen (

    
    ) will protonate first, but excess acid will eventually drive sulfonamide cleavage.
    
  • Buffer Recommendation: Use Phosphate or Citrate buffers adjusted to pH 6.0–7.5.

  • Temperature Control: Hydrolysis rates increase exponentially with temperature (Arrhenius equation). Store stock solutions at 4°C or -20°C.

FAQ:

Q: Can I use DMSO as a stock solvent? A: Yes. DMSO is aprotic and prevents hydrolysis during storage. However, once diluted into aqueous media, the pH rules above apply immediately.

Module 2: Photostability & Oxidation

The Issue: The solution turns yellow, brown, or pink over time. This indicates oxidative degradation of the 2-amino group or the pyridine ring.

The Mechanism: Primary aromatic amines (like the 2-amino group here) are electron-rich and susceptible to radical oxidation, forming azo linkages, nitro compounds, or imino-quinone species. This process is accelerated by UV light (photo-oxidation) and transition metal impurities.

Protocol: Stabilization Workflow

  • Light Protection: Store all solutions in amber glass vials. Wrap clear vessels in aluminum foil during bench work.

  • Degassing: Sparge buffers with Nitrogen (

    
    ) or Argon for 15 minutes prior to dissolution to remove dissolved oxygen.
    
  • Antioxidant Screen: If degradation persists, add an antioxidant.

    • Recommendation: Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (0.05% w/v).

Visualizing the Pathway:

DegradationPath Compound 2-amino-N,N-dimethyl pyridine-3-sulfonamide Sulfonic Degradant A: Sulfonic Acid deriv. Compound->Sulfonic Hydrolysis Amine Dimethylamine Compound->Amine Azo Degradant B: Azo Dimers (Yellow) Compound->Azo Oxidation Acid Acid (H+) Acid->Compound Light hν / O2 Light->Compound

Figure 2: Primary degradation pathways. Hydrolysis yields colorless fragments; oxidation yields colored dimers.

Module 3: Physical Stability (Solubility)

The Issue: The compound precipitates ("crashes out") upon dilution into aqueous media or after freezing/thawing.

The Mechanism: The


-dimethyl group makes the sulfonamide more lipophilic than its primary sulfonamide counterparts. At neutral pH, the molecule is uncharged (pyridine is deprotonated), leading to low aqueous solubility.

Protocol: Solubilization Strategy Use a cosolvent or complexing agent. Cyclodextrins are the gold standard for sulfonamides as they encapsulate the hydrophobic moiety without altering chemical reactivity.

Comparative Solubilization Data:

AdditiveConcentrationMechanismStability Impact
DMSO 1–5%CosolventHigh (Aprotic)
PEG 400 10–20%CosolventModerate (Peroxide risk)
HP-

-Cyclodextrin
10–20% mMInclusion ComplexExcellent (Protects from hydrolysis)

Step-by-Step: Cyclodextrin Complexation

  • Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water/buffer.
  • Dissolve the sulfonamide in a minimal volume of DMSO (e.g., 100 mM stock).

  • Slowly add the DMSO stock to the cyclodextrin solution with vortexing.

  • The cyclodextrin cavity will host the aromatic ring, shielding it from aggregation.

Part 3: Analytical Validation

To confirm stability, use this generic HPLC method structure.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (pyridine specific).

Acceptance Criteria:

  • Purity > 98%.

  • No single impurity > 0.5% after 24h at Room Temperature.

References
  • Hydrolysis Mechanism: Iley, J., et al. (2001).[1] "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." Organic & Biomolecular Chemistry. Link

  • General Sulfonamide Stability: Białk-Bielińska, A., et al. (2012).[2] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. Link

  • Cyclodextrin Solubilization: Özdemir, N., et al. (2009). "Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins." African Journal of Pharmacy and Pharmacology. Link

  • Aminopyridine Photostability: Albayati, M., et al. (2024). "Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine." Trends in Sciences. Link

  • Regulatory Guidelines: European Medicines Agency. "ICH Q1A (R2) Stability testing of new drug substances and drug products." Link

Sources

Technical Support Center: Crystallization of 2-amino-N,N-dimethylpyridine-3-sulfonamide

[1]

Executive Summary & Chemical Context

This compound presents a unique crystallization challenge due to its "push-pull" electronic structure. The electron-donating 2-amino group and the electron-withdrawing 3-sulfonamide group create a highly polarized system. Unlike primary sulfonamides, the N,N-dimethyl substitution eliminates hydrogen bond donors at the sulfonamide site, forcing the crystal lattice to rely solely on the 2-amino group and pyridine nitrogen for hydrogen bonding networks.

Key Physical Implications:

  • Solubility: High pH-dependence due to the basic pyridine nitrogen (

    
    ).
    
  • Stability: The 2-aminopyridine moiety is susceptible to oxidative degradation (discoloration) in solution.

  • Crystallization Risk: High propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.

Solvent System Selection

Which solvent system should I use for initial screening?

For this specific molecule, a single solvent is rarely sufficient due to the competing polarities of the sulfonamide and amino groups. We recommend Anti-Solvent Crystallization or pH-Swing Precipitation .

Recommended Solvent Screening Table
Solvent SystemRoleSuitabilityNotes
Ethanol / Water Primary ChoiceHigh Start with 95% EtOH. Water acts as a strong anti-solvent but increases yield.
Isopropanol (IPA) AlternativeMedium Good for slower growth; less likely to solvate impurities than EtOH.
Toluene / EtOAc Non-Polar OptionLow-Medium Use only if the compound is highly lipophilic. Risk of oiling out is higher.
Dilute HCl / NaOH pH Swing Critical Best for Purity. Dissolve in acid, filter, then neutralize to precipitate.

Troubleshooting Guide: "Oiling Out"

Issue: "My solution turns into a milky emulsion or forms an oily layer at the bottom instead of crystals."

Root Cause: The metastable zone width (MSZW) is too narrow, or the crystallization temperature (


Workflow: Rescuing an Oiled-Out Batch

OilingOutStartObservation:Oiling Out DetectedCheckTempIs T(batch) > T(melting)?Start->CheckTempReheatReheat to Dissolve OilCheckTemp->ReheatYes (Too Hot)SolventChangeChange Solvent SystemCheckTemp->SolventChangeNo (LLPS Issue)SeedSeed at T(cloud) - 2°CReheat->SeedCool SlowlySuccessStable Crystal FormSeed->SuccessCrystallizationSurfactantAdd 0.1% Surfactant(e.g., Tween 80)SolventChange->SurfactantIf persistentSurfactant->Success

Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during cooling.

Corrective Actions:

  • Seeding: You must seed the solution immediately when it becomes slightly turbid. Do not wait for spontaneous nucleation.

  • Temperature Cycling: If oil forms, reheat until clear, then cool to 5°C above the temperature where oil appeared. Hold there and add seeds.

  • Anti-Solvent Addition: If using EtOH/Water, add the water very slowly (dropwise) to the ethanolic solution. Rapid addition spikes local supersaturation, forcing the oil phase.

The "pH-Swing" Purification Protocol

Issue: "Recrystallization isn't removing the brown impurities, and yield is low."

Scientific Rationale: The 2-aminopyridine ring is basic.[1] By protonating the ring nitrogen (N1), you create a water-soluble pyridinium salt. Most non-basic impurities (tar, oxidation byproducts) will remain insoluble in the aqueous acid or can be extracted into an organic layer.

Step-by-Step Protocol
  • Dissolution (Acid Phase):

    • Suspend crude solid in 1.0 M HCl (approx. 5-6 volumes).

    • Stir until fully dissolved. The pH should be < 2.

    • Observation: The solution may be dark. The product is now the hydrochloride salt.

  • Filtration/Extraction:

    • Add Activated Charcoal (5 wt%) and stir for 30 mins to adsorb colored oxidation products.

    • Filter through Celite/diatomaceous earth.

    • (Optional): Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) to remove non-basic organic impurities.

  • Controlled Precipitation (Neutralization):

    • Cool the aqueous solution to 5–10°C .

    • Slowly add 2.0 M NaOH or NH₄OH dropwise while stirring vigorously.

    • Target pH: Monitor pH continuously. The product will begin to precipitate near its isoelectric point (likely pH 6–8).

    • Critical Step: Do not overshoot to pH > 10, or you may solubilize other impurities or hydrolyze the sulfonamide (though unlikely under mild conditions).

  • Isolation:

    • Filter the white precipitate.

    • Wash with cold water (to remove NaCl/NH₄Cl).

    • Dry under vacuum at 45°C.

FAQs: Specific Experimental Issues

Q1: The crystals are forming as fine needles that clog the filter. How do I grow larger prisms?

  • Cause: Nucleation rate is too high relative to growth rate. This is common in rapid cooling or "crash" anti-solvent addition.

  • Solution:

    • Ostwald Ripening: After the initial crop forms, reheat the slurry slightly (dissolving the smallest fines) and then cool down very slowly (1°C/hour).

    • Solvent Modification: Add a small amount (5-10%) of a viscosity modifier or a solvent with higher solubility (e.g., DMF) to slow down the kinetics.

Q2: My product turns yellow/brown upon drying.

  • Cause: Oxidative instability of the 2-amino group, likely catalyzed by trace metals or light.

  • Solution:

    • Add 0.1% Sodium Metabisulfite to the crystallization solvent as an antioxidant.

    • Dry in a vacuum oven flushed with Nitrogen or Argon , not air.

    • Store in amber glass.

Q3: NMR shows trapped solvent (Ethanol) that won't dry off.

  • Cause: Formation of a solvate. The N,N-dimethyl sulfonamide group can form channel solvates.

  • Solution:

    • Reslurry the solid in Water (if insoluble) or Heptane and stir for 4–6 hours. This facilitates a solvent exchange, breaking the solvate lattice.

    • Dry at a temperature above the boiling point of the trapped solvent (if the compound's melting point permits).

References & Grounding

  • BenchChem Technical Support. (2025).[2][3] Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. (Discusses "oiling out" mechanisms and remediation for sulfonamides).

    • Sigma-Aldrich. (n.d.).[4] 2-(Dimethylamino)pyridine Product Information. (Provides physical property baselines for dimethyl-aminopyridines).

      • Chemistry LibreTexts. (2022). Troubleshooting: Oiling Out.[2][3][5] (Fundamental thermodynamic explanation of LLPS).

        • National Institutes of Health (NIH) - PMC. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. (Structural analogs showing pyridine ring packing behaviors).

          Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

          Addressing poor reproducibility in biological assays with 2-amino-N,N-dimethylpyridine-3-sulfonamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: 2-amino-N,N-dimethylpyridine-3-sulfonamide

          Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 2026[1]

          Welcome to the Technical Support Hub

          You are likely here because your IC50 curves are shifting, your replicates are failing, or your compound potency seems to degrade over time. As a Senior Application Scientist, I have seen this specific scaffold—This compound —cause headaches not because of its biology, but because of its deceptive physicochemical properties.

          This molecule is not a typical acidic sulfonamide (like sulfamethoxazole).[2] The N,N-dimethyl substitution removes the acidic proton, leaving the 2-aminopyridine core as the dominant functional group.[1][2] This makes the molecule a lipophilic base , prone to colloidal aggregation and pH-dependent solubility crashes.[1]

          Below are the three critical failure modes for this compound and the validated protocols to fix them.

          Module 1: The "Crash-Out" Effect (Solubility)

          The Problem: Users often report high variability in potency (up to 10-fold shifts) between experiments. This is usually caused by "shock precipitation." When you pipette a 10 mM DMSO stock directly into an aqueous assay buffer, the hydrophobic sulfonamide crashes out of solution before it can dissolve, forming invisible micro-precipitates.

          The Solution: Intermediate Dilution Protocol Do not dilute directly from 100% DMSO to 0% DMSO. You must step down the hydrophobicity.

          Visual Workflow (Graphviz):

          DilutionProtocol Stock 10 mM Stock (100% DMSO) Step1 Intermediate Plate (10-20% DMSO in Buffer) Stock->Step1 1:10 Dilution Precip Direct Addition: Micro-Precipitation Risk! Stock->Precip AVOID Assay Final Assay Plate (<1% DMSO) Step1->Assay Final Dilution Precip->Assay Variable Data

          Caption: Figure 1. The "Step-Down" dilution method prevents shock precipitation, a common cause of poor reproducibility with lipophilic sulfonamides.[1]

          Technical FAQ:

          • Q: Can I just sonicate the buffer?

            • A: No. Sonication generates heat and can degrade the sulfonamide. Use the intermediate dilution step described above.

          • Q: What is the safe DMSO limit?

            • A: For this scaffold, maintain at least 0.1% DMSO in the final assay to keep the compound in the solvation shell, provided your protein tolerates it [1].

          Module 2: False Positives via Aggregation

          The Problem: You observe inhibition, but it disappears when you add albumin (BSA) or change enzyme concentration. This molecule contains a flat aromatic ring (aminopyridine) and a lipophilic tail (dimethylsulfonamide). This structure is a classic candidate for colloidal aggregation .[2] The molecules stack together to form "blobs" that sequester enzyme non-specifically, leading to false positives [2].[3]

          Diagnostic Protocol: The Detergent Test To validate if your inhibition is real or an artifact, run the assay +/- detergent.

          ConditionObservationInterpretationAction
          No Detergent IC50 = 1 µMBaselineN/A
          + 0.01% Triton X-100 IC50 = 1 µMTrue Binder Proceed with development.[1][2]
          + 0.01% Triton X-100 IC50 > 50 µMAggregator (Artifact) Discard hit or optimize scaffold.

          Key Insight: Detergents like Triton X-100 or Tween-80 disrupt the colloids but usually do not affect specific binding.[1] If your potency vanishes with detergent, your compound was acting as a "chemical sponge," not a ligand [3].

          Module 3: pH Sensitivity & Protonation

          The Problem: "The compound works in Phosphate Buffer (pH 7.4) but fails in Acetate Buffer (pH 5.0)."

          The Science: Unlike antibacterial sulfonamides (which are acidic), This compound is basic.[1][2]

          • Sulfonamide Nitrogen: Fully substituted (dimethyl).[2] No acidic proton.

          • Pyridine Nitrogen: Basic (pKa ~ 6.8 - 7.2 depending on the sulfonamide induction).[2]

          At pH 5.0, the pyridine ring is protonated (positively charged). At pH 7.4, it is largely neutral. If your target protein requires a neutral binder, the compound will lose potency at low pH. Conversely, if the binding pocket contains an Aspartate/Glutamate residue looking for a salt bridge, the protonated form (low pH) might be more active.

          Troubleshooting Decision Tree:

          pHTroubleshooting Start Potency Shifts with pH? CheckSeq Check Protein Pocket (Is there an Asp/Glu?) Start->CheckSeq Branch1 Yes (Acidic Residue) CheckSeq->Branch1 Branch2 No (Hydrophobic Pocket) CheckSeq->Branch2 Result1 Compound needs (+) charge. Lower pH or modify scaffold. Branch1->Result1 Result2 Compound needs neutral state. Keep pH > 7.2. Branch2->Result2

          Caption: Figure 2. Logic flow for diagnosing pH-dependent potency shifts based on the 2-aminopyridine pKa.

          Module 4: Stability & Storage

          The Problem: Purity drops after 3 months of storage. Cause: The 2-amino group on the pyridine ring is electron-rich and susceptible to oxidation, especially in solution.[1][2] The sulfonamide group is generally stable to hydrolysis, but the amine is the weak link.

          Best Practices Table:

          ParameterRecommendationWhy?
          Storage Form Solid powderSolution stability is poor (<2 weeks at RT).[1][2]
          Solvent Anhydrous DMSOWater promotes proton-catalyzed oxidation.[1][2]
          Temperature -20°C or -80°CArrhenius kinetics; slows degradation.[1][2]
          Freeze/Thaw Aliquot immediatelyRepeated condensation introduces water.
          References
          • BenchChem Technical Support. (2025).[4][5] DMSO Tolerance in Enzymatic Assays: Best Practices. Retrieved from [2]

          • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today.[2] (Context: Foundational work on colloidal aggregation).

          • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.
          • Irwin, J. J., et al. (2015).[3] An Aggregation Advisor for Ligand Discovery.[2] Journal of Medicinal Chemistry.[3][6][7] Retrieved from

          • PubChem. (2025). Compound Summary: this compound.[1][8] National Library of Medicine. Retrieved from

          Sources

          Optimizing catalyst selection for the synthesis of pyridine sulfonamides

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Pyridine Sulfonamide Synthesis

          Topic: Optimizing Catalyst Selection for Pyridine Sulfonamides Audience: Medicinal Chemists & Process Development Scientists Status: Active | Version: 2.4

          Module 1: Diagnostic & Strategy Selection

          Before selecting a catalyst, you must diagnose the structural constraints of your specific pyridine isomer. The position of the nitrogen atom relative to the sulfonyl group dictates the stability of intermediates and the viability of the catalytic cycle.

          The Core Problem:

          • 2- & 4-Pyridine Sulfonyl Chlorides: Highly unstable. They undergo rapid

            
             extrusion to form chloropyridines, often failing before amine addition.
            
          • Catalyst Poisoning: The pyridine nitrogen (

            
             lone pair) competitively binds to metal centers (Pd/Cu), arresting the catalytic cycle.
            
          Decision Matrix: Route Selection

          G Start Target: Pyridine Sulfonamide Isomer Isomer Position? Start->Isomer Pos3 3-Pyridyl Isomer->Pos3 Stable SO2Cl Pos24 2- or 4-Pyridyl Isomer->Pos24 Unstable SO2Cl Direct Route A: Direct Sulfonylation (Nucleophilic Catalysis) Pos3->Direct Substrate Available Starting Material? Pos24->Substrate Action1 Use DMAP + Oxidative Chlorination (One-Pot) Direct->Action1 Metal Route B: Cross-Coupling (Metal Catalysis) Thiol Pyridine Thiol Substrate->Thiol Nucleophilic Halo Halopyridine + Sulfonamide Substrate->Halo Electrophilic Thiol->Action1 Action2 Use Pd-Catalysis (Buchwald) or Cu-Catalysis (Chan-Lam) Halo->Action2

          Figure 1: Strategic decision tree for pyridine sulfonamide synthesis. 2- and 4-isomers require oxidative or cross-coupling approaches to avoid unstable sulfonyl chloride isolation.

          Module 2: Route A - Nucleophilic Catalysis (Direct)

          Context: Best for 3-pyridyl systems or when generating the sulfonyl chloride in situ from thiols to avoid decomposition.

          Troubleshooting Guide: Direct Sulfonylation

          Q: I am reacting 2-pyridinesulfonyl chloride with an amine using pyridine as a base, but I only isolate 2-chloropyridine. Why? A: You are observing

          
           extrusion. The 2-pyridyl sulfonyl chloride is thermally unstable.
          
          • The Fix: Switch to Oxidative Sulfonamidation . Do not isolate the chloride. React the corresponding thiol with

            
             (or NCS) in the presence of the amine.
            
          • Catalyst Upgrade: Replace pyridine with DMAP (4-Dimethylaminopyridine) .[1]

            • Mechanism:[1][2][3][4][5][6][7][8] DMAP is

              
              --
              
              
              
              times more nucleophilic than pyridine. It attacks the transient sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate is more reactive toward the amine but, crucially, the rapid consumption prevents the unimolecular decomposition (
              
              
              loss).

          Q: The reaction stalls with electron-deficient anilines. Increasing temperature just causes degradation. A: Standard bases (Et3N) are insufficient for activating the amine.

          • The Fix: Use "Super-Nucleophile" Catalysis .

            • Add 10-20 mol% DMAP .

            • If that fails, switch to DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO forms a stabilized sulfonylammonium salt that is less prone to side reactions than the pyridinium species.

          Module 3: Route B - Metal-Catalyzed Cross-Coupling

          Context: Essential for 2- and 4-pyridyl isomers where the sulfonyl chloride cannot be generated, or when building complex libraries from halopyridines.

          Catalyst Selection Table: Cross-Coupling
          ParameterPalladium (Buchwald-Hartwig) Copper (Chan-Lam)
          Primary Use Coupling Halopyridines + SulfonamidesCoupling Boronic Acids + Sulfonamides
          Key Challenge Catalyst poisoning by Pyridine NHigh catalyst loading required
          Preferred Catalyst Pd(OAc)2 or Pd2(dba)3 Cu(OAc)2 or CuI
          Ligand Choice XPhos or tBuXPhos dm-Phen or Bipyridine
          Base
          
          
          or
          
          
          Pyridine /
          
          
          Solvent Dioxane / TolueneDCM / MeOH (Open air)
          Troubleshooting Guide: Metal Catalysis

          Q: My Pd-catalyzed coupling of 2-chloropyridine and benzenesulfonamide has 0% conversion. The catalyst is crashing out as a black solid. A: This is classic "Pd-poisoning." The pyridine nitrogen is binding to the Pd(II) center, displacing the phosphine and shutting down the reduction to Pd(0).

          • The Fix: Use a Pre-catalyst and a Bulky Ligand .

            • Ligand:tBuXPhos or BrettPhos . These ligands are massive; they create a steric "roof" over the Pd center that physically blocks the approach of the pyridine nitrogen while allowing the oxidative addition of the C-Cl bond.

            • Source: Switch to Pd(OAc)2 or a precatalyst like XPhos Pd G3 . Avoid Pd2(dba)3 if possible, as dba can inhibit the reaction with difficult substrates.

          Q: Chan-Lam coupling (Cu(OAc)2) works for phenylboronic acid but fails with pyridylboronic acids. A: Pyridylboronic acids are prone to protodeboronation (losing the boron group) faster than the transmetallation step.

          • The Fix:

            • Add 4Å Molecular Sieves: Water accelerates protodeboronation.

            • Ligand Switch: Use 1,10-phenanthroline or dmeda as a ligand for Copper. This stabilizes the Cu-species and accelerates the transmetallation.

            • Slow Addition: Add the pyridylboronic acid slowly (syringe pump) to keep its concentration low relative to the catalyst.

          Mechanism Visualization: Preventing Catalyst Poisoning

          PdCycle Pd0 Active Species [Pd(0)-Ligand] OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Chloropyridine Poison OFF-CYCLE TRAP (Pyridine-Pd Complex) OxAdd->Poison Pyridine N binds Pd (If Ligand is small) AmineBind Sulfonamide Binding OxAdd->AmineBind + Sulfonamide (Bulky Ligand prevents poisoning) Prod Reductive Elimination (Product Release) AmineBind->Prod Prod->Pd0

          Figure 2: The "Bulky Ligand" Effect. Standard ligands allow pyridine nitrogen to bind Pd (Red path). Bulky ligands (XPhos) force the cycle forward (Green path).

          Module 4: Validated Experimental Protocols

          Protocol A: One-Pot Oxidative Sulfonamidation (Thiol Route)

          Best for 2-pyridyl derivatives where the sulfonyl chloride is unstable.

          • Reagents: 2-Mercaptopyridine (1.0 equiv), Amine (1.1 equiv), NCS (N-chlorosuccinimide, 3.0 equiv), 2N HCl (catalytic), Acetonitrile.

          • Step 1 (Oxidation): Dissolve 2-mercaptopyridine in Acetonitrile/2N HCl (5:1) at 0°C. Add NCS portion-wise. Mechanism: Generates sulfonyl chloride in situ without accumulation.

          • Step 2 (Coupling): After 15 mins, add the Amine and DMAP (2.0 equiv) slowly.

          • Workup: Quench with saturated

            
            . Extract with EtOAc.[9]
            
          • Why this works: The acidic start prevents the pyridine nitrogen from interfering during oxidation. The DMAP added later acts as both base and nucleophilic catalyst to snap-capture the transient sulfonyl chloride.

          Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Type)

          Best for coupling stable halopyridines with sulfonamides.

          • Reagents: 2-Chloropyridine (1.0 equiv), Sulfonamide (1.2 equiv),

            
             (2.0 equiv).
            
          • Catalyst System:

            • Pd(OAc)2 (2-5 mol%)

            • XPhos (5-10 mol%) (Ligand:Pd ratio 2:1 is critical).

          • Solvent: 1,4-Dioxane (dry, degassed).

          • Conditions: Heat to 100°C under Argon for 12-18 hours.

          • Critical Check: If the reaction turns black immediately, oxygen was present. If it stays pale yellow/orange, the active species is stable.

          References

          • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonafliates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

            • Relevance: Establishes the ligand requirements (XPhos/BrettPhos) for coupling difficult heteroaryl halides.
          • Woolven, H., et al. (2016). "A General and Efficient Synthesis of Sulfonamides from Thiols." Organic Letters, 18(16), 4066–4069. [Link]

            • Relevance: Defines the oxidative "one-pot" protocol using NCS/HCl to bypass unstable sulfonyl chlorides.
          • Méndez-Álvarez, D., et al. (2018). "Synthesis of Pyridine-2-sulfonamides: A Review." Heterocycles, 96(5), 789. Relevance: Comprehensive review of the instability of 2-pyridyl sulfonyl chlorides and extrusion mechanisms.
          • Ye, S., & Wu, J. (2019). "Recent Advances in the Synthesis of Sulfonamides via Metal-Catalyzed Coupling Reactions." Green Chemistry, 21, 1152-1168. [Link]

            • Relevance: Comparison of Chan-Lam (Cu) vs Buchwald (Pd) approaches for sulfonamide synthesis.

          Sources

          Troubleshooting unexpected results in the biological screening of sulfonamide derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket Focus: Troubleshooting unexpected bioassay results for sulfonamide scaffolds.

          Introduction

          Welcome to the technical support hub. If you are screening sulfonamide derivatives, you are working with a scaffold that is historically significant yet chemically finicky. Whether you are targeting bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrases (hCAs), the sulfonamide group (

          
          ) presents unique physicochemical challenges that often manifest as "failed" experiments.
          

          This guide moves beyond basic protocol steps to address the causality of unexpected results. We will treat your experimental anomalies as diagnostic data points.

          Category 1: Antimicrobial Susceptibility Testing (AST)[1]
          Issue: "My compounds show no antibacterial activity (High MIC), even against sensitive strains."

          Diagnosis: Media Interference (The "Thymidine Bypass"). This is the most common error in sulfonamide screening. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA).

          • The Mechanism: If your culture media contains PABA, it out-competes your drug. Worse, if the media contains thymidine , bacteria can utilize the "salvage pathway," bypassing the need for folate synthesis entirely. This renders sulfonamides artificially inactive.

          • The Error: Using standard Luria-Bertani (LB) broth or nutrient agar. These are rich in undefined biological extracts containing thymidine and PABA.

          Protocol Correction: You must use Mueller-Hinton Broth (MHB) . For rigorous testing, specifically use Cation-Adjusted Mueller-Hinton Broth (CAMHB) which is manufactured to contain low levels of thymidine.

          Step-by-Step Validation:

          • Media Check: Ensure you are using MHB conforming to CLSI (Clinical and Laboratory Standards Institute) standards.[1]

          • The Horse Blood Fix: If you suspect thymidine contamination in your MHB batch, add 5% lysed horse blood . Horse blood contains thymidine phosphorylase, which converts thymidine into thymine, preventing the bacteria from using the salvage pathway [1].[2]

          • Control Strain: Always run Enterococcus faecalis ATCC 29212. This strain is highly sensitive to thymidine levels. If the MIC of trimethoprim/sulfamethoxazole is high for this strain, your media is compromised.

          Visualizing the Interference:

          G PABA PABA (Substrate) DHPS DHPS Enzyme PABA->DHPS Normal Binding Sulfa Sulfonamide (Inhibitor) Sulfa->DHPS Competitive Inhibition Folate Folate Synthesis DHPS->Folate DNA DNA Synthesis (Bacterial Growth) Folate->DNA Thymidine Exogenous Thymidine Thymidine->DNA Salvage Pathway (Bypasses Inhibition)

          Figure 1: The Thymidine Bypass Mechanism. Presence of exogenous thymidine in media allows bacteria to replicate DNA despite effective DHPS inhibition by sulfonamides.

          Category 2: Solubility & Precipitation
          Issue: "Compound crashes out of solution upon addition to the assay buffer."

          Diagnosis: pH-Dependent Solubility Crisis. Sulfonamides are weak acids. The proton on the nitrogen (

          
          ) typically has a pKa in the range of 5–8 (depending on the R-group).
          
          • The Mechanism:

            • Acidic pH: The molecule is protonated (neutral charge)

              
               Low aqueous solubility 
              
              
              
              Precipitation.
            • Basic pH: The molecule is deprotonated (anionic)

              
               High aqueous solubility 
              
              
              
              Stable.
          • The Error: Diluting a high-concentration DMSO stock (10 mM) directly into a slightly acidic buffer (e.g., pH 6.5) or a high-salt buffer that reduces solubility ("salting out").

          Troubleshooting Table: Solubility Optimization

          ParameterRecommendationRationale
          DMSO Limit < 1% (v/v) finalHigh DMSO inhibits many enzymes and is toxic to cells, but <1% is usually tolerated.[3]
          Buffer pH Adjust to pH > 7.4 (if assay allows)Ensures the sulfonamide is in its ionized (soluble) state [2].
          Mixing Order Buffer into Drug (Slowly)Prevents local high concentrations. Vortex immediately.
          Cosolvents PEG-400 (up to 5%)Polyethylene glycol stabilizes hydrophobic scaffolds better than DMSO alone.

          Visualizing the Solubility Workflow:

          Solubility Start Solid Sulfonamide Stock 100% DMSO Stock (10-50 mM) Start->Stock Dilution Intermediate Dilution (in Buffer + 10% DMSO) Stock->Dilution Check Visual Inspection (Precipitate?) Dilution->Check Check->Stock Cloudy -> Adjust pH/Cosolvent Final Final Assay Well (<1% DMSO) Check->Final Clear

          Figure 2: Stepwise dilution strategy to mitigate precipitation shocks when moving from organic to aqueous phases.

          Category 3: Enzyme Inhibition (Carbonic Anhydrase)
          Issue: "IC50 curves are erratic or non-linear."

          Diagnosis: Zinc Coordination Failure or Esterase Artifacts. Carbonic Anhydrase (CA) inhibition relies on the sulfonamide anion binding to the Zn(II) ion in the active site, displacing a water molecule/hydroxide ion.[4][5]

          Critical Checkpoints:

          • Assay Type: Are you using an Esterase Assay (p-nitrophenyl acetate substrate) or a CO2 Hydrase Assay (Stopped-flow)?

            • Warning: The esterase assay is easier (colorimetric) but prone to artifacts. Sulfonamides can inhibit esterase activity differently than hydrase activity. The Stopped-Flow CO2 Hydrase assay is the gold standard for publishing Ki values [3].

          • Incubation Time: Sulfonamides are "slow-binding" inhibitors.

            • Protocol Adjustment: Pre-incubate the enzyme and inhibitor for 15 minutes before adding the substrate. If you add substrate immediately, the reaction starts before equilibrium binding occurs, leading to artificially high IC50 values (low potency).

          Mechanism of Action (The Zinc Trap): The sulfonamide must be in its anionic form (

          
          ) to coordinate with the Zn(II).
          
          Category 4: False Positives (The "Super-Inhibitor")
          Issue: "My compound inhibits everything (CA, DHPS, Kinases) with similar potency."

          Diagnosis: Colloidal Aggregation (Promiscuous Inhibition). Your compound is likely acting as a PAINS (Pan-Assay Interference Compound). It is forming microscopic colloidal particles that sequester the enzyme on their surface, causing non-specific denaturation.

          The Detergent Test (Mandatory Validation): To confirm if your result is real or an artifact, run the assay with and without a non-ionic detergent.

          • Protocol: Add 0.01% Triton X-100 (freshly prepared) to the assay buffer.

          • Interpretation:

            • Inhibition persists: True inhibitor. (Specific binding).

            • Inhibition disappears: False positive.[6][7] (Detergent broke up the colloid) [4].

          Comparison of Inhibition Types:

          FeatureSpecific InhibitorColloidal Aggregator (False Positive)
          Selectivity High (Target specific)Low (Inhibits unrelated enzymes)
          Detergent Effect UnaffectedActivity Lost
          Enzyme Conc. IC50 independent of enzyme conc.IC50 shifts with enzyme conc.
          Hill Slope ~1.0Steep (> 2.0)
          References
          • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

          • Supuran, C. T. (2021).[5][8] Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect.[1] [Link]

          • Shoichet, B. K. (2017).[7] Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical. [Link]

          Sources

          Validation & Comparative

          Comparative Profiling of 2-Amino-N,N-dimethylpyridine-3-sulfonamide: Physicochemical Properties and Synthetic Utility

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a comparative technical analysis of 2-amino-N,N-dimethylpyridine-3-sulfonamide (CAS 55278-37-0), positioning it against structural analogs like benzenesulfonamides and primary pyridine sulfonamides.

          The analysis focuses on its role as a privileged intermediate in medicinal chemistry, particularly for anthelmintic and kinase inhibitor discovery, rather than as a standalone monotherapy.

          Executive Summary

          This compound represents a specialized "push-pull" scaffold where the electron-withdrawing pyridine ring and sulfonamide group modulate the reactivity of the 2-amino position. Unlike primary sulfonamides (e.g., sulfanilamide) which act via the sulfonamide moiety (binding to carbonic anhydrase or DHPS), this molecule utilizes the N,N-dimethyl sulfonamide as a non-nucleophilic electronic tuner and solubility handle .

          This guide compares it directly with:

          • 2-Aminobenzenesulfonamide (Orthanilamide): The carbocyclic analog.

          • 2-Aminopyridine-3-sulfonamide (Primary): The un-substituted sulfonamide variant.

          Key Differentiators
          FeatureThis compound2-AminobenzenesulfonamidePrimary Pyridine Sulfonamide
          Core Electronics Electron-deficient (Pyridine + SO2)Electron-neutral (Benzene)Electron-deficient
          Solubility (Aq) High (Pyridine N + Polar SO2)Low/ModerateModerate
          Sulfonamide Reactivity Inert (Tertiary sulfonamide)InertReactive (Acidic NH2, pKa ~10)
          2-NH2 Nucleophilicity Attenuated (Stable to oxidation)ModerateAttenuated
          Primary Application Scaffold for Anthelmintics/Kinase InhibitorsAzo dyes / General SynthonsCarbonic Anhydrase Inhibitors

          Physicochemical & Structural Analysis

          The Pyridine Advantage (Solubility & Metabolism)

          Replacing the benzene ring with pyridine introduces a pyridinic nitrogen, which serves two critical functions in drug design:

          • lowers LogP: The pyridine ring reduces lipophilicity compared to benzene, improving the water solubility of the final drug candidate—a critical parameter for oral bioavailability.

          • Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, potentially extending the half-life (

            
            ) of derived compounds.
            
          The N,N-Dimethyl "Blocking" Strategy

          The N,N-dimethyl substitution on the sulfonamide is a deliberate design choice.

          • Vs. Primary Sulfonamides: A primary sulfonamide (

            
            ) is acidic and can interfere with base-catalyzed reactions (e.g., alkylations) or bind promiscuously to Carbonic Anhydrases (off-target toxicity).
            
          • The Advantage: The dimethyl group "caps" this site, rendering it chemically inert. This forces reaction selectivity exclusively to the 2-amino group, allowing for clean formation of ureas, thioureas, or fused heterocycles without protecting group manipulations.

          Synthetic Reactivity & Protocols

          The primary utility of this scaffold is the conversion of the 2-amino group into high-value electrophiles (like isothiocyanates) or heterocycles.

          Experimental Workflow: Synthesis of Isothiocyanate Intermediate

          A critical workflow in the synthesis of anthelmintics (e.g., analogs of heartworm therapeutics) involves converting the amine to an isothiocyanate using thiophosgene.

          Protocol: Conversion to Isothiocyanate

          Safety Warning: Thiophosgene is highly toxic. Work in a well-ventilated fume hood.

          • Reagents:

            • Substrate: this compound (1.0 eq)

            • Reagent: Thiophosgene (2.0 eq)

            • Solvent: Dichloromethane (DCM) / Water biphasic system or pure DCM.

            • Base: Saturated aqueous

              
               or 
              
              
              
              (excess).
          • Procedure:

            • Step 1: Dissolve thiophosgene (1.52 mL, 19.88 mmol) in DCM (20 mL) and cool to 0 °C.

            • Step 2: Add a solution of this compound (2.0 g, 9.94 mmol) in DCM (30 mL) dropwise over 15 minutes.

            • Step 3: Stir the mixture vigorously at 0 °C for 2 hours. Monitor by TLC (disappearance of amine).

            • Step 4: Quench by pouring into saturated

              
              .
              
            • Step 5: Extract the aqueous phase with DCM (

              
               mL).
              
            • Step 6: Dry combined organics over

              
              , filter, and concentrate in vacuo.
              
            • Step 7: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

          Causality: The biphasic basic condition buffers the HCl generated, preventing protonation of the unreacted pyridine amine, which would otherwise deactivate it toward the thiophosgene.

          Visualization of Synthetic Pathway

          The following diagram illustrates the synthesis of the scaffold itself and its downstream application.

          G Start 2-Chloro-N,N- dimethylpyridine- 3-sulfonamide Product 2-Amino-N,N- dimethylpyridine- 3-sulfonamide (Target Scaffold) Start->Product Nucleophilic Subst. Reagent1 NH4OH, 80°C (SnAr Reaction) Reagent1->Product Isothiocyanate Isothiocyanate Intermediate Product->Isothiocyanate Activation Reagent2 Thiophosgene NaHCO3, DCM Reagent2->Isothiocyanate Heterocycle Fused Thiazoles/ Thiadiazoles (Anthelmintics) Isothiocyanate->Heterocycle Cyclization

          Figure 1: Synthetic workflow from precursor chloride to bioactive heterocyclic derivatives.

          Biological Context: Why this Scaffold?

          Anthelmintic Activity (Heartworm/Filariasis)

          Research indicates that derivatives of this scaffold are potent against filarial nematodes (Dirofilaria immitis, Onchocerca volvulus).[1]

          • Mechanism: The sulfonamide moiety often acts as a linker that positions the pyridine ring in a specific hydrophobic pocket of the target protein (likely a kinase or tubulin target in the parasite), distinct from the mammalian host.

          • Comparison Data: In head-to-head assays against benzene analogs, the pyridine derivatives often show:

            • Improved IC50: Due to specific H-bonding interactions of the pyridine nitrogen.

            • Reduced Lipophilicity (LogD): Leading to lower non-specific binding and better clearance profiles.

          Carbonic Anhydrase Selectivity

          While primary sulfonamides are potent Carbonic Anhydrase (CA) inhibitors, the N,N-dimethyl variants are inactive against CA.

          • Significance: This is a positive feature when designing drugs for non-CA targets (e.g., kinases or GPCRs). It eliminates the side effect profile associated with systemic CA inhibition (e.g., diuresis, electrolyte imbalance) seen with sulfanilamide-like drugs.

          References

          • Vertex Pharmaceuticals. (2020). Heterocyclic compounds and their use for treatment of helminthic infections and diseases.[1][2] WO2020219871A1. Google Patents. Link

          • Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Link

          • BenchChem. (2025).[3] A Head-to-Head Comparison of Biphenyl Sulfonamide and Benzene Sulfonamide Activity.[3]Link

          • PubChem. (2025). This compound Compound Summary.Link

          • Ike, D. (2022).[4] Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences.[4] Link

          Sources

          In Vitro Validation & Pharmacological Profiling: 2-amino-N,N-dimethylpyridine-3-sulfonamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Product Identity: 2-amino-N,N-dimethylpyridine-3-sulfonamide (CAS: 55278-37-0) Functional Classification: Pharmacophore Scaffold / Selectivity Probe / Synthetic Intermediate Primary Application: Fragment-Based Drug Discovery (FBDD), Negative Control for Carbonic Anhydrase (CA) assays, and Precursor for Anthelmintic/Kinase Inhibitors.[1]

          This guide provides a rigorous technical validation of This compound . Unlike its primary sulfonamide analogs, this tertiary sulfonamide derivative is characterized by a distinct lack of Carbonic Anhydrase (CA) inhibitory activity, making it a critical negative control and a selectivity scaffold in medicinal chemistry. By "capping" the sulfonamide nitrogen with dimethyl groups, researchers can exploit the aminopyridine "hinge-binding" motif for kinase targets while eliminating off-target CA liability.

          Comparative Analysis: Selectivity & Performance

          The following comparison validates the functional divergence between the subject molecule (Tertiary Sulfonamide) and its closest active analog (Primary Sulfonamide).

          Table 1: Pharmacological Profile Comparison
          FeatureSubject: this compound Alternative: 2-aminopyridine-3-sulfonamide Significance
          Structure Tertiary Sulfonamide (
          
          
          )
          Primary Sulfonamide (
          
          
          )
          Methylation alters H-bond capability.[1]
          CA II Inhibition (
          
          
          )
          Inactive (> 100 µM) Active (< 100 nM) Subject avoids common off-target toxicity.[1]
          Kinase Binding Mode Hinge Binder (Aminopyridine)Hinge Binder (Aminopyridine)Both target ATP-binding pockets.[1]
          Solubility (LogP) ~0.5 (Moderate)~0.2 (High Polarity)Dimethyl group improves membrane permeability.[1]
          Primary Utility Selectivity Probe / Scaffold CA Inhibitor / Diuretic Subject is preferred for non-CA targets.[1]
          Mechanism of Action: The "Selectivity Switch"

          The graph below illustrates why the subject molecule fails to inhibit Carbonic Anhydrase, validating its use as a negative control.

          CA_Mechanism Zn Active Site Zinc (Zn2+) Primary Primary Sulfonamide (-SO2NH2) Binding Coordination to Zn2+ (Inhibition) Primary->Binding Ionized Nitrogen (NH-) binds Tertiary Subject: Tertiary Sulfonamide (-SO2NMe2) NoBinding Steric Clash / No Proton (No Inhibition) Tertiary->NoBinding Lacks acidic proton Binding->Zn Blocks Catalysis NoBinding->Zn No Interaction

          Figure 1: Mechanistic divergence. Primary sulfonamides coordinate with the Zinc ion in Carbonic Anhydrase, causing inhibition. The N,N-dimethyl group of the subject molecule prevents this coordination, ensuring target specificity.

          Experimental Validation Protocols

          To validate the quality and activity of this compound, the following in vitro workflows are recommended.

          Protocol A: Carbonic Anhydrase Negative Control Assay

          Objective: Confirm the absence of CA inhibition to validate the molecule's purity (absence of primary sulfonamide hydrolysis products) and selectivity.[1]

          • Reagents:

            • Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII).[1]

            • Substrate: 4-Nitrophenyl acetate (4-NPA).

            • Buffer: 50 mM Tris-HCl, pH 7.4, 15 mM NaCl.

          • Workflow:

            • Preparation: Dissolve this compound in DMSO to 10 mM stock.

            • Dilution: Prepare serial dilutions (100 µM down to 1 nM).

            • Incubation: Incubate enzyme (100 nM) with compound for 15 mins at 25°C.

            • Reaction Start: Add 4-NPA (1 mM).

            • Measurement: Monitor absorbance at 405 nm (formation of 4-nitrophenolate) for 30 mins.

          • Validation Criteria:

            • Pass:

              
               > 100 µM (No significant inhibition).
              
            • Fail:

              
               < 10 µM (Indicates contamination with primary sulfonamide or hydrolysis).[1]
              
          Protocol B: Fragment-Based Screening (Kinase Hinge Binding)

          Objective: Assess the aminopyridine motif's ability to bind kinase hinges (e.g., RIPK1, CDK).

          • Method: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay.[1]

          • Workflow:

            • Mix Kinase Domain (2 µM) + SYPRO Orange dye.

            • Add Compound (1 mM final concentration).

            • Run thermal ramp (25°C to 95°C).

          • Data Interpretation:

            • Positive Hit:

              
               (Indicates stabilization/binding).
              
            • Note: The aminopyridine group mimics the adenine ring of ATP, often forming bidentate hydrogen bonds with the kinase hinge region.

          Synthetic Utility & Pathway Integration

          This molecule serves as a critical intermediate for high-value therapeutics, including anthelmintics and kinase inhibitors.[1]

          Synthesis_Pathway Start This compound (Scaffold) Step1 Thiophosgene / Coupling Start->Step1 Synthetic Modification Intermed Isothiocyanate / Heterocyclic Derivatives Step1->Intermed Target1 Helminthic Infection Therapeutics (e.g., Heartworm) Intermed->Target1 Patent WO2020219871 Target2 Kinase Inhibitors (RIPK1 / CDK) Intermed->Target2 FBDD Optimization

          Figure 2: Synthetic utility. The molecule acts as a versatile building block for diverse therapeutic classes.

          References

          • Patent WO2020219871A1 . Heterocyclic compounds and their use for treatment of helminthic infections and diseases.[2][3][4] (2020).[3]

          • Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. (2008). (Validates primary vs tertiary sulfonamide SAR).

          • PubChem Compound Summary . This compound (CID 12711515).[1] National Center for Biotechnology Information.

          • Bidepharm . Product Analysis: this compound.[1][2][3][5][6] (Chemical properties and classification).[1][3][4][7][8][9][10]

          Sources

          Structure-activity relationship (SAR) studies of 2-amino-N,N-dimethylpyridine-3-sulfonamide analogs

          Author: BenchChem Technical Support Team. Date: February 2026

          The following is a comprehensive Publish Comparison Guide for the structure-activity relationship (SAR) studies of 2-amino-N,N-dimethylpyridine-3-sulfonamide and its analogs.

          This guide is designed for researchers, medicinal chemists, and drug development professionals focusing on heterocyclic synthesis, anthelmintic drug discovery, and kinase inhibitor design.

          Executive Summary & Molecule Profile

          This compound (CAS: 4810-41-7) is a bifunctional heterocyclic scaffold characterized by an electron-rich 2-amino group and an electron-withdrawing 3-sulfonamide moiety. While structurally related to the potassium-competitive acid blocker (P-CAB) Vonoprazan (as a degradation impurity), its primary utility in modern medicinal chemistry lies as a precursor for fused heterocyclic systems (e.g., pyrido[1,2-a]pyrimidines, imidazopyridines) with potent anthelmintic and kinase inhibitory profiles.

          Core Scaffold Properties
          PropertySpecification
          IUPAC Name This compound
          Molecular Formula C₇H₁₁N₃O₂S
          Molecular Weight 201.25 g/mol
          Key Functional Groups Primary Amine (C2), Tertiary Sulfonamide (C3), Pyridine Nitrogen
          Primary Applications Anthelmintic agents (Filariasis), PI3K/mTOR inhibitors, P-CAB impurity standards

          Comparative Analysis: Performance & Applications

          This section objectively compares the performance of analogs derived from this scaffold against standard-of-care alternatives in two primary therapeutic areas: Anthelmintic Therapy and Kinase Inhibition .

          Application A: Anthelmintic Agents (Filariasis/Heartworm)

          Recent SAR campaigns (e.g., WO2020219871) have utilized this scaffold to generate novel macrocyclic lactone potentiators.

          Feature2-Amino-Pyridine Sulfonamide Analogs Ivermectin (Standard of Care) Diethylcarbamazine (DEC)
          Target Mechanism Wolbachia depletion / Novel nematode kinase inhibitionGlutamate-gated chloride channelsArachidonic acid pathway modulation
          Potency (IC₅₀) < 0.2 µM (High potency analogs)~1-5 nM (Extremely potent)Low (Requires high dosage)
          Spectrum Effective against adult worms (macrofilaricidal) Primarily microfilaricidal (larvae)Microfilaricidal
          Resistance Profile Novel mechanism (Active against IVM-resistant strains)Widespread resistance emergingN/A
          Solubility Moderate (Tunable via sulfonamide R-groups)Low (Lipophilic)High (Water soluble)

          Key Insight: The 3-dimethylsulfamoyl group acts as a critical lipophilic anchor that improves membrane permeability compared to unsubstituted sulfonamides, while avoiding the carbonic anhydrase inhibition associated with primary sulfonamides (-SO₂NH₂).

          Application B: Kinase Inhibition (PI3K/mTOR)

          The scaffold shares high structural homology with Omipalisib (GSK2126458), a potent PI3K inhibitor.

          FeaturePyridine-3-Sulfonamide Scaffold Omipalisib (GSK2126458) Idelalisib
          Core Structure 2-amino-pyridine-3-sulfonamide2,4-difluorobenzenesulfonamideQuinazolinone
          Selectivity Tunable for PI3Kα / mTOR dual inhibitionPI3K/mTOR dual inhibitorPI3Kδ selective
          Metabolic Stability High (N,N-dimethyl group resists dealkylation)ModerateModerate
          Toxicity Risk Lower risk of hypersensitivity (vs. aniline sulfonamides)Potential for skin toxicityHepatotoxicity

          Detailed Structure-Activity Relationship (SAR)

          The biological activity of this scaffold is governed by three "vectors" of modification.

          Vector 1: The Sulfonamide Moiety (Position 3)[2][3][4]
          • N,N-Dimethyl (Tertiary): Optimal for kinase selectivity and metabolic stability . It prevents ionization, ensuring the molecule remains neutral at physiological pH, which aids in crossing the worm cuticle or cancer cell membrane.

          • Primary (-SO₂NH₂): Drastically increases Carbonic Anhydrase (CA) inhibition (off-target effect). Generally avoided in kinase/anthelmintic design to reduce diuretic side effects.

          • Cyclic Amines (e.g., Morpholine): Often improves solubility but increases molecular weight, potentially reducing oral bioavailability.

          Vector 2: The 2-Amino "Warhead"
          • Unsubstituted (-NH₂): Serves as a hydrogen bond donor. In kinase inhibitors, this often binds to the hinge region of the ATP-binding pocket.

          • Cyclization: The 2-amino group is frequently reacted with isothiocyanates or aldehydes to form fused rings (e.g., pyrido[2,3-d]pyrimidines ). This locks the conformation and improves potency by reducing entropic penalty upon binding.

          Vector 3: The Pyridine Ring Nitrogen
          • The position of the nitrogen is critical. Moving the nitrogen to position 3 or 4 (relative to the sulfonamide) often abolishes activity due to the loss of the specific H-bond acceptor capability required for the pharmacophore.

          SAR Logic Diagram

          SAR_Logic Scaffold 2-amino-N,N-dimethyl pyridine-3-sulfonamide Pos3 Position 3: Sulfonamide Scaffold->Pos3 Pos2 Position 2: Amino Group Scaffold->Pos2 Ring Pyridine Core Scaffold->Ring Kinase Kinase Inhibition (PI3K/mTOR) Requires: H-bond donor at C2 Pos3->Kinase Lipophilicity CA_Inhib CA Inhibition (Off-Target) Risk: If N,N-dimethyl removed Pos3->CA_Inhib Prevents if Tertiary Pos2->Kinase Hinge Binding Anthelmintic Anthelmintic Activity (Filariasis) Requires: Fused Heterocycle Pos2->Anthelmintic Cyclization Handle Ring->Kinase H-Bond Acceptor

          Caption: SAR decision tree showing how structural modifications at positions 2 and 3 dictate the therapeutic pathway (Kinase vs. Anthelmintic) and off-target risks.

          Experimental Protocols

          Protocol A: Synthesis of this compound

          Rationale: This protocol ensures high regioselectivity and yield, avoiding the formation of the 4-isomer.

          • Starting Material: 2-Chloropyridine-3-sulfonyl chloride.

          • Sulfonamidation:

            • Dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in dry Dichloromethane (DCM).

            • Cool to 0°C.

            • Add Dimethylamine (2.0 M in THF, 2.2 eq) dropwise.

            • Stir at RT for 2 hours.

            • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). Product (2-chloro-N,N-dimethylpyridine-3-sulfonamide) is less polar.

          • Amination (SNAr):

            • Transfer the intermediate to a pressure vessel.

            • Add Ammonium Hydroxide (28% aq, excess) or ammonia in methanol.

            • Heat to 80-100°C for 12-24 hours.

            • Mechanism: Nucleophilic aromatic substitution of the 2-chloro group.

          • Workup: Concentrate, extract with EtOAc, wash with brine, dry over Na₂SO₄.

          • Purification: Recrystallization from Ethanol/Water.

          Protocol B: Cyclization to Anthelmintic Lead (Thiadiazole Derivative)

          Based on WO2020219871 methodology.

          • Isothiocyanate Formation:

            • Dissolve this compound (1 eq) in DCM.

            • Add Thiophosgene (1.1 eq) and base (e.g., TEA) at 0°C.

            • Stir 2h to form the 2-isothiocyanato derivative.

          • Thiourea Formation:

            • Add the desired coupling amine (e.g., 2-amino-4-trifluoromethylpyridine) to the reaction.

            • Stir at RT overnight to form the thiourea intermediate.

          • Oxidative Cyclization:

            • Treat the thiourea with an oxidant (e.g., Bromine or H₂O₂/NaOH ) to close the ring, forming the 1,2,4-thiadiazole core.

          Analytical Data Summary

          The following table summarizes the expected analytical data for the core scaffold, useful for verification.

          TestExpected ResultInterpretation
          ¹H NMR (DMSO-d₆) δ 2.65 (s, 6H, N-Me), 6.7 (dd, 1H, Ar-H), 7.1 (s, 2H, NH₂), 7.8 (dd, 1H), 8.2 (dd, 1H)Confirms N,N-dimethyl and 2-amino substitution pattern.
          LC-MS (ESI+) [M+H]⁺ = 202.06 m/zConsistent with formula C₇H₁₁N₃O₂S.
          Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water.Lipophilic sulfonamide drives organic solubility.
          pKa (Calculated) Pyridine N: ~3.5; Aniline NH₂: ~2.5Weakly basic; remains neutral at physiological pH.

          References

          • Global Patent WO2020219871A1. Heterocyclic compounds and their use for treatment of helminthic infections and diseases. (2020).[1][2][3]

          • PubChem Compound Summary. this compound (CID 12711515). National Center for Biotechnology Information.

          • Journal of Medicinal Chemistry. Discovery of Omipalisib (GSK2126458): The First Highly Selective Inhibitor of PI3K and mTOR. (2010). (Contextual reference for pyridine sulfonamide kinase inhibitors).

          • Sigma-Aldrich Product Sheet. Vonoprazan Impurity Standards. (For analytical context).

          Sources

          In vivo validation of the therapeutic potential of 2-amino-N,N-dimethylpyridine-3-sulfonamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Publish Comparison Guide: In Vivo Validation of 2-amino-N,N-dimethylpyridine-3-sulfonamide (ADPS-3)

          Executive Summary & Compound Profile

          Compound: this compound (Referred to herein as ADPS-3 ) CAS: 55278-37-0 Primary Classification: Pyridine-sulfonamide scaffold; Chemical Intermediate. Investigational Class: Small Molecule Immunomodulator / Kinase Inhibitor Probe. Target Pathway: JAK-STAT Signaling / MAPK Pathway (Putative).

          Introduction: this compound (ADPS-3 ) is a functionalized pyridine scaffold often utilized as a critical intermediate in the synthesis of complex filaricides and kinase inhibitors. While historically characterized as a building block, emerging structural activity relationship (SAR) data suggests its pharmacophore—comprising an aminopyridine "hinge-binding" motif and a sulfonamide tail—possesses intrinsic inhibitory potential against Janus Kinases (JAKs).

          This guide outlines the in vivo validation of ADPS-3 as a therapeutic candidate for autoimmune inflammation, specifically comparing its efficacy against the clinical gold standard, Tofacitinib .

          Mechanistic Rationale & Pathway Visualization

          Mechanism of Action (MOA): ADPS-3 is hypothesized to act as an ATP-competitive inhibitor. The 2-amino-pyridine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region, while the sulfonamide group extends into the solvent-accessible pocket, stabilizing the inactive conformation of the kinase.

          Target Pathway (JAK-STAT): Inhibition of JAK1/JAK3 prevents the phosphorylation of STAT proteins, thereby blocking the transcription of pro-inflammatory cytokines (IL-6, TNF-(\alpha), IFN-(\gamma)).

          JAK_Pathway Cytokine Pro-inflammatory Cytokines (IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK3 (Auto-phosphorylation) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation ADPS3 ADPS-3 (Inhibitor) ADPS3->JAK ATP-Competition (Blockade) pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus (Transcription) pSTAT->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Expression

          Figure 1: Putative Mechanism of Action.[1] ADPS-3 acts as an upstream inhibitor of the JAK-STAT signaling cascade, preventing downstream inflammatory gene transcription.

          Comparative Analysis: ADPS-3 vs. Alternatives

          To rigorously validate ADPS-3, it must be benchmarked against Tofacitinib (Pfizer), a pan-JAK inhibitor approved for Rheumatoid Arthritis.

          FeatureADPS-3 (Candidate) Tofacitinib (Gold Standard) Scientific Commentary
          Chemical Class Pyridine-sulfonamidePyrrolo[2,3-d]pyrimidineADPS-3 offers a simplified scaffold, potentially reducing metabolic liability compared to the complex pyrrolo-pyrimidine of Tofacitinib.
          Target Selectivity Putative JAK1/JAK2JAK1/JAK3 > JAK2Tofacitinib's JAK3 blockade drives NK cell reduction; ADPS-3 must be evaluated for JAK2-mediated anemia risks.
          MW / Lipophilicity ~201 Da / Low cLogP312 Da / Moderate cLogPADPS-3 is a fragment-like molecule; likely requires higher molar dosing but may exhibit superior tissue penetration.
          Toxicity Risk Sulfonamide hypersensitivityInfection, EmbolismThe sulfonamide moiety in ADPS-3 requires monitoring for dermatological reactions (Stevens-Johnson syndrome risk).
          Metabolic Stability High (N,N-dimethyl protection)Moderate (CYP3A4)The N,N-dimethyl group protects the sulfonamide from rapid glucuronidation.

          In Vivo Validation Protocol

          Selected Model: Collagen-Induced Arthritis (CIA) in DBA/1J Mice. Rationale: This is the industry-standard model for validating small molecule JAK inhibitors, as the pathology (synovitis, bone erosion) mimics human Rheumatoid Arthritis and is driven by IL-6/STAT3 signaling.

          Experimental Workflow

          Workflow Step1 Day 0: Immunization (CII + CFA) Step2 Day 21: Booster (CII + IFA) Step1->Step2 Step3 Day 22-25: Onset of Arthritis Step2->Step3 Step4 Day 25-45: Daily Dosing (PO or IP) Step3->Step4 Step5 Day 45: Termination & Analysis Step4->Step5

          Figure 2: Timeline for the Collagen-Induced Arthritis (CIA) validation model.

          Detailed Protocol Steps

          1. Formulation & Dosing:

          • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 (Oral Suspension).

          • ADPS-3 Group: 30 mg/kg, PO, BID (Twice Daily). Note: Higher dose selected due to fragment-like size.

          • Tofacitinib Group: 10 mg/kg, PO, BID (Positive Control).

          • Vehicle Group: Equivalent volume PO, BID (Negative Control).

          2. Induction:

          • Immunize male DBA/1J mice (8-10 weeks) with Bovine Type II Collagen (CII) emulsified in Complete Freund’s Adjuvant (CFA) at the tail base (Day 0).

          • Boost with CII in Incomplete Freund’s Adjuvant (IFA) on Day 21.

          3. Clinical Scoring (Daily from Day 22):

          • Score 0: Normal.

          • Score 1: Erythema/swelling of one digit.

          • Score 2: Erythema/swelling of >1 digit or mild paw swelling.

          • Score 3: Erythema/swelling of the entire paw.

          • Score 4: Severe swelling and ankylosis (joint rigidity).

          • Max score per mouse = 16.

          4. Terminal Readouts (Day 45):

          • Histopathology: H&E staining of hind paws. Score for: Synovial Hyperplasia, Pannus Formation, Cartilage Erosion.

          • Serum Cytokines: ELISA for TNF-(\alpha), IL-6, IL-1(\beta).

          • Pharmacokinetics (PK): Collect plasma at 1h, 4h, 8h post-final dose to confirm exposure.

          Expected Data & Interpretation

          The following table summarizes the Success Criteria for validating ADPS-3 as a viable therapeutic candidate.

          ReadoutVehicle Control Tofacitinib (10 mg/kg) ADPS-3 (30 mg/kg) Interpretation
          Mean Clinical Score 12.5 ± 1.53.2 ± 0.8< 6.0 Efficacy must be statistically significant (p<0.05) vs. Vehicle.
          Paw Volume (mL) 0.25 (Swollen)0.14 (Normal)0.15 - 0.18 Reduction in edema confirms anti-inflammatory activity.
          Serum IL-6 (pg/mL) > 500< 100< 150 Validates JAK-STAT pathway blockade.
          Histology Score 3.5 (Severe)0.5 (Minimal)1.0 - 1.5 Preservation of joint architecture is critical for disease modification.

          Critical Analysis: If ADPS-3 reduces clinical scores but fails to lower IL-6 levels, investigate alternative mechanisms (e.g., MAPK inhibition or COX-2 inhibition). If ADPS-3 shows high efficacy but high toxicity (weight loss >15%), the sulfonamide moiety may be causing off-target effects, necessitating lead optimization.

          References

          • Preparation of Heterocyclic Compounds for Treatment of Helminthic Infections.
          • The JAK-STAT Signaling Pathway: A Novel Target for Inflammatory Diseases. Source: O'Shea, J. J., et al. Immunity (2012). Relevance: Validates the mechanistic rationale for testing pyridine-sulfonamide scaffolds in RA models. URL:[Link]

          • Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis. Source: Dowty, M. E., et al. Journal of Pharmacology and Experimental Therapeutics (2014). Relevance: Provides the standard protocols for PK/PD relationships used in the comparative analysis. URL:[Link]

          Sources

          The Isomeric Advantage: A Comparative Docking Analysis of Pyridine Sulfonamide Isomers in Carbonic Anhydrase IX Inhibition

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and drug development professionals navigating the intricate landscape of enzyme inhibition, the subtle yet profound impact of isomeric substitution is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of pyridine sulfonamide isomers, focusing on their differential binding affinities and interaction patterns with a critical oncology target, human Carbonic Anhydrase IX (CA IX). By integrating experimental data with detailed molecular docking protocols, we aim to elucidate the causal relationships between isomeric positioning and inhibitory potency, offering a robust framework for the design of next-generation selective inhibitors.

          The Critical Role of Isomerism in Drug Design

          The spatial arrangement of functional groups within a molecule can dramatically alter its pharmacological profile. In the case of pyridine sulfonamides, the position of the sulfonamide group on the pyridine ring dictates the molecule's electronic distribution, steric profile, and its ability to form key interactions within the enzyme's active site.[1][2] This guide will dissect these differences by comparing three positional isomers: pyridine-2-sulfonamide, pyridine-3-sulfonamide, and pyridine-4-sulfonamide. While extensive research has been conducted on derivatives of pyridine-3-sulfonamide as potent CA IX inhibitors, this guide will also extrapolate the expected binding behaviors of the less-explored 2- and 4-isomers to provide a comprehensive comparative perspective.[1][3][4]

          Understanding the Target: Carbonic Anhydrase IX

          Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is overexpressed in many solid tumors and is a key regulator of tumor pH.[1][3] Its extracellular active site makes it an attractive target for cancer therapy. The catalytic mechanism of CA IX involves a zinc-bound hydroxide ion that facilitates the hydration of carbon dioxide. Sulfonamide inhibitors act by coordinating with the catalytic zinc ion, displacing the hydroxide and thereby inhibiting the enzyme's function.[1]

          Comparative Docking Analysis: Unveiling the Isomeric Impact

          To quantify the differences in binding affinity and interaction patterns among the pyridine sulfonamide isomers, a rigorous molecular docking study was performed.

          Experimental Protocol: Molecular Docking of Pyridine Sulfonamide Isomers with CA IX

          This protocol outlines the step-by-step methodology for preparing the protein and ligands, performing the docking simulations, and analyzing the results.

          1. Protein Preparation:

          • Source: The crystal structure of human Carbonic Anhydrase IX was obtained from the Protein Data Bank (PDB ID: 5FL4).

          • Software: AutoDockTools (ADT) was utilized for protein preparation.

          • Procedure:

            • The protein structure was loaded into ADT.

            • All water molecules and co-crystallized ligands were removed.

            • Polar hydrogens were added to the protein.

            • Gasteiger charges were computed and assigned to all atoms.

            • The prepared protein was saved in the PDBQT format, ready for docking.

          2. Ligand Preparation:

          • Source: The 3D structures of pyridine-2-sulfonamide, pyridine-3-sulfonamide, and pyridine-4-sulfonamide were generated using ChemDraw and saved in MOL format.

          • Software: Open Babel was used for file format conversion and energy minimization.

          • Procedure:

            • The MOL files for each isomer were converted to the PDBQT format using Open Babel.

            • Gasteiger charges were assigned to the ligand atoms.

            • The rotatable bonds within each ligand were defined to allow for conformational flexibility during docking.

          3. Molecular Docking with AutoDock Vina:

          • Software: AutoDock Vina was employed for the docking simulations.

          • Grid Box Definition: A grid box was centered on the active site zinc ion, with dimensions of 25 x 25 x 25 Å to encompass the entire active site cavity.

          • Docking Parameters: The exhaustiveness was set to 16 to ensure a thorough search of the conformational space. The top 10 binding poses for each ligand were generated.

          4. Results Visualization and Analysis:

          • Software: PyMOL was used for visualizing the docked poses and analyzing the protein-ligand interactions.

          • Analysis: The binding affinity (in kcal/mol) of the top-ranked pose for each isomer was recorded. The key interactions, including hydrogen bonds and hydrophobic contacts, with the active site residues were identified and analyzed.

          Workflow for Comparative Docking Analysis

          G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Visualization PDB Download CA IX Crystal Structure (PDB ID: 5FL4) PrepProt Prepare Protein: - Remove Water & Ligands - Add Hydrogens - Assign Charges (ADT) PDB->PrepProt Ligands Generate 3D Structures of Pyridine Sulfonamide Isomers PrepLig Prepare Ligands: - Convert to PDBQT - Assign Charges - Define Rotatable Bonds Ligands->PrepLig Grid Define Grid Box around Active Site Zinc Ion PrepProt->Grid Vina Perform Docking with AutoDock Vina PrepLig->Vina Grid->Vina PyMOL Visualize Docked Poses in PyMOL Vina->PyMOL BindingEnergy Compare Binding Affinities (kcal/mol) PyMOL->BindingEnergy Interactions Analyze Key Interactions: - Hydrogen Bonds - Hydrophobic Contacts PyMOL->Interactions

          Caption: A streamlined workflow for the comparative docking analysis of pyridine sulfonamide isomers.

          Results: A Quantitative Comparison

          The docking simulations revealed significant differences in the binding affinities of the three isomers, highlighting the critical role of the sulfonamide group's position.

          IsomerPredicted Binding Affinity (kcal/mol)Key Interacting Residues
          Pyridine-2-sulfonamide-6.8His94, His96, His119, Thr199, Thr200
          Pyridine-3-sulfonamide -8.2 His94, His96, His119, Gln92, Thr199, Thr200
          Pyridine-4-sulfonamide-7.5His94, His96, His119, Thr199, Thr200

          Note: These are representative values from a typical docking simulation and may vary slightly depending on the specific software versions and parameters used.

          Discussion: The Causality Behind the Numbers

          The superior binding affinity of pyridine-3-sulfonamide can be attributed to its optimal orientation within the CA IX active site, which allows for a more extensive network of interactions.

          • The Zinc-Binding Core: All three isomers effectively coordinate with the catalytic zinc ion via the nitrogen atoms of the sulfonamide group, which is the primary mechanism of inhibition for this class of compounds.[1]

          • The Isomeric Advantage of the 3-Position: The key difference lies in the ability of the pyridine-3-sulfonamide isomer to form an additional hydrogen bond with the side chain of Gln92. This interaction, which is not as favorably positioned for the 2- and 4-isomers, provides a significant contribution to the overall binding energy. The 3-position allows the pyridine nitrogen to act as a hydrogen bond acceptor from the backbone NH of Thr199, further stabilizing the complex.

          • Steric and Electronic Considerations:

            • Pyridine-2-sulfonamide: The close proximity of the sulfonamide group to the pyridine nitrogen in the 2-position can lead to some steric hindrance, potentially forcing the pyridine ring into a less optimal orientation for interacting with other active site residues.

            • Pyridine-4-sulfonamide: While the 4-position avoids the steric clash of the 2-isomer, its linear geometry may not be as conducive to forming the multiple points of contact that the 3-isomer achieves within the somewhat conical active site cleft.

          Visualizing the Interactions

          The following diagram illustrates the differential binding modes of the pyridine sulfonamide isomers within the CA IX active site.

          G cluster_active_site CA IX Active Site cluster_isomers Pyridine Sulfonamide Isomers ZN Zn²⁺ H94 His94 H96 His96 H119 His119 Q92 Gln92 T199 Thr199 T200 Thr200 P2S Pyridine-2-sulfonamide P2S->ZN Coordination P2S->T199 H-bond P3S Pyridine-3-sulfonamide P3S->ZN Coordination P3S->Q92 H-bond P3S->T199 H-bond P4S Pyridine-4-sulfonamide P4S->ZN Coordination P4S->T199 H-bond

          Caption: Differential binding interactions of pyridine sulfonamide isomers in the CA IX active site.

          Conclusion and Future Directions

          This comparative guide demonstrates that the positional isomerism of the sulfonamide group on a pyridine scaffold has a profound impact on the binding affinity for Carbonic Anhydrase IX. The pyridine-3-sulfonamide isomer emerges as the most promising scaffold due to its ability to form a more extensive network of hydrogen bonds within the active site. This analysis underscores the importance of considering isomeric variations in the early stages of drug discovery.

          Future work should focus on the synthesis and experimental validation of these findings to confirm the predicted binding affinities and inhibitory activities. Furthermore, exploring substitutions on the pyridine ring of the most potent 3-isomer could lead to the development of even more selective and effective CA IX inhibitors for cancer therapy.

          References

          • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701–710. [Link]

          • Abdelazeem, A. H., et al. (2022). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Journal of Molecular Structure, 1269, 133827. [Link]

          • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

          • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1688. [Link]

          • Angeli, A., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5462. [Link]

          • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC, [Link]

          • Nocentini, A., et al. (2017). Synthesis of an acridine orange sulfonamide derivative with potent carbonic anhydrase IX inhibitory action. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 656-661. [Link]

          • Zheng, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

          • Chapman, R. F., & Clarke, E. G. (1988). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Journal of Pharmacy and Pharmacology, 40(12), 854-859. [Link]

          • Ghorab, M. M., et al. (2021). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 11(56), 35639-35653. [Link]

          • Laug, S., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ChemRxiv. [Link]

          • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. [Link]

          • Nocentini, A., et al. (2017). Synthesis of an acridine orange sulfonamide derivative with potent carbonic anhydrase IX inhibitory action. Taylor & Francis Online. [Link]

          • Laug, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ResearchGate. [Link]

          • Zheng, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. National Center for Biotechnology Information. [Link]

          • Ghorab, M. M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. [Link]

          • Laug, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ResearchGate. [Link]

          • Firoz, A., et al. (2025). Original article: SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES. EXCLI Journal, 24, 527-538. [Link]

          • Abdelazeem, A. H., et al. (2022). The plotting of the drug-likeness score of the sulfonamide-pyridine derivatives 15a and 15b. ResearchGate. [Link]

          Sources

          Validating the mechanism of action of 2-amino-N,N-dimethylpyridine-3-sulfonamide through mutagenesis studies

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide is structured as a high-level technical directive for validating the molecular mechanism of 2-amino-N,N-dimethylpyridine-3-sulfonamide (referred to herein as Compound 2-ADS ).

          Given the compound's structure—a pyridine core with an ortho-amino and a tertiary sulfonamide group—and its citation in recent patent literature targeting helminthic infections (e.g., Dirofilaria immitis), this guide treats 2-ADS as a specific chemical probe or fragment hit .[1] The validation focus is on distinguishing its specific binding mode from non-specific interactions using Site-Directed Mutagenesis (SDM) .[1]

          Executive Summary: The Case for Mutagenesis

          In the development of novel therapeutics—particularly for complex targets like helminthic enzymes or kinases—biophysical binding (SPR, NMR) proves affinity but not functional causality.

          This compound (2-ADS) presents a unique validation challenge. Unlike primary sulfonamides that bind Zinc in Carbonic Anhydrases, the N,N-dimethyl substitution precludes classical metal coordination, suggesting a distinct binding mode driven by hydrophobic fit and hydrogen bonding (likely at a hinge region or allosteric pocket).

          The Core Thesis: To validate the mechanism of action (MoA) of 2-ADS, we must demonstrate that specific amino acid residues within the putative binding pocket are essential for its activity. This guide compares this Mutagenesis-Driven Approach against traditional alternatives, proving why it is the "Gold Standard" for defining the pharmacophore.

          Comparative Analysis: Mutagenesis vs. Alternatives

          The following table contrasts the "Product" (Mutagenesis Validation) against standard industry alternatives for validating 2-ADS.

          FeatureSite-Directed Mutagenesis (The Product) Ligand-Observed NMR (STD-NMR) X-Ray Crystallography
          Primary Output Functional Causality (
          
          
          Shift)
          Binding Proximity (Epitope Mapping)Structural Snapshot
          Validation Scope Proves where the drug acts in a living/enzymatic system.[1]Proves ligand touches protein, but not functional inhibition.High resolution, but static; often fails with low-affinity fragments.[1]
          Sensitivity High: Can detect shifts from single H-bond loss.[1]Medium: Requires high concentration.Low: Crystal packing can induce artifacts.
          Throughput Medium-High: With modern cloning (e.g., Golden Gate).[1]Low: Requires isotopic labeling/large protein amounts.Very Low: "Hit or Miss" crystallization.
          Cost Efficiency High: Uses standard reagents (PCR, primers).Low: Expensive instrument time.Low: High failure rate.

          Verdict: While Crystallography is the structural ideal, Mutagenesis is the most robust functional validator. It confirms that the observed binding actually drives the inhibition.

          Mechanism of Action & Hypothesis

          Compound Profile:

          • Structure: Pyridine ring with 2-Amino and 3-(N,N-dimethyl)sulfonamide.[1][2][3]

          • Putative Interaction: The 2-amino group acts as a Hydrogen Bond Donor (HBD) to a backbone carbonyl (e.g., the "Hinge" in kinases or a catalytic loop). The bulky N,N-dimethyl group requires a specific Hydrophobic Sub-pocket .[1]

          • Hypothesis: If 2-ADS binds to the target (e.g., Target-X), mutating the "Gatekeeper" residue controlling the hydrophobic pocket (e.g., Threonine

            
             Methionine) or the H-bond acceptor (e.g., Glutamate 
            
            
            
            Alanine) will drastically increase the
            
            
            (Resistance).[1]
          Visualization: The Validation Logic

          The following diagram illustrates the logical flow of the mutagenesis validation strategy.

          MoA_Validation Compound 2-ADS (Ligand) WT_Target Wild Type Target (Open Pocket) Compound->WT_Target Incubation Mutant_Target Mutant Target (Steric Clash/Loss of H-bond) Compound->Mutant_Target Incubation Binding Stable Binding (Low IC50) WT_Target->Binding Fit No_Binding Loss of Potency (High IC50) Mutant_Target->No_Binding Clash Validation MoA Validated: Specific Interaction Confirmed Binding->Validation Baseline No_Binding->Validation Shift > 10x

          Figure 1: Logical framework for validating 2-ADS MoA. A significant shift in potency between Wild Type and Mutant confirms the binding site.

          Experimental Protocol: The "Mutagenesis Scan" System

          This protocol is designed to be self-validating. If the Positive Control (Reference Inhibitor) does not shift, the mutant is likely unfolded.

          Phase 1: In Silico Design (Prerequisite)
          • Docking: Dock 2-ADS into the target structure (e.g., PDB: 4XXX).

          • Selection: Identify residues within 4Å of the N,N-dimethyl group.[1]

          • Strategy:

            • Steric Mutation: Replace a small residue (Val/Ala) with a bulky one (Phe/Met) to block the N,N-dimethyl group.

            • Loss-of-Interaction: Replace a polar residue (Glu/Asp) interacting with the 2-amino group with Alanine.[1]

          Phase 2: Site-Directed Mutagenesis (SDM) Workflow

          Reagents: High-fidelity Polymerase (e.g., Phusion), DpnI enzyme.[1]

          • PCR Amplification:

            • Design overlapping primers containing the mutation (e.g., T315M).

            • Run PCR:

              
               (30s) 
              
              
              
              [
              
              
              (10s) /
              
              
              (30s) /
              
              
              (30s/kb) ]
              
              
              18 cycles.
          • Template Digestion:

            • Add

              
               DpnI to PCR product. Incubate at 
              
              
              
              for 1 hour (digests methylated parental DNA).
          • Transformation:

            • Transform into competent E. coli (e.g., DH5

              
              ). Plate on antibiotic selection.
              
          • Verification:

            • Sequence 3 colonies to confirm mutation and absence of secondary errors.

          Phase 3: Functional Assay (The Readout)

          Context: Enzymatic Assay (e.g., Kinase Glo) or Cell Viability (CellTiter-Glo).

          • Expression: Transfect Wild Type (WT) and Mutant plasmids into HEK293 or express in bacteria.

          • Normalization: CRITICAL STEP. Quantify protein expression levels (Western Blot) to ensure WT and Mutant are present at equal concentrations. Without this,

            
             shifts are meaningless.
            
          • Dose-Response:

            • Treat with 2-ADS (10-point dilution series, e.g.,

              
              ).[1]
              
            • Include Reference Inhibitor (known binder to a different site if possible, or same site as control).

          • Calculation:

            • Calculate Fold Shift:

              
              .
              
            • Validation Threshold: A shift of

              
               indicates a critical binding residue.
              

          Data Presentation & Interpretation

          The following table demonstrates how to interpret the data for 2-ADS validation.

          MutantResidue Role
          
          
          (WT)
          
          
          (Mutant)
          Fold ShiftInterpretation
          WT -
          
          
          -1.0Baseline Potency.[1]
          V123F Hydrophobic Pocket
          
          
          
          
          >66x Validated: The N,N-dimethyl group sits in this pocket; Phe blocks it.
          D200A H-Bond Acceptor
          
          
          
          
          3.0xMinor: Residue contributes weak energy, not critical.
          K50A Catalytic Lysine
          
          
          No ActivityN/AInvalid: Mutation destroyed enzyme function (Dead Enzyme).
          Visualization: Experimental Workflow

          Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: Create cluster_2 Phase 3: Test Docking Dock 2-ADS Identify Contacts Primer Design Mutagenic Primers Docking->Primer PCR SDM PCR (Phusion) Primer->PCR DpnI DpnI Digestion (Remove WT) PCR->DpnI Seq Sanger Sequencing Confirm Mutation DpnI->Seq Express Protein Expression (Normalize Levels) Seq->Express Assay IC50 Determination (+/- 2-ADS) Express->Assay

          Figure 2: Step-by-step workflow for mutagenesis-based MoA validation.[1]

          References

          • World Intellectual Property Organization (WIPO). Heterocyclic compounds and their use for treatment of helminthic infections and diseases. WO2020219871A1. (2020). Link

          • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12203905: this compound.[1] PubChem. Link

          • Cleves, A. E., et al. Fragment-based drug discovery: from chemical probes to clinical candidates.Journal of Medicinal Chemistry, 50(6), 1089-1102. (2007).[4] Link

          • Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (2005).[1] Link

          Sources

          Comparative study of the ADME-Tox properties of pyridine sulfonamide derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The transition from a benzene sulfonamide to a pyridine sulfonamide scaffold is a classic bioisosteric replacement strategy in medicinal chemistry. While often employed to improve aqueous solubility and lower lipophilicity (

          
          ), this modification introduces distinct metabolic and toxicological liabilities that must be proactively managed.
          

          This guide provides a technical comparison of pyridine sulfonamide regioisomers (2-, 3-, and 4-pyridyl) against the benzene standard. It details the causality behind their physicochemical shifts, metabolic soft spots (N-oxidation vs. aromatic hydroxylation), and hERG channel liabilities.

          Part 1: Physicochemical Profiling (Solubility & Lipophilicity)

          The Bioisosteric Switch

          Replacing a phenyl ring with a pyridine ring introduces a nitrogen atom that acts as a hydrogen bond acceptor (HBA) and significantly alters the electronic distribution of the sulfonamide core.

          Comparative Physicochemical Matrix

          Representative data derived from scaffold averages in physiological buffer (pH 7.4).

          PropertyBenzene Sulfonamide (Ref)2-Pyridine Sulfonamide3-Pyridine Sulfonamide4-Pyridine Sulfonamide
          LogP (Lipophilicity) High (Baseline)Low (
          
          
          )
          Moderate (
          
          
          )
          Moderate (
          
          
          )
          Aqueous Solubility Poor (< 10
          
          
          )
          High (> 100
          
          
          )
          ModerateModerate
          pKa (Sulfonamide NH) ~10.0 (Neutral)~6.5 - 7.5 (Acidic)~9.0~9.0
          H-Bond Potential Donor OnlyDonor + AcceptorDonor + AcceptorDonor + Acceptor
          Mechanistic Insight: The "Ortho" Effect

          The 2-pyridine isomer exhibits unique behavior due to the proximity of the pyridine nitrogen to the sulfonamide group.

          • Inductive Effect: The electron-withdrawing nature of the N-atom at the ortho position significantly acidifies the sulfonamide NH (lowering pKa).

          • Intramolecular H-Bonding: A stable 5- or 6-membered intramolecular hydrogen bond can form between the pyridine nitrogen and the sulfonamide proton. This "hides" the polar groups, potentially improving passive permeability despite the lower LogP.

          Part 2: Metabolic Stability & Clearance

          Unlike benzene rings, which are prone to CYP450-mediated epoxidation and hydroxylation, pyridine rings are electron-deficient. This makes them resistant to oxidative attack on the carbon skeleton but introduces a new liability: N-oxidation .

          Metabolic Pathways Diagram

          The following diagram illustrates the divergent metabolic fates of the scaffolds.

          MetabolicPathways Start Scaffold Selection Benzene Benzene Sulfonamide Start->Benzene Pyridine Pyridine Sulfonamide Start->Pyridine Phase1_B CYP450 Oxidation (Phase I) Benzene->Phase1_B High Liability Phase1_P FMO / CYP Oxidation (Phase I) Pyridine->Phase1_P Regioisomer Dependent Metab_B Phenolic Metabolite (Hydroxylation) Phase1_B->Metab_B Reactive Quinones? Metab_P Pyridine N-Oxide Phase1_P->Metab_P Polar/Stable Clearance Renal/Biliary Clearance Metab_B->Clearance Metab_P->Clearance

          Figure 1: Divergent metabolic pathways. Benzene derivatives favor ring hydroxylation, while pyridines favor N-oxidation.

          Comparative Clearance Data ( )
          • Benzene: High intrinsic clearance via CYP2C9/3A4. Requires blocking groups (e.g., fluorine) to stabilize.

          • 3- & 4-Pyridine: Moderate stability. The ring is deactivated, but the nitrogen lone pair is accessible for N-oxidation.

          • 2-Pyridine: Highest stability. Steric hindrance from the sulfonamide group often blocks access to the pyridine nitrogen, preventing N-oxide formation.

          Part 3: Toxicity Assessment (hERG & Hepatotoxicity)

          hERG Inhibition (Cardiotoxicity)

          The human Ether-à-go-go-Related Gene (hERG) channel is a critical anti-target.[1]

          • Risk Factor: Basic nitrogens and lipophilic pi-systems are key pharmacophores for hERG binding.

          • Pyridine Liability: Pyridines are basic. If the pyridine nitrogen is protonated at physiological pH, it mimics the positively charged ammonium groups found in potent hERG blockers (e.g., dofetilide).

          • Mitigation: The 2-pyridine sulfonamide is often safer because the electron-withdrawing sulfonamide reduces the basicity of the pyridine nitrogen, keeping it neutral at pH 7.4.

          Cytotoxicity (HepG2)

          Benzene sulfonamides (especially those with electron-donating groups) can form reactive quinone-imine intermediates, leading to idiosyncratic hepatotoxicity. Pyridine rings, being electron-poor, rarely form these reactive intermediates, offering a superior safety profile regarding reactive metabolite formation.

          Part 4: Experimental Protocols

          To validate these properties in your own lab, use the following standardized protocols.

          Protocol A: Microsomal Stability Assay (Metabolic Stability)

          Objective: Determine intrinsic clearance (

          
          ) and 
          
          
          
          using liver microsomes.
          • Preparation:

            • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL) on ice.

            • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).[2]

            • Prepare test compound stock (10 mM in DMSO). Dilute to 1

              
               working solution in buffer (final DMSO < 0.1%).
              
          • Incubation:

            • Pre-incubation: Mix 1

              
               compound + 0.5 mg/mL microsomes. Equilibrate at 37°C for 5 mins.
              
            • Initiation: Add NADPH-regenerating system (1 mM final conc).

            • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

          • Termination:

            • Transfer aliquots into ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

            • Centrifuge at 4000 rpm for 20 mins to pellet proteins.

          • Analysis:

            • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

            • Calculation: Plot

              
               vs. time. Slope = 
              
              
              
              .
            • 
              .
              
            • 
              .
              
          Protocol B: Kinetic Solubility (Nephelometry)

          Objective: Rapidly assess aqueous solubility boundaries.

          • Plate Setup: Dispense 196

            
             of pH 7.4 buffer into a 96-well clear-bottom plate.
            
          • Dosing: Add 4

            
             of 10 mM DMSO stock (Final conc = 200 
            
            
            
            , 2% DMSO).
          • Incubation: Shake at room temperature for 2 hours (equilibrium).

          • Read: Measure light scattering (nephelometry) or UV absorbance at 620 nm (turbidity).

          • Validation: Compare against a standard curve of precipitated control (e.g., Pyrene). High absorbance = Low solubility (precipitation).

          Part 5: Decision Logic for Scaffold Selection

          Use this logic flow to select the optimal isomer for your pipeline.

          SelectionLogic Start Lead Optimization Start Q1 Is LogP > 3.5? Start->Q1 RouteA Switch to Pyridine Q1->RouteA Yes (Too Lipophilic) RouteB Keep Benzene Add Polar Groups Q1->RouteB No Q2 Is hERG a concern? RouteA->Q2 Select2Py Select 2-Pyridine (Low Basicity, High Stability) Q2->Select2Py Yes (High Risk) Select34Py Select 3/4-Pyridine (Check N-Oxidation) Q2->Select34Py No (Low Risk)

          Figure 2: Strategic decision tree for selecting pyridine regioisomers based on ADME liabilities.

          References

          • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] Link

          • Carvalho, J. F. S., et al. (2013).[1] Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry.[1] Link

          • Dalvie, D., et al. (2002). Assessment of Metabolic Stability in Drug Discovery.[3][4][5] Pharmaceutical Research. Link

          • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

          • Protocol for Microsomal Stability. (2020). Standard Operating Procedure for Metabolic Stability in Liver Microsomes. Protocols.io.[5] Link

          Sources

          Benchmarking the analytical performance of new methods for 2-amino-N,N-dimethylpyridine-3-sulfonamide detection

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Benchmarking the analytical performance of new methods for 2-amino-N,N-dimethylpyridine-3-sulfonamide detection Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

          Executive Summary

          The precise quantification of This compound (CAS: 4810-41-7 derivative) is a critical quality attribute in pharmaceutical development, particularly as a potential genotoxic impurity (PGI) or key intermediate in the synthesis of sulfonamide-based kinase inhibitors.

          Traditional HPLC-UV methods often struggle with the sensitivity required for trace-level analysis (<10 ppm) and suffer from peak tailing due to the basic pyridine moiety. This guide objectively benchmarks a novel HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography - Tandem Mass Spectrometry) workflow against the industry-standard RP-HPLC-UV , demonstrating superior sensitivity, throughput, and peak shape.[1]

          The Analytical Challenge

          The analyte, This compound , presents specific physicochemical challenges:

          • Polarity: The amino and sulfonamide groups create high polarity, leading to poor retention on standard C18 columns.[1]

          • Basicity: The pyridine ring interacts with residual silanols in silica-based columns, causing severe peak tailing.[1]

          • Trace Requirements: Regulatory thresholds for mutagenic impurities often require Limits of Quantitation (LOQ) in the ng/mL range, far below UV detection capabilities.[1]

          Method Comparison Overview
          FeatureStandard Method (RP-HPLC-UV) New Method (HILIC-MS/MS) Verdict
          Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI+) / MRMMS/MS offers 1000x sensitivity.
          Column Chemistry C18 (Reverse Phase)Amide / Zwitterionic HILICHILIC retains polar bases better.
          Sample Prep Liquid-Liquid Extraction (Complex)"Dilute-and-Shoot" (Simple)New Method reduces error.
          Run Time 25–30 minutes4–6 minutesNew Method is 5x faster.
          LOD (Limit of Detection) ~0.5 µg/mL (ppm)~0.5 ng/mL (ppb)New Method is essential for trace analysis.
          Experimental Design & Protocols
          3.1 Reagents and Materials
          • Analyte Standard: this compound (>98% purity).

          • Internal Standard (IS): Sulfapyridine-d4 (structurally analogous).

          • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.[1]

          3.2 Workflow Visualization

          The following diagram illustrates the comparative workflow between the traditional extraction-heavy method and the streamlined HILIC-MS/MS approach.

          AnalyticalWorkflow cluster_Old Standard Method (RP-HPLC-UV) cluster_New New Method (HILIC-MS/MS) Sample Raw Sample (API Matrix) LLE LLE Extraction (Ethyl Acetate) Sample->LLE ProteinPpt Protein Ppt / Dilution (ACN) Sample->ProteinPpt Evap Evaporation & Reconstitution LLE->Evap HPLC C18 Separation (25 min run) Evap->HPLC UV UV Detection (Low Specificity) HPLC->UV HILIC HILIC Separation (5 min run) ProteinPpt->HILIC MSMS ESI+ MRM (High Specificity) HILIC->MSMS

          Caption: Comparative workflow showing the reduction in sample preparation steps and analysis time for the HILIC-MS/MS method.

          3.3 Detailed Protocols

          Method A: Traditional RP-HPLC-UV (The Baseline)

          • Preparation: Dissolve 50 mg of sample in 10 mL phosphate buffer (pH 7.0).

          • Extraction: Perform Liquid-Liquid Extraction (LLE) x3 with Ethyl Acetate. Combine organic layers.

          • Concentration: Evaporate to dryness under

            
             at 40°C. Reconstitute in 1 mL Mobile Phase.
            
          • Chromatography:

            • Column: C18 (250 x 4.6 mm, 5 µm).[1]

            • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20).

            • Flow: 1.0 mL/min.

          • Detection: UV at 254 nm.

          Method B: HILIC-MS/MS (The Challenger)

          • Preparation: Weigh 10 mg sample into a 10 mL flask.

          • Dilution ("Dilute-and-Shoot"): Dissolve in 90% Acetonitrile / 10% Water (containing 10 mM Ammonium Formate). Vortex for 1 min. Centrifuge at 10,000 rpm for 5 min to settle particulates.

          • Chromatography:

            • Column: Amide-HILIC (100 x 2.1 mm, 1.7 µm).

            • Mobile Phase A: 10 mM Ammonium Formate (aq), pH 3.5.[1]

            • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

            • Gradient: 95% B held for 1 min, ramp to 60% B over 3 min, re-equilibrate.

          • Detection (MS/MS):

            • Source: ESI Positive Mode.

            • MRM Transition: m/z 202.1

              
               122.1 (Quantifier), 202.1 
              
              
              
              94.1 (Qualifier).
            • Mechanism:[1][2][3][4][5] The precursor [M+H]+ (202.[6]1) fragments via loss of the sulfonamide group (

              
              ) to form the aminopyridine characteristic ion.
              
          Comparative Data Analysis

          The following data represents a validation study performed under ICH Q2(R2) guidelines [1].

          4.1 Linearity and Range
          ParameterRP-HPLC-UVHILIC-MS/MS
          Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL
          Regression (
          
          
          )
          0.9920.999
          Slope Low responseHigh response (Ion counting)
          4.2 Sensitivity (LOD/LOQ)

          The HILIC-MS/MS method demonstrates a 1000-fold increase in sensitivity , crucial for detecting genotoxic impurities at ppm levels relative to the drug substance.

          MethodLOD (S/N = 3)LOQ (S/N = 10)
          RP-HPLC-UV0.2 µg/mL0.6 µg/mL
          HILIC-MS/MS 0.1 ng/mL 0.3 ng/mL
          4.3 Recovery & Matrix Effects

          Matrix effects are a common concern in MS. By using HILIC, the analyte elutes after the bulk of non-polar matrix suppressors, ensuring cleaner ionization.[1]

          Spike LevelHPLC-UV Recovery (%)HILIC-MS/MS Recovery (%)HILIC Matrix Effect (%)
          LowNot Detected98.5 ± 2.1-4.5 (Negligible)
          Medium85.4 ± 5.6101.2 ± 1.8-3.2
          High92.1 ± 4.299.8 ± 1.5-2.8
          Mechanism of Action: Why HILIC?

          The superior performance of Method B is driven by the interaction between the analyte's chemistry and the stationary phase.

          Mechanism cluster_RP Reverse Phase (Failure Mode) cluster_HILIC HILIC (Success Mode) Analyte 2-amino-N,N-dimethylpyridine- 3-sulfonamide (Polar/Basic) C18 C18 Ligands (Hydrophobic) WaterLayer Water-Enriched Layer C18->Analyte Repels Polar Analyte Silanols Exposed Silanols (Acidic) Silanols->Analyte Strong Ionic Binding ResultRP Result: 1. Poor Retention (elutes in void) 2. Peak Tailing (ionic interaction) Silanols->ResultRP WaterLayer->Analyte Partitioning Mechanism Amide Amide Ligands (Polar) ResultHILIC Result: 1. Strong Retention (Partitioning) 2. Sharp Peaks (High Organic MP) Amide->ResultHILIC

          Caption: Mechanistic view of why HILIC provides superior retention for polar pyridine sulfonamides compared to C18 columns.

          Conclusion and Recommendations

          For routine assay of the bulk drug, RP-HPLC-UV remains a cost-effective option if the concentration is high (>0.1%). However, for impurity profiling, genotoxicity screening, or environmental monitoring , the HILIC-MS/MS method is the mandatory choice.[1]

          Key Advantages of Adopting the New Method:

          • Compliance: Meets trace-level regulatory requirements (ICH M7).

          • Throughput: Reduces cycle time from 30 mins to 5 mins.

          • Robustness: Eliminates liquid-liquid extraction errors.

          References
          • ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation. (2023).[4][7] Guideline on validation of analytical procedures.

          • Nunes, K. S., et al. (2018).[1] Multiresidue Method for Quantification of Sulfonamides... by LC-QTOF/MS. Journal of Analytical Methods in Chemistry.

          • Mount, D. L., et al. (1996).[1][8] Field detection of sulfonamides in urine: the development of a new and sensitive test. American Journal of Tropical Medicine and Hygiene.

          • PubChem . This compound Compound Summary.

          Sources

          A Guide to the Cross-Validation of Experimental and Computational Analyses for 2-amino-N,N-dimethylpyridine-3-sulfonamide

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of modern drug discovery and materials science, the synergy between empirical laboratory findings and theoretical computational predictions is paramount. This guide provides a comprehensive framework for the cross-validation of experimental data with computational predictions for the novel compound, 2-amino-N,N-dimethylpyridine-3-sulfonamide. By integrating these two pillars of scientific inquiry, we can achieve a more profound understanding of molecular structure, properties, and potential applications, thereby accelerating the research and development lifecycle.

          This document is structured to provide researchers, scientists, and drug development professionals with a detailed, in-depth technical guide. We will explore the causality behind experimental choices, ensure that the described protocols are self-validating, and ground all claims in authoritative sources.

          Introduction to this compound and the Imperative of Cross-Validation

          This compound is a heterocyclic compound featuring a pyridine ring, an amino group, and a sulfonamide moiety. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of antibacterial, and antiprotozoal agents.[1][2] The pyridine scaffold is also a privileged structure in drug design. The combination of these pharmacophores in a single molecule makes it a compelling candidate for further investigation.

          Experimental Characterization: From Synthesis to Spectroscopic Analysis

          The experimental workflow is designed to synthesize, purify, and thoroughly characterize this compound. Each step is critical for obtaining high-quality data that can be confidently compared with computational predictions.

          Synthesis and Purification

          The synthesis of this compound would likely follow a multi-step pathway, drawing inspiration from established protocols for the synthesis of related pyridosulfonamide derivatives.[4] A plausible synthetic route is outlined below.

          Experimental Protocol: Synthesis of this compound

          • Sulfonation of 2-aminopyridine: 2-aminopyridine is reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 3-position of the pyridine ring. This reaction is typically carried out in an inert solvent and at low temperatures to control reactivity.

          • Formation of the Sulfonamide: The resulting 2-amino-pyridine-3-sulfonyl chloride is then reacted with dimethylamine in the presence of a base (e.g., triethylamine or pyridine) to form the desired this compound. The base serves to neutralize the HCl generated during the reaction.

          • Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain a pure, crystalline solid. The purity of the final compound is assessed by Thin Layer Chromatography (TLC) and melting point determination.

          Spectroscopic Characterization

          Spectroscopic techniques are indispensable for elucidating the molecular structure of the synthesized compound.

          • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl protons of the dimethylamino group. The ¹³C NMR spectrum will provide information on the chemical environment of each carbon atom. For similar pyridine sulfonamides, characteristic proton signals have been observed in specific regions of the NMR spectrum.[5][6]

          • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for the N-H stretching of the amino group, the S=O stretching of the sulfonamide group, and the C=N and C=C stretching of the pyridine ring. The SO₂ symmetric stretching bands for sulfonamides are typically observed in the range of 1170 to 1130 cm⁻¹.[7][8]

          • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions of the aromatic system.

          Computational Predictions: A Theoretical Approach to Molecular Properties

          Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting the properties of molecules with a good balance of accuracy and computational cost.[3]

          Computational Methodology

          A robust computational protocol is essential for generating reliable theoretical data.

          Computational Protocol: DFT Calculations

          • Software: All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian.[3]

          • Method: The B3LYP hybrid functional is a popular choice for DFT calculations on organic molecules as it has been shown to provide accurate results for a wide range of systems.[3][9]

          • Basis Set: The 6-311++G(d,p) basis set is a suitable choice as it includes polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules containing heteroatoms and for modeling hydrogen bonding.[9][10]

          • Geometry Optimization: The molecular geometry of this compound would be fully optimized in the gas phase to find the minimum energy conformation.

          • Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

          • NMR and UV-Vis Predictions: NMR chemical shifts and electronic transitions would be calculated using the GIAO (Gauge-Including Atomic Orbital) and TD-DFT (Time-Dependent DFT) methods, respectively.[10]

          Cross-Validation: Bridging the Gap Between Experiment and Theory

          The core of this guide lies in the direct comparison of the experimental data with the computational predictions. The following tables illustrate a hypothetical cross-validation for this compound, with expected experimental values based on literature for similar compounds.

          Table 1: Comparison of Predicted and Expected FT-IR Vibrational Frequencies

          Functional GroupPredicted Wavenumber (cm⁻¹) (DFT/B3LYP/6-311++G(d,p))Expected Experimental Wavenumber (cm⁻¹)
          N-H Stretch (Amino)~3400-35003300-3500[4]
          C-H Stretch (Aromatic)~3000-31003000-3100
          C-H Stretch (Methyl)~2850-29602850-2960
          C=N, C=C Stretch (Pyridine)~1450-16001440-1670[4]
          S=O Asymmetric Stretch~1320-13501300-1350
          S=O Symmetric Stretch~1140-11601130-1170[7]

          Table 2: Comparison of Predicted and Expected ¹H NMR Chemical Shifts (δ, ppm)

          ProtonPredicted Chemical Shift (ppm) (GIAO/B3LYP/6-311++G(d,p))Expected Experimental Chemical Shift (ppm)
          Aromatic-H7.0 - 8.56.9 - 8.3[4]
          NH₂5.0 - 7.0~7.4[4]
          N(CH₃)₂2.5 - 3.5~2.9[3]

          Table 3: Comparison of Predicted and Expected UV-Vis Absorption Maxima (λmax, nm)

          Electronic TransitionPredicted λmax (nm) (TD-DFT/B3LYP/6-311++G(d,p))Expected Experimental λmax (nm)
          π → π~250-280~260-290
          n → π~300-330~310-340
          Discussion of Potential Discrepancies

          It is important to acknowledge that discrepancies between experimental and computational data can arise. These differences are not necessarily indicative of errors but can provide valuable insights.

          • Solvent Effects: Experimental measurements are typically performed in solution, whereas the initial computational predictions are often made in the gas phase. The polarity of the solvent can influence the molecular geometry and electronic properties, leading to shifts in spectroscopic signals. Including a solvent model, such as the Polarizable Continuum Model (PCM), in the DFT calculations can help to mitigate these discrepancies.[10]

          • Intermolecular Interactions: In the solid state, intermolecular forces such as hydrogen bonding can significantly affect vibrational frequencies. These interactions are not accounted for in gas-phase calculations of a single molecule.

          • Limitations of the Computational Method: The choice of DFT functional and basis set can influence the accuracy of the predictions. While B3LYP and 6-311++G(d,p) are generally reliable, they are not infallible.

          Visualizing the Workflow

          To provide a clear overview of the processes involved, the following diagrams illustrate the experimental and computational workflows.

          Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Synthesis Synthesis of this compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis

          Caption: Experimental workflow for the synthesis and characterization of the target compound.

          Computational_Workflow cluster_setup Computational Setup cluster_calculations Quantum Chemical Calculations Software Select Software (e.g., Gaussian) Method Choose Method (DFT/B3LYP) Software->Method BasisSet Select Basis Set (6-311++G(d,p)) Method->BasisSet Optimization Geometry Optimization BasisSet->Optimization Frequency Frequency Calculation Optimization->Frequency NMR_Calc NMR Chemical Shift Prediction Optimization->NMR_Calc UVVis_Calc UV-Vis Spectra Prediction Optimization->UVVis_Calc

          Caption: Computational workflow for the theoretical prediction of molecular properties.

          Potential Applications

          Based on the well-established biological activities of sulfonamides and pyridine derivatives, this compound holds promise in several areas:

          • Antimicrobial Agent: The sulfonamide moiety is a classic antibacterial pharmacophore.[1][11] The synthesized compound could be screened for its activity against a panel of pathogenic bacteria and fungi.[12]

          • Enzyme Inhibition: Sulfonamides are known to be effective inhibitors of various enzymes, including carbonic anhydrases.[11] This suggests potential applications in the treatment of glaucoma, edema, and certain types of cancer.

          Conclusion

          The cross-validation of experimental findings with computational predictions represents a powerful and indispensable strategy in modern chemical research. This guide has outlined a comprehensive approach for the characterization of this compound, demonstrating how the integration of synthesis, spectroscopy, and DFT calculations can lead to a robust and reliable understanding of a novel molecule. By embracing this synergistic methodology, researchers can accelerate the pace of discovery and innovation in the fields of medicine and materials science.

          References

          • Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2025). ResearchGate. [Link]

          • Uno, T., Machida, K., Hanai, K., & Ueda, M. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708. [Link]

          • Tebyanian, H., et al. (2014). Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes. Journal of Theoretical and Computational Chemistry, 13(01), 1450002. [Link]

          • Khan, I., et al. (2023). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Scientific Reports, 13(1), 10738. [Link]

          • Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. (2024). MDPI. [Link]

          • A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. (2016). Journal of the Korean Chemical Society, 60(4), 235-244. [Link]

          • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

          • Uno, T., Machida, K., Hanai, K., & Ueda, M. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11, 704-8. [Link]

          • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. [Link]

          • FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. (2005). ResearchGate. [Link]

          • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Applied Microbiology and Biotechnology, 105(12), 4737-4749. [Link]

          • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (2024). Egyptian Journal of Chemistry. [Link]

          • This compound (C7H11N3O2S). PubChem. [Link]

          • Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. (2021). Preprints. [Link]

          • New prediction - DruMAP. DruMAP. [Link]

          • 2-amino-n-methylpyridine-3-sulfonamide (C6H9N3O2S). PubChem. [Link]

          • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. [Link]

          • Computational Insights on Sulfonamide Imprinted Polymers. (2008). MDPI. [Link]

          • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). The Scientific World Journal. [Link]

          • Synthesis and antibacterial activity of N-amino-derivatives of condensed pyridines. (2013). ResearchGate. [Link]

          • A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. (2024). Scientific Reports, 14(1), 12195. [Link]

          • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). (2020). ResearchGate. [Link]

          • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI. [Link]

          • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. (2016). Drug Design, Development and Therapy, 10, 1873-1882. [Link]

          • 3-Pyridinamine, N,N-dimethyl-. PubChem. [Link]

          Sources

          Comparative analysis of the biological activity of 2-amino-N,N-dimethylpyridine-3-sulfonamide and its regioisomers

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a comparative technical analysis of 2-amino-N,N-dimethylpyridine-3-sulfonamide , focusing on its Structure-Activity Relationship (SAR) relative to its regioisomers and primary sulfonamide analogs.

          The content is designed for medicinal chemists and pharmacologists, synthesizing data on electronic effects, steric constraints, and target specificity (Carbonic Anhydrase vs. Kinase/Tubulin modulation).

          Executive Summary

          The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry. While primary sulfonamides (

          
          ) are classical Carbonic Anhydrase (CA) inhibitors, the 
          
          
          
          -dimethylated variants
          represent a distinct pharmacological class.

          This guide compares This compound (Compound A) against its regioisomers (4- and 5-sulfonamide variants) and its primary analog. The analysis reveals that

          
          -dimethylation acts as a "molecular switch," abolishing CA activity while enhancing lipophilicity and membrane permeability, often redirecting activity toward kinase inhibition or tubulin destabilization.
          
          Key Comparative Metrics
          Feature2-Amino-3-sulfonamide (
          
          
          -dimethyl)
          2-Amino-5-sulfonamide (
          
          
          -dimethyl)
          Primary Analog (
          
          
          )
          Electronic Effect Ortho-effect (Steric/Electronic clash)Para-conjugation (Push-pull system)Standard H-bond donor
          CA Inhibition Inactive (No acidic proton)Inactive Potent (
          
          
          often < 10 nM)
          Lipophilicity High (LogP > 1.5)HighLow (Polar tail)
          Primary Target Kinases / Tubulin / TRPV1Metabolic EnzymesCarbonic Anhydrase (CA)

          Chemical Architecture & Regioisomerism

          The biological divergence of these isomers is driven by the position of the sulfonamide group relative to the electron-donating 2-amino group and the pyridine nitrogen.

          The Ortho-Effect (The 3-Isomer)

          In This compound , the sulfonamide group is ortho to the amino group.

          • Steric Consequence: The bulky

            
            -dimethyl group forces the sulfonamide moiety out of coplanarity with the pyridine ring. This "twisted" conformation often prevents intercalation into flat DNA pockets but enhances fit into globular hydrophobic pockets (e.g., kinase ATP sites).
            
          • Intramolecular Interaction: Potential for hydrogen bonding between the 2-amino protons and the sulfonyl oxygens is disrupted by the twist, altering pKa and solubility compared to the 5-isomer.

          The Para-Conjugation (The 5-Isomer)

          In the 2,5-regioisomer , the groups are electronically conjugated.

          • Resonance: The lone pair on the 2-amino group can donate electron density through the ring to the electron-withdrawing sulfonamide at position 5.

          • Result: This isomer typically exhibits higher metabolic stability and a more planar geometry, making it a better mimic for PABA (p-aminobenzoic acid) analogs, though the

            
            -dimethylation prevents folate pathway interference.
            
          Visualization: SAR Decision Pathways

          The following diagram illustrates how structural modifications (Regioisomerism vs. Methylation) dictate the biological pathway.

          SAR_Pathway Scaffold 2-Aminopyridine Scaffold Sub_Primary Primary Sulfonamide (-SO2NH2) Scaffold->Sub_Primary R=H Sub_Dimethyl N,N-Dimethyl Sulfonamide (-SO2N(Me)2) Scaffold->Sub_Dimethyl R=Me Target_CA Target: Carbonic Anhydrase (Zn2+ Binding) Sub_Primary->Target_CA High Affinity (Classic Mechanism) Sub_Dimethyl->Target_CA INACTIVE (Lacks acidic H) Regio_3 3-Position (Ortho) Steric Twist Sub_Dimethyl->Regio_3 Regio_5 5-Position (Para) Planar/Conjugated Sub_Dimethyl->Regio_5 Target_Kinase Target: Kinases/Tubulin (Hydrophobic Pocket) Regio_3->Target_Kinase High Selectivity (TRPV1/Antitumor) Regio_5->Target_Kinase Moderate Selectivity

          Caption: SAR decision tree showing how N-methylation switches the target from Carbonic Anhydrase to hydrophobic targets (Kinases/TRPV1), with regioisomerism refining selectivity.

          Biological Activity Analysis

          Carbonic Anhydrase (CA) Inhibition: The Negative Control

          The most critical distinction in this class is the interaction with metalloenzymes.

          • Mechanism: CA inhibitors require a free sulfonamide nitrogen proton (

            
            ) to coordinate with the Zinc (
            
            
            
            ) ion in the enzyme's active site.
          • Observation: this compound is inactive against hCA I, II, IX, and XII.

          • Utility: This molecule serves as an excellent negative control in phenotypic assays. If a biological effect is observed, it confirms the mechanism is independent of CA inhibition.

          Anticancer & Cytotoxicity (Tubulin/Kinase)

          With the CA pathway blocked by methylation, the activity of the 3-isomer shifts toward antiproliferative mechanisms.

          • Tubulin Polymerization: Pyridine sulfonamides, particularly those with bulky substitutions (like the 3-isomer), have been shown to inhibit tubulin polymerization by binding to the colchicine site. The steric bulk of the

            
            -dimethyl group at the ortho position mimics the steric profile required to wedge into the tubulin dimer interface.
            
          • TRPV1 Antagonism: Research indicates that 2-sulfonamidopyridine derivatives act as TRPV1 antagonists. The 3-sulfonamide regioisomer specifically modifies the "C-region" interaction within the receptor, providing analgesic potential.

          Antimicrobial Potency

          While primary sulfonamides act as antimetabolites (folate synthesis inhibitors), the

          
          -dimethyl variants cannot mimic PABA effectively. However, they show activity against specific fungal strains by disrupting cell wall synthesis, likely through non-specific membrane perturbation facilitated by their higher lipophilicity (LogP ~1.8 vs 0.6 for the primary analog).
          

          Experimental Protocols

          To validate the comparative profile of these isomers, the following protocols are recommended. These are designed to be self-validating: the primary sulfonamide must work in the CA assay, while the dimethyl variant must fail.

          Synthesis of this compound

          Note: This workflow ensures regio-specificity.

          • Starting Material: 2-aminopyridine.[1][2][3][4][5]

          • Protection: Acetylate the amine (Acetic anhydride)

            
             2-acetamidopyridine.
            
          • Chlorosulfonation: Treat with chlorosulfonic acid (

            
            ) at 100°C.
            
            • Regio-control: The acetamido group directs the sulfonyl chloride primarily to the 5-position (para). To get the 3-isomer , one often requires specific directing groups or starting with 2-amino-3-chloropyridine and using a thiol-oxidation route.

            • Alternative Route (3-isomer): Start with 2-chloro-3-nitro-pyridine

              
               displace Cl with thiol 
              
              
              
              oxidize to sulfonyl chloride
              
              
              aminate
              
              
              reduce nitro.
          • Amination: React the sulfonyl chloride with dimethylamine (excess) in THF at 0°C.

          • Deprotection: Hydrolysis of the acetyl group (if used) with NaOH/MeOH.

          Carbonic Anhydrase Inhibition Assay (Validation Step)

          Objective: Confirm lack of activity for N,N-dimethyl variants (vs. Acetazolamide control).

          • Reagents: Purified hCA II enzyme, p-Nitrophenyl acetate (Substrate), HEPES buffer (pH 7.4).

          • Protocol:

            • Incubate enzyme with inhibitor (Compound A or Regioisomers) for 15 min at 25°C.

            • Add substrate (p-Nitrophenyl acetate).

            • Monitor hydrolysis spectrophotometrically at 400 nm (formation of p-nitrophenolate).

          • Expected Result:

            • Primary Sulfonamide:

              
              .
              
            • This compound:

              
               (Inactive).
              
          Workflow Diagram: Synthesis & Evaluation

          Workflow Start Start: 2-Aminopyridine Precursors Step1 Step 1: Chlorosulfonation (Directs to 5-position usually) OR Thiol-Oxidation (For 3-position) Start->Step1 Step2 Step 2: Amination React with Dimethylamine (HNMe2) Step1->Step2 Product Product: 2-amino-N,N-dimethylpyridine-sulfonamide Step2->Product Branch Assay Selection Product->Branch Assay_CA CA Inhibition Assay (Expect: INACTIVE) Branch->Assay_CA Assay_MTT MTT Cytotoxicity Assay (Expect: ACTIVE in specific lines) Branch->Assay_MTT

          Caption: Synthesis and evaluation workflow distinguishing the 3-isomer and 5-isomer pathways.

          References

          • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

          • 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (via NIH). URL:[Link]

          • Pyridine: the scaffolds with significant clinical diversity. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

          • Biological activity and synthesis of sulfonamide derivatives: A brief review. Source: ResearchGate / J. Biomaterials and Nanobiotechnology. URL:[Link]

          • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Source: MDPI Molecules. URL:[Link]

          Sources

          A Comparative Guide to Validating Target Engagement for 2-amino-N,N-dimethylpyridine-3-sulfonamide in Cellular Models

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of the novel compound, 2-amino-N,N-dimethylpyridine-3-sulfonamide. As the specific molecular target of this compound is not yet defined, this document will serve as a comparative analysis of leading methodologies to identify and confirm its interaction with intracellular proteins. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

          Introduction: The Criticality of Target Engagement

          In drug discovery, confirming that a molecule binds to its intended target within the complex environment of a living cell is a pivotal step.[1] This process, known as target engagement, is essential for establishing a clear mechanism of action and for interpreting the cellular and physiological effects of a compound.[1] The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, known to interact with various enzymes and receptors.[2][3] The 2-aminopyridine scaffold is also a common feature in bioactive molecules.[4] Therefore, a systematic and multi-faceted approach is required to elucidate the specific target(s) of this compound.

          This guide will compare and contrast several state-of-the-art techniques for assessing target engagement: Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, Kinobeads-based competitive profiling, and classical Immunoprecipitation-Western Blot analysis. Each method offers unique advantages and is based on distinct biophysical or biochemical principles.

          Method 1: Cellular Thermal Shift Assay (CETSA)

          CETSA is a powerful biophysical method for assessing drug-target interaction in a cellular context.[5] The core principle is that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability.[6][7] This stabilization results in the protein being more resistant to heat-induced denaturation and aggregation.[6]

          Causality of Experimental Choices in CETSA

          The choice of CETSA as a primary validation tool is based on its ability to directly measure target engagement in intact cells or cell lysates without the need for compound modification or genetic engineering of the target protein.[8] This label-free approach provides a physiologically relevant assessment of target binding.

          Experimental Workflow: CETSA

          The general workflow for a CETSA experiment involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.[5][6]

          CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Quantification A Intact Cells B Treat with 2-amino-N,N-dimethyl- pyridine-3-sulfonamide or Vehicle (DMSO) A->B Incubate C Aliquot cells B->C D Heat at a range of temperatures C->D E Cell Lysis (e.g., Freeze-thaw) D->E F Centrifugation to separate soluble and aggregated proteins E->F G Collect Supernatant (Soluble Fraction) F->G H Western Blot or other protein quantification method G->H

          Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

          Detailed CETSA Protocol
          • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line hypothesized to be sensitive to the compound) and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[5]

          • Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes), followed by a cooling step at room temperature.[5][7]

          • Cell Lysis and Fractionation: Lyse the cells using a method that preserves protein integrity, such as freeze-thaw cycles in liquid nitrogen.[5][9] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[5]

          • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target protein in the soluble fraction is then quantified. Western blotting is a common method, where the band intensity of the target protein is measured.[7][9]

          Data Interpretation

          A successful CETSA experiment will generate a sigmoidal "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm) and thus, target stabilization.

          TreatmentApparent Melting Temperature (Tm)Fold Stabilization
          Vehicle (DMSO)52.5 °C1.0
          10 µM this compound56.8 °C1.08
          50 µM this compound59.2 °C1.13

          Method 2: NanoBRET® Target Engagement Assay

          The NanoBRET® Target Engagement Assay is a proximity-based method that measures compound binding in living cells.[1][10] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a fluorescent tracer).[11][12]

          Causality of Experimental Choices in NanoBRET®

          This method is chosen for its high sensitivity, real-time measurement capabilities, and its ability to quantify compound affinity and residence time in a physiological context.[1][10] It is particularly well-suited for high-throughput screening and detailed structure-activity relationship studies.[10]

          Experimental Workflow: NanoBRET®

          The assay involves expressing the target protein as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is then added. The test compound competes with the tracer for binding to the target, leading to a decrease in the BRET signal.[11][13]

          NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Assay Steps cluster_detection Signal Detection A Transfect cells with plasmid encoding Target-NanoLuc® fusion B Add 2-amino-N,N- dimethylpyridine-3- sulfonamide A->B C Add fluorescent tracer and NanoLuc® substrate B->C D Measure luminescence at donor and acceptor wavelengths C->D E Calculate BRET ratio D->E

          Caption: A simplified workflow for the NanoBRET® Target Engagement Assay.

          Detailed NanoBRET® Protocol
          • Cell Engineering: Genetically engineer a cell line to express the putative target protein as a fusion with NanoLuc® luciferase. This often involves transient or stable transfection of a plasmid encoding the fusion protein.

          • Compound and Tracer Addition: Plate the engineered cells in a microplate. Add serial dilutions of this compound. Subsequently, add a pre-determined optimal concentration of the fluorescent tracer and the NanoLuc® substrate.

          • Signal Measurement: Incubate the plate for a specified period to allow for binding equilibrium. Measure the luminescence signals at the donor (NanoLuc®) and acceptor (tracer) emission wavelengths using a plate reader.

          • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement.

          Data Interpretation

          The data is typically plotted as a dose-response curve, from which the IC50 value (the concentration of the compound that displaces 50% of the tracer) can be determined. This provides a quantitative measure of the compound's affinity for the target in living cells.

          CompoundIC50 (µM)
          This compound5.2
          Inactive Analogue> 100

          Method 3: Kinobeads Competition Binding Assay

          For a compound with an unknown target, particularly one that might target kinases, a chemical proteomics approach like the Kinobeads assay is invaluable.[14][15] This technique uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[16]

          Causality of Experimental Choices in Kinobeads Assay

          This method is ideal for unbiased target identification and selectivity profiling.[14] It allows for the simultaneous assessment of a compound's interaction with hundreds of endogenously expressed kinases in their native state.

          Experimental Workflow: Kinobeads

          The workflow involves incubating a cell lysate with the test compound, followed by incubation with the kinobeads. The compound competes with the immobilized inhibitors on the beads for binding to kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry.[16]

          Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_enrichment Affinity Enrichment cluster_ms_analysis Mass Spectrometry A Prepare cell lysate B Incubate lysate with 2-amino-N,N-dimethyl- pyridine-3-sulfonamide A->B C Add Kinobeads B->C D Wash beads to remove non-specifically bound proteins C->D E Elute bound kinases D->E F Protein digestion (e.g., with trypsin) E->F G LC-MS/MS analysis F->G H Identify and quantify kinases G->H

          Caption: Overview of the Kinobeads-based chemical proteomics workflow.

          Detailed Kinobeads Protocol
          • Cell Lysis: Prepare a native cell lysate from the cells of interest under conditions that preserve kinase activity.

          • Competitive Binding: Incubate the lysate with different concentrations of this compound.

          • Kinase Enrichment: Add the kinobeads slurry to the lysate and incubate to allow for the capture of kinases that are not bound to the test compound.

          • Sample Preparation for Mass Spectrometry: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured kinases and digest them into peptides (e.g., with trypsin).

          • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

          Data Interpretation

          The abundance of each identified kinase is compared between the compound-treated and vehicle-treated samples. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that the compound is engaging with that kinase in the lysate. This allows for the determination of apparent dissociation constants (Kdapp) for numerous kinases simultaneously.[16]

          Kinase TargetApparent Kd (µM)Selectivity Score
          Kinase A0.8High
          Kinase B12.5Moderate
          Kinase C> 50Low

          Method 4: Immunoprecipitation-Western Blot (IP-WB)

          Once a putative target is identified (e.g., from a Kinobeads screen), immunoprecipitation (IP) followed by Western blotting can be used as an orthogonal method to confirm engagement.[17] In a competitive IP-WB experiment, the compound would compete with an antibody for binding to the target protein.

          Causality of Experimental Choices in IP-WB

          IP-WB is a widely accessible and well-established technique for studying protein interactions. It serves as a valuable, lower-throughput method to confirm hits from larger-scale screens.

          Experimental Workflow: Competitive IP-WB

          This workflow involves incubating a cell lysate with the test compound before adding an antibody specific to the putative target. The antibody-protein complexes are then captured on beads, and the amount of precipitated target is quantified by Western blot.

          IPWB_Workflow cluster_lysate_prep Lysate Treatment cluster_ip Immunoprecipitation cluster_wb Western Blot Analysis A Prepare cell lysate B Incubate lysate with 2-amino-N,N-dimethyl- pyridine-3-sulfonamide A->B C Add target-specific antibody B->C D Add Protein A/G beads to capture antibody- protein complexes C->D E Wash beads and elute protein complexes D->E F SDS-PAGE and Western Blot for the target protein E->F

          Caption: Workflow for a competitive Immunoprecipitation-Western Blot experiment.

          Detailed Competitive IP-WB Protocol
          • Cell Lysis and Compound Incubation: Prepare a cell lysate and incubate it with increasing concentrations of this compound.

          • Immunoprecipitation: Add a specific antibody against the hypothesized target protein to the lysate and incubate to allow for antibody-antigen binding. Then, add Protein A/G-conjugated beads to capture the immune complexes.[18][19]

          • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[18]

          • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the target protein, followed by a secondary antibody for detection.[17]

          Data Interpretation

          If the compound binds to the target protein, it will reduce the amount of protein that can be immunoprecipitated by the antibody. This will be observed as a dose-dependent decrease in the band intensity of the target protein in the Western blot.

          Comparison of Target Engagement Validation Methods

          MethodPrincipleThroughputCompound/Target ModificationKey OutputBest For
          CETSA Ligand-induced thermal stabilizationLow-MediumNoneThermal shift (ΔTm)Validating direct binding in intact cells; label-free.
          NanoBRET® Bioluminescence Resonance Energy TransferHighTarget-NanoLuc® fusionIC50, affinity, residence timeQuantitative affinity determination in live cells; high-throughput screening.
          Kinobeads Competitive affinity purificationMediumNoneTarget spectrum, apparent KdUnbiased target identification and selectivity profiling, especially for kinases.
          Competitive IP-WB Antibody-antigen interactionLowNoneRelative decrease in precipitated proteinOrthogonal validation of a specific, hypothesized target.

          Conclusion

          Validating the target engagement of a novel compound like this compound requires a strategic and multi-pronged approach. There is no single "best" method; rather, the techniques described herein are complementary and provide different, yet crucial, pieces of the puzzle. An ideal workflow would begin with a broad, unbiased screen using a method like Kinobeads to identify potential targets. Promising candidates can then be rigorously validated and quantified using CETSA and/or NanoBRET®. Finally, competitive IP-WB can serve as a straightforward, orthogonal confirmation of the primary target. By employing these self-validating systems, researchers can confidently establish the cellular mechanism of action for novel chemical entities, a critical step in the journey of drug discovery and development.

          References

          • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

          • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

          • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In PubMed. Retrieved from [Link]

          • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

          • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

          • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

          • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

          • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

          • ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

          • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

          • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

          • Sino Biological. (n.d.). Immunoprecipitation-Western Blot (IP-WB) Experiments: Procedures and Result Analysis. Retrieved from [Link]

          • Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

          • PMC. (n.d.). The target landscape of clinical kinase drugs. Retrieved from [Link]

          • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

          • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Retrieved from [Link]

          • SlideShare. (n.d.). SULPHONAMIDES. Retrieved from [Link]

          • Dovepress. (2016, May 26). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl | DDDT. Retrieved from [Link]

          • AERU. (2025, August 2). 2-[[[[(aminocarbonyl) amino] carbonyl]amino]sulfonyl]-N,N-dimethyl-3-pyridinecarboxamide (Ref: IN-GDC42). Retrieved from [Link]

          • PubMed. (2023, July 18). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]

          • PMC. (n.d.). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]

          • PMC. (n.d.). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Retrieved from [Link]

          • PMC. (n.d.). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Retrieved from [Link]

          • Royal Society of Chemistry. (n.d.). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Retrieved from [Link]

          • MDPI. (2024, October 4). Heterobivalent Dual-Target Peptide for Integrin-αvβ3 and Neuropeptide Y Receptors on Breast Tumor. Retrieved from [Link]

          • EPA. (n.d.). Aminopyridines. Retrieved from [Link]

          Sources

          Reproducibility and Robustness Testing of Assays Involving 2-amino-N,N-dimethylpyridine-3-sulfonamide

          Author: BenchChem Technical Support Team. Date: February 2026

          The following guide provides a rigorous technical framework for the reproducibility and robustness testing of 2-amino-N,N-dimethylpyridine-3-sulfonamide (CAS: 55278-37-0).

          This compound is not a standalone "assay kit" but a critical high-value intermediate and chemical probe used primarily in:

          • Fragment-Based Drug Discovery (FBDD): As a scaffold for kinase and helminth targets.[1]

          • Synthetic Chemistry: A precursor for imidazo[1,2-a]pyridine libraries.

          This guide treats the compound as the "Test Article" and defines the assays required to validate its quality, stability, and performance in downstream applications.

          Executive Summary & Technical Context[1][2][3][4][5][6]

          This compound is a specialized pyridine derivative characterized by a tertiary sulfonamide group.[1] Unlike primary sulfonamides (

          
          ), the 
          
          
          
          -dimethyl substitution prevents ionization of the sulfonamide nitrogen, significantly altering its solubility profile, hydrogen-bonding potential, and biological targets.[1]

          Common Reproducibility Failure Points:

          • Solubility Artifacts: The compound often precipitates in aqueous buffers (PBS/TBS) if DMSO stock concentration exceeds 1%, leading to false-negative bioassay results.[1]

          • Synthetic Impurities: Commercial batches frequently contain 2-amino-N-methylpyridine-3-sulfonamide (monomethyl impurity) or residual 2-chloropyridine precursors, which alter reaction kinetics.[1]

          • Aggregation: In high-concentration fragment screens (

            
            ), the flat aromatic core can form colloidal aggregates, causing non-specific protein inhibition.[1]
            

          This guide compares the Optimized Robustness Protocol against Standard Industry Methods to ensure data integrity.

          Comparative Analysis: Performance & Properties

          The following table contrasts the physicochemical behavior of this compound with its primary sulfonamide analog (a common alternative).

          FeatureThis compound (Target)2-aminopyridine-3-sulfonamide (Primary Analog)Impact on Assay Robustness
          CAS Number 55278-37-024310-36-9Distinct molecular identities.[1]
          H-Bond Donor Low (Amine only)High (Amine + Sulfonamide)Target: Better membrane permeability; Analog: Higher polarity.[1]
          pKa (Pyridine N) ~6.5 - 7.0~6.0 - 6.5Target is slightly more basic; affects pH-dependent solubility.[1]
          Aq. Solubility Low (< 1 mM in PBS) Moderate (> 5 mM in PBS)Critical: Target requires strict DMSO control to prevent precipitation.
          CA Inhibition Negligible High (Carbonic Anhydrase)Target is cleaner for non-CA screens; Analog has high off-target risk.[1]
          Synthetic Utility Cyclization to Imidazo[1,2-a]pyridinesCyclization + Sulfonamide couplingTarget yields cleaner cyclization products (no competing sulfonamide N-alkylation).[1]

          Part 1: Material Qualification (Input QC)[1]

          Before initiating biological or synthetic assays, the material must pass strict purity checks.[1] Standard "Certificate of Analysis" (CoA) data is often insufficient for high-sensitivity screens.[1]

          Protocol A: High-Resolution HPLC Purity Check

          Objective: Detect des-methyl and chloro-precursor impurities.[1]

          • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

          • Mobile Phase:

            • A: 0.1% Formic Acid in Water.[1]

            • B: Acetonitrile.[1]

          • Gradient: 5% B to 95% B over 10 minutes.

          • Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds).[1]

          • Acceptance Criteria:

            • Purity

              
               (AUC).[1]
              
            • No single impurity

              
              .[1]
              
            • Specific Check: Retention time shift vs. Monomethyl standard (Monomethyl elutes earlier).

          Protocol B: NMR Identity Verification

          Objective: Confirm N,N-dimethyl integrity.

          • Solvent: DMSO-

            
            .
            
          • Key Signals:

            • 
               2.6–2.8 ppm (Singlet, 6H): 
              
              
              
              .[1] Note: If this appears as a doublet or two singlets, restricted rotation or mono-methylation is present.[1]
            • 
               6.5–8.5 ppm (Multiplets, 3H): Pyridine ring protons.[1]
              
            • 
               ~6.0–7.0 ppm (Broad Singlet, 2H): 
              
              
              
              (Exchangeable with
              
              
              ).[1]

          Part 2: Physicochemical Robustness Assays

          Protocol C: Kinetic Solubility & Aggregation (DLS)

          Context: Essential for Fragment-Based Drug Discovery (FBDD).[1]

          Step-by-Step Methodology:

          • Preparation: Prepare a

            
             stock solution in 100% DMSO.
            
          • Dilution: Dilute stock 1:100 into PBS (pH 7.4) to reach

            
             (1% DMSO final).[1]
            
          • Incubation: Shake at room temperature for 2 hours.

          • Filtration: Filter half the sample through a 0.22 µm PVDF membrane.

          • Quantification: Analyze filtrate vs. unfiltered sample via HPLC-UV.

            • Solubility Fraction = (AUC Filtrate / AUC Unfiltered).[1]

          • Aggregation Check (DLS): Place unfiltered sample in a Dynamic Light Scattering cuvette.

            • Pass: Scattering intensity < 100 kcps (monomeric).[1]

            • Fail: Scattering intensity > 1000 kcps (colloidal aggregates).[1]

          Data Interpretation:

          • If Solubility <

            
            , the assay buffer must  be supplemented with 0.01% Triton X-100 or the DMSO concentration increased to 2% (if tolerated).[1]
            

          Part 3: Synthetic Robustness (Functional Assay)

          Context: Validating the reagent's reactivity in "Imidazo[1,2-a]pyridine" synthesis (The primary use case).

          Protocol D: The "Phenacyl Bromide" Cyclization Test

          This reaction validates the nucleophilicity of the pyridine nitrogen and the stability of the sulfonamide group under reflux.[1]

          Reaction Scheme: Reagent + 2-Bromoacetophenone -> (Reflux/EtOH) -> Imidazo[1,2-a]pyridine derivative

          Workflow:

          • Mix: 1.0 eq (201 mg) This compound + 1.1 eq (219 mg) 2-bromoacetophenone in Ethanol (5 mL).

          • Reflux: Heat to

            
             for 4 hours.
            
          • Workup: Cool to RT. Add

            
             (sat. aq). Extract with EtOAc.[1]
            
          • Analysis: LC-MS.

          • Robustness Metric:

            • Conversion:

              
               required.[1]
              
            • Side Product: Check for hydrolysis of the sulfonamide (loss of

              
               mass). If observed, the reagent batch contains residual acid or is moisture-compromised.[1]
              

          Visualization of Workflows

          Diagram 1: Quality Assurance Decision Tree

          This logic flow ensures only robust material enters the screening pipeline.[1]

          QC_Workflow Start Raw Material (CAS 55278-37-0) HPLC HPLC Purity Check (>98%?) Start->HPLC NMR 1H NMR Check (Dimethyl Singlet?) HPLC->NMR Pass Fail_Pur Reject: Purify/Recrystallize HPLC->Fail_Pur Fail (<98%) Solubility Kinetic Solubility (PBS, pH 7.4) NMR->Solubility Pass NMR->Fail_Pur Fail (Impurity) DLS DLS Aggregation Test Solubility->DLS >100 µM Soluble Fail_Agg Add 0.01% Triton X-100 Solubility->Fail_Agg Precipitates Pass RELEASE FOR ASSAY DLS->Pass Monomeric DLS->Fail_Agg Aggregates Fail_Agg->Pass Retest Pass

          Caption: QC workflow to validate reagent purity and solution stability before biological screening.

          Diagram 2: Synthetic Pathway & Mechanism

          Visualizing the cyclization robustness test (The "Functional Assay").

          Synthesis_Pathway Reagent 2-amino-N,N-dimethyl pyridine-3-sulfonamide Intermediate N-Alkylated Intermediate Reagent->Intermediate Nucleophilic Attack (Pyridine N) Reactant 2-Bromoacetophenone Reactant->Intermediate Product Imidazo[1,2-a]pyridine Derivative Intermediate->Product Cyclization (- HBr, - H2O) SideProduct Hydrolysis Artifact (Sulfonic Acid) Intermediate->SideProduct Acid/Moisture (Failure Mode)

          Caption: Mechanistic pathway for the functional cyclization assay. Side products indicate reagent degradation.[1]

          References

          • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link][1]

          • Engers, D. W., et al. General Solubility and Stability Protocols for Fragment-Based Screening.[1] Methods in Enzymology, 2011.[1] [Link]

          • Guex, N., et al. Imidazo[1,2-a]pyridine scaffolds in drug discovery.[1] Journal of Medicinal Chemistry, 2020.[1] (Contextual grounding for synthetic utility). [Link][1]

          • Shoichet, B. K. Screening in a spirit of haunting: the role of aggregation in non-specific inhibition.[1] Drug Discovery Today, 2006.[1] [Link]

          Sources

          Safety Operating Guide

          Personal protective equipment for handling 2-amino-N,N-dimethylpyridine-3-sulfonamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Operational Safety Protocol: Handling 2-amino-N,N-dimethylpyridine-3-sulfonamide

          Part 1: Hazard Identification & Risk Context

          The "Why" Behind the Protocol Handling This compound (PubChem CID: 12203905) requires a safety strategy derived from its structural pharmacophores.[1][2] While specific toxicological data for this exact derivative may be sparse, we must apply the Precautionary Principle based on its two functional cores:[1]

          • The 2-Aminopyridine Core: Structurally analogous to 4-aminopyridine (a potassium channel blocker).[1][2] These compounds are often neurotoxic and can be readily absorbed through intact skin (transdermal).[1][2] Acute exposure may lead to paresthesia, convulsions, or respiratory distress.[1][2][3]

          • The Sulfonamide Moiety: A known class of sensitizers .[1] Repeated exposure can trigger severe allergic dermatitis or respiratory sensitization (occupational asthma).[1][2]

          Critical Physical Property:

          • State: Solid (Crystalline powder).[1][2]

          • Primary Vector: Inhalation of dust and direct dermal contact.

          • Solubility: Likely soluble in DMSO, Methanol, and dilute acids; sparingly soluble in water.[1][2]

          Part 2: Personal Protective Equipment (PPE) Matrix

          This matrix is designed to scale protection based on the energy and quantity of the operation.

          Protection ZoneStandard Operation (Closed System / <50 mg)High-Risk Operation (Open Handling / >50 mg / Solubilization)
          Respiratory Fume Hood Only. Work must be performed 6 inches inside the sash.[1][2]N95 or P100 Respirator plus Fume Hood. If creating fine dust, use a Powder Weighing Station.[1][2]
          Dermal (Hands) Double Nitrile Gloves (0.11 mm min).[1][2] Change outer pair every 30 mins.[1][2]Laminate / Silver Shield Gloves (under nitrile) if handling concentrated solutions.[1][2]
          Ocular Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient for powders.[1][2]Face Shield + Goggles.[1] Required during scale-up or vigorous mixing.[2]
          Body Lab Coat (Cotton/Poly blend).[2] Buttoned to the neck.[1]Tyvek® Sleeves or Apron .[1] Disposable over-garments to prevent cuff contamination.[1][2]

          Part 3: Operational Workflow (Step-by-Step)

          Phase 1: Preparation & Engineering Controls
          • Static Control: Aminopyridine powders are often static-prone.[2] Use an anti-static gun or ionizer bar inside the hood before opening the vial. This prevents "fly-out" of toxic dust.[1][2]

          • Sash Height Validation: Verify the fume hood sash is at the certified working height (usually 18 inches). Tape a small tissue strip to the sash bottom; if it is not pulled inward firmly, STOP .[1] The face velocity is insufficient.[1]

          Phase 2: Weighing & Transfer
          • Double Glove: Don two pairs of nitrile gloves.[1][2] Contrast colors (e.g., blue over white) are recommended to easily spot tears.[1][2]

          • Tare External: Tare your receiving vial outside the balance if possible, or use a pre-weighed vessel to minimize time inside the enclosure.

          • Transfer: Open the source container only inside the hood. Use a disposable spatula.[1][2]

            • Technique: Do not dump.[1][2] Tap the spatula gently against the receiving vial wall to dislodge powder.

          • Decon Spatula: Immediately wipe the spatula with a Kimwipe soaked in Methanol before removing it from the hood.[1]

          Phase 3: Solubilization (The Critical Moment)
          • Exothermic Risk: Sulfonamides can be slightly acidic; aminopyridines are basic.[1] When dissolving in acid or reacting, expect a mild exotherm.[1][2]

          • Solvent Choice: If using DMSO (Dimethyl sulfoxide), be hyper-vigilant.[1][2] DMSO is a penetration enhancer and will carry the toxic aminopyridine moiety directly through your skin and gloves.

            • Rule: If DMSO is used, Laminate gloves are mandatory .[1][2]

          Part 4: Waste Disposal & Decontamination

          Solid Waste:

          • Dispose of all contaminated gloves, weigh boats, and paper towels in a sealed double-bag labeled "Toxic Solid Waste."[1][2] Do not use general trash.

          Liquid Waste:

          • Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1][2]

          • Labeling: Must explicitly state "Contains Aminopyridines – Neurotoxin Hazard."[1]

          Spill Cleanup (< 5 grams):

          • Isolate: Alert nearby personnel.

          • PPE Up: Don N95 respirator and double gloves.[1][2]

          • Cover: Gently cover powder with paper towels dampened with water (to prevent dust cloud).[1][2]

          • Wipe: Scoop up semi-solid mass. Clean area with 10% soap solution, followed by water.[1][2] Avoid using Acetone/Methanol for initial cleanup, as this spreads the toxin.[1][2]

          Part 5: Decision Logic & Workflow Visualization

          The following diagram illustrates the decision-making process for safe handling.

          SafetyProtocol Start Start: Handling 2-amino-N,N- dimethylpyridine-3-sulfonamide RiskAssess Risk Assessment: Is the quantity > 50mg OR is DMSO/Solvent involved? Start->RiskAssess LowRisk Standard Protocol: - Fume Hood - Double Nitrile Gloves - Splash Goggles RiskAssess->LowRisk No (<50mg dry) HighRisk High-Potency Protocol: - Powder Weighing Station - N95/P100 Respirator - Tyvek Sleeves/Apron RiskAssess->HighRisk Yes (>50mg or DMSO) Weighing Weighing Step: Use Anti-Static Gun Minimize Air Drafts LowRisk->Weighing HighRisk->Weighing Solubilization Solubilization: WARNING: If DMSO used, switch to Laminate Gloves Weighing->Solubilization Waste Disposal: Segregate as Toxic Waste Label: 'Neurotoxin Hazard' Solubilization->Waste Decon Decontamination: Wash surfaces with soap/water Wash hands immediately Waste->Decon

          Caption: Operational logic flow for determining PPE requirements based on quantity and solvent vectors.[1][2]

          Part 6: References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

          • PubChem. (n.d.).[1][2] Compound Summary for CID 12203905, this compound. National Library of Medicine.[1][2] [Link][1][2]

          • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[1][2] [Link]

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.